molecular formula C9H9NO3 B1302268 4-Oxo-4-(2-pyridyl)butyric acid CAS No. 5768-27-4

4-Oxo-4-(2-pyridyl)butyric acid

Cat. No.: B1302268
CAS No.: 5768-27-4
M. Wt: 179.17 g/mol
InChI Key: CVKJOHUNVFCNJV-UHFFFAOYSA-N
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Description

4-Oxo-4-(2-pyridyl)butyric acid is a useful research compound. Its molecular formula is C9H9NO3 and its molecular weight is 179.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-oxo-4-pyridin-2-ylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H9NO3/c11-8(4-5-9(12)13)7-3-1-2-6-10-7/h1-3,6H,4-5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVKJOHUNVFCNJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00375083
Record name 4-Oxo-4-(2-pyridyl)butyric acid
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Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5768-27-4
Record name 4-Oxo-4-(2-pyridyl)butyric acid
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Record name 5768-27-4
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Oxo-4-(2-pyridyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance and Synthetic Challenges

4-Oxo-4-(2-pyridyl)butanoic acid is a bifunctional molecule of significant interest in medicinal chemistry and materials science. Its structure, incorporating a pyridine ring, a ketone, and a carboxylic acid, offers multiple points for derivatization, making it a versatile scaffold for the synthesis of novel heterocyclic compounds and coordination complexes.[1][2] The pyridyl nitrogen and the keto-acid moiety can act as a multidentate chelating agent, while the carboxylic acid provides a handle for forming amides, esters, and other functional groups.

However, the synthesis of this target molecule is not trivial. The core challenge lies in the formation of the carbon-carbon bond between the electron-deficient C-2 position of the pyridine ring and the butanoic acid chain. Standard electrophilic aromatic substitution reactions, such as the Friedel-Crafts acylation, are notoriously difficult to perform on pyridine. The ring's low reactivity is compounded by the Lewis basicity of the pyridine nitrogen, which readily complexes with the Lewis acid catalyst, further deactivating the ring towards acylation.[3][4] This guide provides a detailed exploration of viable synthetic strategies that circumvent these challenges, offering field-proven insights into the causality behind experimental choices and providing robust, self-validating protocols for researchers.

Part 1: Primary Synthetic Strategies

Two principal and effective strategies for the synthesis of 4-oxo-4-(2-pyridyl)butanoic acid have been established: the acylation of a pre-metalated pyridine and the chain elongation of a functionalized pyridine precursor.

Strategy 1: Nucleophilic Acylation via an Organometallic Intermediate

This approach is arguably the most direct and reliable. It inverts the polarity of the reaction by transforming the typically electrophilic pyridine C-2 position into a potent nucleophile. This is achieved by generating an organometallic reagent, such as 2-lithiopyridine or a 2-pyridyl Grignard reagent, which then attacks an electrophilic four-carbon building block like succinic anhydride.

Causality and Mechanistic Insight:

The deprotonation of pyridine at the C-2 position using a strong base (like n-butyllithium) or the formation of a Grignard reagent from 2-halopyridine creates a highly reactive carbanion. This nucleophilic center can readily attack one of the carbonyl carbons of succinic anhydride. The anhydride ring opens in a nucleophilic acyl substitution mechanism. A subsequent aqueous acidic workup protonates the resulting carboxylate to yield the final product. This method elegantly bypasses the inherent unreactivity of the pyridine ring in electrophilic substitutions. A study on the enantioselective synthesis of a related compound successfully employed 2-lithiopyridine in a key C-C bond-forming step, demonstrating the viability of this nucleophilic pathway.[5]

Visualizing the Organometallic Pathway

organometallic_synthesis cluster_start Starting Materials cluster_final Final Product PyBr 2-Bromopyridine Grignard 2-Pyridylmagnesium bromide PyBr->Grignard  1. Mg, THF   Mg Mg SuccinicAnhydride Succinic Anhydride Target 4-Oxo-4-(2-pyridyl)butanoic acid Grignard->Target  2. Succinic Anhydride, THF  3. H3O+ workup   chain_elongation Start 2-Acetylpyridine MannichBase Mannich Base (3-(dimethylamino)-1- (pyridin-2-yl)propan-1-one) Start->MannichBase  1. (CH2O)n, Me2NH·HCl, EtOH, reflux   Nitrile Nitrile Intermediate (4-oxo-4-(pyridin-2-yl) butanenitrile) MannichBase->Nitrile  2. NaCN, DMSO   Product 4-Oxo-4-(2-pyridyl)butanoic acid Nitrile->Product  3. H2SO4 (aq), heat  

Caption: Synthesis via Chain Elongation of 2-Acetylpyridine.

Part 2: Comparative Analysis of Synthetic Routes

The choice of synthetic strategy depends on laboratory capabilities, available starting materials, and desired scale. The following table provides a comparative summary.

ParameterStrategy 1: Organometallic RouteStrategy 2: Chain Elongation
Starting Materials 2-Halopyridine, Magnesium/n-BuLi, Succinic Anhydride2-Acetylpyridine, Formaldehyde, Dimethylamine, NaCN
Number of Steps 1 (plus workup)3
Typical Overall Yield Moderate to GoodGood to High
Key Reagents Grignard or Organolithium reagentsCyanide salts
Safety Considerations Requires anhydrous, inert atmosphere; pyrophoric reagentsHighly toxic cyanide; careful waste disposal required
Scalability Moderate; requires careful control of exothermsGood; reactions are generally well-behaved
Key Advantage Direct, convergent synthesisAvoids pyrophoric reagents; uses common starting materials

Part 3: Detailed Experimental Protocols

The following protocols are provided as a self-validating framework. Researchers should always perform their own risk assessment and optimization.

Protocol 1: Synthesis via 2-Pyridylmagnesium Bromide

Materials:

  • 2-Bromopyridine

  • Magnesium turnings

  • Iodine (one crystal)

  • Succinic anhydride

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (3M)

  • Sodium bicarbonate (saturated solution)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Grignard Reagent Preparation:

    • Flame-dry a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add magnesium turnings (1.2 eq.) and a crystal of iodine to the flask.

    • Add a solution of 2-bromopyridine (1.0 eq.) in anhydrous THF to the dropping funnel.

    • Add a small portion of the 2-bromopyridine solution to the magnesium. If the reaction does not start (indicated by heat and disappearance of iodine color), gently warm the flask.

    • Once initiated, add the remaining 2-bromopyridine solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 1-2 hours until most of the magnesium has been consumed.

  • Acylation Reaction:

    • In a separate flame-dried flask under nitrogen, dissolve succinic anhydride (1.1 eq.) in anhydrous THF.

    • Cool this solution to 0 °C in an ice bath.

    • Slowly add the prepared Grignard reagent to the succinic anhydride solution via cannula transfer. An exothermic reaction will occur. Maintain the temperature below 10 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 3-4 hours.

  • Workup and Purification:

    • Quench the reaction by slowly pouring the mixture into a beaker of crushed ice containing 3M HCl.

    • Adjust the pH of the aqueous layer to ~4-5 using a saturated sodium bicarbonate solution. The product may precipitate at this point.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure to yield the crude product.

    • Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Protocol 2: Synthesis via Chain Elongation of 2-Acetylpyridine

Materials:

  • 2-Acetylpyridine [6]* Paraformaldehyde

  • Dimethylamine hydrochloride

  • Sodium Cyanide (NaCN)

  • Ethanol

  • Dimethyl sulfoxide (DMSO)

  • Sulfuric acid (conc.)

  • Sodium hydroxide (solution)

Procedure:

  • Synthesis of the Mannich Base:

    • In a round-bottom flask, combine 2-acetylpyridine (1.0 eq.), paraformaldehyde (1.2 eq.), and dimethylamine hydrochloride (1.2 eq.) in ethanol.

    • Reflux the mixture for 4-6 hours. Monitor the reaction by TLC.

    • Cool the reaction mixture and remove the ethanol under reduced pressure.

    • Dissolve the residue in water and wash with diethyl ether to remove unreacted starting material.

    • Make the aqueous layer basic (pH > 10) with NaOH solution and extract with dichloromethane.

    • Dry the combined organic layers over sodium sulfate, filter, and evaporate the solvent to yield the Mannich base.

  • Synthesis of the Nitrile Intermediate:

    • CAUTION: Sodium cyanide is extremely toxic. Handle with extreme care in a well-ventilated fume hood. Use appropriate personal protective equipment. Quench all cyanide-containing glassware and waste with bleach.

    • Dissolve the Mannich base (1.0 eq.) in DMSO.

    • Add sodium cyanide (1.5 eq.) portion-wise.

    • Heat the mixture to 80-90 °C and stir for 4-6 hours.

    • Cool the reaction, pour it into ice water, and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate to give the crude nitrile.

  • Hydrolysis to the Carboxylic Acid:

    • Add the crude nitrile intermediate to a 50% (v/v) aqueous sulfuric acid solution.

    • Heat the mixture to reflux for 6-8 hours, or until the evolution of ammonia ceases.

    • Cool the reaction mixture in an ice bath and carefully neutralize with a cold concentrated NaOH solution to pH 4-5.

    • The product will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.

    • Recrystallize from a suitable solvent if further purification is needed.

Conclusion

The synthesis of 4-oxo-4-(2-pyridyl)butanoic acid is a challenging yet achievable goal for the synthetic chemist. The organometallic route offers a direct, albeit technically demanding, pathway, while the chain elongation from 2-acetylpyridine provides a robust, multi-step alternative that avoids pyrophoric reagents. The selection of the optimal route will be guided by the specific constraints and expertise within the research environment. Both methods, when executed with care, provide reliable access to this valuable chemical building block, paving the way for further discoveries in drug development and materials science.

References

  • Wikipedia. 2-Acetylpyridine. [Link]

  • Google Patents.
  • Google Patents.
  • YouTube. Preparation of Pyridines, Part 3: By Acylation. [Link]

  • ResearchGate. A New and Concise Strategy to the Enantioselective Synthesis of (S)-2-Amino-4-Oxo-4-(Pyridine-2-yl) Butanoic Acid from Aspartic Acid. [Link]

Sources

"4-oxo-4-(2-pyridyl)butyric acid chemical properties"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-oxo-4-(2-pyridyl)butyric acid: Properties, Synthesis, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to researchers, medicinal chemists, and professionals in drug development. We will delve into its core chemical properties, explore plausible synthetic routes and reactivity, and discuss its role as a versatile scaffold in the synthesis of novel therapeutic agents.

Introduction and Strategic Importance

This compound (CAS No: 5768-27-4) is a bifunctional molecule featuring a pyridine ring, a ketone, and a carboxylic acid moiety.[1][2] This unique combination of functional groups makes it a highly valuable building block in medicinal chemistry. The pyridine ring serves as a bioisostere for a phenyl group but with distinct electronic properties and the ability to act as a hydrogen bond acceptor and a basic center for salt formation, enhancing bioavailability. The keto-acid chain provides a flexible linker with two distinct points for chemical modification, allowing for the systematic exploration of chemical space in drug design. Its utility is primarily as a key intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs), particularly in the development of drugs targeting neurological disorders and inflammatory conditions.[3][4]

Physicochemical and Structural Properties

The structural characteristics of this compound dictate its physical properties and chemical behavior. The presence of both a basic pyridine nitrogen and an acidic carboxylic acid group suggests zwitterionic character under certain pH conditions, influencing its solubility and chromatographic behavior.

Table 1: Core Physicochemical Properties
PropertyValueSource(s)
CAS Number 5768-27-4[1][2]
Molecular Formula C₉H₉NO₃[1][2]
Molecular Weight 179.17 g/mol [1][5]
Appearance Solid[6]
Melting Point 89-92°C[1][5]
Boiling Point 376°C at 760 mmHg[1]
Density 1.263 g/cm³[1]
Flash Point 181.2°C[1]
InChIKey CVKJOHUNVFCNJV-UHFFFAOYSA-N[1][7]
SMILES C1=CC=NC(=C1)C(=O)CCC(=O)O[7]

Synthesis and Reactivity

The synthesis of this compound is not extensively detailed in publicly available literature, but a scientifically sound approach can be devised based on established organic reactions. Its reactivity is governed by the interplay of its three functional groups.

Proposed Synthetic Pathway

A plausible and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of a suitable pyridine precursor with succinic anhydride. However, direct acylation of pyridine is challenging due to the deactivation of the ring by the Lewis acid catalyst complexing with the basic nitrogen. A more viable strategy involves using a pre-activated pyridine derivative, such as 2-lithiopyridine, or a metal-catalyzed cross-coupling reaction.

Below is a conceptual workflow for its synthesis.

G cluster_reactants Starting Materials cluster_synthesis Synthetic Steps Py 2-Bromopyridine Step1 Step 1: Grignard Formation (Mg, THF) Py->Step1 Succ Succinic Anhydride Step2 Step 2: Acylation (Addition to Succinic Anhydride) Succ->Step2 Step1->Step2 2-Pyridylmagnesium bromide Step3 Step 3: Acidic Workup (e.g., HCl (aq)) Step2->Step3 Intermediate salt Product This compound Step3->Product

Caption: Proposed synthetic workflow for this compound.

Protocol 1: Hypothetical Synthesis via Grignard Reaction

Disclaimer: This protocol is hypothetical and must be adapted and optimized under controlled laboratory conditions by qualified personnel.

  • Grignard Reagent Preparation: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add magnesium turnings (1.1 eq.). Add a solution of 2-bromopyridine (1.0 eq.) in anhydrous tetrahydrofuran (THF) dropwise. Initiate the reaction with gentle heating or a crystal of iodine if necessary. Stir until the magnesium is consumed to form 2-pyridylmagnesium bromide.

  • Acylation: In a separate flask, dissolve succinic anhydride (1.0 eq.) in anhydrous THF. Cool this solution to 0°C in an ice bath.

  • Reaction: Slowly add the prepared Grignard reagent from Step 1 to the succinic anhydride solution via cannula. Maintain the temperature at 0°C. Allow the reaction to stir for 2-4 hours, gradually warming to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup and Isolation: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Acidify the mixture with 1M HCl to a pH of ~4-5. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization (e.g., from an ethanol/water mixture) or column chromatography to yield the final product.

Chemical Reactivity

The true value of this compound lies in its versatile reactivity, which allows for the creation of diverse molecular libraries.

  • Carboxylic Acid Group: This is the most common site for modification. It readily undergoes standard transformations such as esterification or, more importantly, amide bond formation using coupling reagents (e.g., EDC, HATU). This allows for the introduction of a wide array of amine-containing fragments.

  • Ketone Group: The ketone can be reduced to a secondary alcohol, providing a new stereocenter and hydrogen bond donor. It can also undergo reductive amination to introduce a secondary or tertiary amine, or react with hydrazines to form pyridazinones, a common motif in bioactive molecules.

  • Pyridine Ring: The nitrogen atom can be quaternized or oxidized to an N-oxide. The ring itself can undergo nucleophilic aromatic substitution under specific conditions, though it is generally electron-deficient.

G cluster_deriv Derivative Classes Core 4-oxo-4-(2-pyridyl) butyric acid Amide Amides / Peptides Core->Amide Amide Coupling (R-NH2, EDC) Ester Esters Core->Ester Esterification (R-OH, H+) Alcohol Secondary Alcohols Core->Alcohol Ketone Reduction (NaBH4) Hydrazone Hydrazones / Pyridazinones Core->Hydrazone Condensation (R-NHNH2)

Caption: Reactivity of this compound as a scaffold.

Analytical Characterization Profile

Proper characterization is essential to confirm the identity and purity of the synthesized compound. Below are the expected spectroscopic signatures.

Table 2: Predicted Spectroscopic Data
TechniqueExpected Features
¹H NMR ~8.7 ppm (doublet, 1H): Proton on pyridine C6 (alpha to N).~7.8-8.0 ppm (multiplet, 2H): Protons on pyridine C4 and C5.~7.4 ppm (multiplet, 1H): Proton on pyridine C3.~3.3 ppm (triplet, 2H): Methylene protons alpha to the ketone.~2.8 ppm (triplet, 2H): Methylene protons alpha to the carboxylic acid.~11-12 ppm (broad singlet, 1H): Carboxylic acid proton.
¹³C NMR ~200 ppm: Ketone carbonyl carbon.~175 ppm: Carboxylic acid carbonyl carbon.~152-155 ppm: Pyridine C2 carbon.~120-150 ppm: Other aromatic carbons of the pyridine ring.~35-40 ppm: Methylene carbon alpha to the ketone.~28-33 ppm: Methylene carbon alpha to the carboxylic acid.
IR (cm⁻¹) ~2500-3300 (broad): O-H stretch of the carboxylic acid.~1710: C=O stretch of the carboxylic acid.~1690: C=O stretch of the aryl ketone.~1580, 1470: C=C and C=N stretching of the pyridine ring.
Mass Spec (ESI+) [M+H]⁺ at m/z = 180.06: Molecular ion peak.[7]
Protocol 2: NMR Sample Preparation and Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of purified this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred as it will solubilize the compound well and allow for the observation of the acidic proton.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.00 ppm), if not already present in the solvent.

  • Data Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer. Standard acquisition parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans for good signal-to-noise.

  • Data Processing: Process the resulting Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz). Perform Fourier transformation, phase correction, and baseline correction.

  • Interpretation: Integrate the signals to determine proton ratios. Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to confirm the structure aligns with the expected profile in Table 2.

Conclusion

This compound is a strategically important heterocyclic building block with significant potential in drug discovery and development. Its well-defined physicochemical properties and versatile reactivity at three distinct functional groups provide a robust platform for generating diverse chemical libraries. Researchers can leverage this scaffold to synthesize novel compounds with potential therapeutic applications, particularly in areas requiring modulation of the central nervous system or inflammatory pathways. The synthetic and analytical protocols outlined in this guide offer a solid foundation for the effective utilization of this valuable chemical entity in a research setting.

References

  • Echemi. (n.d.). This compound. Retrieved from Echemi.[1]

  • ChemBK. (n.d.). 4-Oxo-4-(pyridin-2-yl)butanoic acid. Retrieved from ChemBK.[5]

  • ChemicalBook. (n.d.). 4-OXO-4-(PYRIDIN-2-YLAMINO)BUTANOIC ACID synthesis. Retrieved from ChemicalBook.[8]

  • BenchChem. (2025). Application Notes and Protocols for 4-Oxo-4-(pyridin-2-ylamino)butanoic Acid and Its Analogs in Drug Discovery. Retrieved from BenchChem.[9]

  • PubChem. (2025). 4-Oxo-4-(3-pyridyl)butyric acid. National Center for Biotechnology Information. Retrieved from PubChem.[10]

  • CymitQuimica. (n.d.). 4-Oxo-4-(3-pyridyl)butyric acid. Retrieved from CymitQuimica.[6]

  • Abdel-Rahman, H. M., et al. (2005). Synthesis, analgesic and anti-inflammatory activities of novel 4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl) butanoic acid derivatives. ResearchGate.[11]

  • PubChemLite. (n.d.). This compound (C9H9NO3). Retrieved from PubChemLite.[7]

  • MySkinRecipes. (2026). 4-Oxo-4-(4-pyridyl)butyric acid. Retrieved from MySkinRecipes.[3]

  • Chem-Impex. (n.d.). 4-Oxo-4-(2-thienyl)butyric acid. Retrieved from Chem-Impex.[4]

  • Santa Cruz Biotechnology. (n.d.). This compound. Retrieved from SCBT.[2]

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An In-depth Technical Guide to 4-Oxo-4-(pyridin-2-yl)butanoic Acid (CAS 5768-27-4): Properties and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 4-oxo-4-(pyridin-2-yl)butanoic acid (CAS 5768-27-4), a versatile building block with significant potential in pharmaceutical research and development. This document will delve into its chemical and physical properties, synthesis and purification, analytical characterization, and explore its current and potential applications, with a focus on its role as a scaffold for compounds with diverse biological activities.

Introduction and Chemical Identity

4-Oxo-4-(pyridin-2-yl)butanoic acid, a pyridine derivative of succinic acid, has garnered attention in medicinal chemistry due to its structural motifs that are amenable to a variety of chemical modifications. Its utility as a synthetic intermediate is well-established, serving as a foundational structure for more complex molecules with therapeutic potential.

Systematic Information:

  • IUPAC Name: 4-oxo-4-(pyridin-2-yl)butanoic acid

  • CAS Number: 5768-27-4

  • Molecular Formula: C₉H₉NO₃

  • Synonyms: 4-Oxo-4-(2-pyridyl)butyric acid, γ-oxo-2-pyridinebutyric acid, 4-oxo-4-pyridin-2-ylbutanoic acid[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in research and development. The key properties of 4-oxo-4-(pyridin-2-yl)butanoic acid are summarized in the table below.

PropertyValueReference(s)
Molecular Weight 179.17 g/mol [1]
Exact Mass 179.058 g/mol [1]
Melting Point 89-92 °C[2]
Boiling Point 376 °C at 760 mmHg[2]
Density 1.263 g/cm³[2]
Flash Point 181.2 °C[2]
Refractive Index 1.55[2]
XLogP3 1.12910[2]
PSA (Polar Surface Area) 67.26 Ų[2]

Synthesis and Purification

The synthesis of 4-oxo-4-(pyridin-2-yl)butanoic acid is typically achieved through a straightforward acylation reaction. The most common and efficient method involves the reaction of 2-aminopyridine with succinic anhydride.

General Synthesis Protocol

This protocol outlines a general method for the synthesis of 4-oxo-4-(pyridin-2-yl)butanoic acid.

Reactants:

  • 2-Aminopyridine

  • Succinic anhydride

Solvent:

  • A suitable aprotic solvent such as dioxane, tetrahydrofuran (THF), or dimethylformamide (DMF).

Procedure:

  • Dissolve 2-aminopyridine in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

  • Add succinic anhydride to the solution portion-wise while stirring.

  • The reaction mixture is typically stirred at room temperature or with gentle heating for several hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, the product can be isolated and purified.

Detailed Experimental Workflow: Synthesis and Purification

Below is a more detailed, step-by-step methodology for the synthesis and subsequent purification of 4-oxo-4-(pyridin-2-yl)butanoic acid.

Materials:

  • 2-Aminopyridine (1.0 eq)

  • Succinic anhydride (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • 10% Sodium Hydroxide (NaOH) solution

  • Concentrated Hydrochloric Acid (HCl)

  • Diethyl ether (Et₂O)

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Benzene (for recrystallization)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-aminopyridine (1.0 equivalent) in anhydrous THF under a nitrogen atmosphere.

  • Reagent Addition: To the stirred solution, add succinic anhydride (1.1 equivalents) in small portions at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the disappearance of the starting materials by TLC.

  • Work-up: a. Once the reaction is complete, pour the reaction mixture into a separatory funnel containing 10% NaOH solution and diethyl ether. b. Separate the layers and extract the aqueous layer with diethyl ether to remove any unreacted 2-aminopyridine. c. Carefully acidify the combined aqueous layers with concentrated HCl until a precipitate forms. d. Extract the product into diethyl ether.

  • Purification: a. Wash the combined ether extracts with saturated NaCl solution. b. Dry the organic layer over anhydrous MgSO₄. c. Filter and remove the solvent under reduced pressure to yield the crude solid. d. Purify the crude product by recrystallization from a suitable solvent system, such as benzene, to obtain the final product as needle-shaped crystals.[3]

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants 2-Aminopyridine + Succinic Anhydride solvent Anhydrous THF reactants->solvent Dissolve reaction Stir at RT (2-4 hours) solvent->reaction React quench Pour into 10% NaOH + Diethyl Ether reaction->quench extraction1 Separate Layers & Extract Aqueous Layer quench->extraction1 acidification Acidify with conc. HCl extraction1->acidification extraction2 Extract with Diethyl Ether acidification->extraction2 wash Wash with Brine extraction2->wash dry Dry over MgSO4 wash->dry evaporate Evaporate Solvent dry->evaporate recrystallize Recrystallize from Benzene evaporate->recrystallize final_product Pure 4-Oxo-4-(pyridin-2-yl)butanoic Acid recrystallize->final_product caption Synthesis and Purification Workflow

Caption: A schematic overview of the synthesis and purification process for 4-oxo-4-(pyridin-2-yl)butanoic acid.

Analytical Characterization

Rigorous analytical testing is essential to confirm the identity and purity of the synthesized compound. A multi-pronged approach employing various spectroscopic and chromatographic techniques is recommended.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include aromatic protons of the pyridine ring (typically in the range of 7.0-8.5 ppm) and aliphatic protons of the butanoic acid chain (around 2.5-3.5 ppm).

    • ¹³C NMR: The spectrum would show distinct signals for the carbonyl carbons (ketone and carboxylic acid), the aromatic carbons of the pyridine ring, and the aliphatic carbons.

  • Infrared (IR) Spectroscopy: Key characteristic absorption bands would be observed for the O-H stretch of the carboxylic acid (broad band around 2500-3300 cm⁻¹), the C=O stretch of the ketone and carboxylic acid (around 1680-1760 cm⁻¹), and the N-H stretch (if applicable to derivatives, around 3300 cm⁻¹).[4][5]

  • Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can simultaneously provide purity information.

Chromatographic Analysis
  • High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the compound. A suitable method would involve a reverse-phase column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This powerful technique can be used for both qualitative and quantitative analysis, particularly for detecting the compound and its metabolites in biological matrices.[6]

Biological Activities and Potential Uses

While 4-oxo-4-(pyridin-2-yl)butanoic acid itself is primarily a synthetic intermediate, its derivatives have shown a wide range of promising biological activities. This highlights the value of this scaffold in drug discovery programs.

Anticancer Activity

Derivatives of 4-oxo-4-(pyridin-2-yl)butanoic acid have demonstrated significant anticancer properties.[7] The mechanism of action for some of these derivatives is believed to involve the induction of apoptosis in cancer cells.

Mechanism of Action: p53-Mediated Apoptosis

Certain succinamic acid derivatives, structurally related to the title compound, have been shown to upregulate the p53 tumor suppressor protein.[7] Activation of p53 can initiate the intrinsic (mitochondrial) pathway of apoptosis.

p53_Apoptosis_Pathway compound 4-Oxo-4-(pyridin-2-yl)butanoic Acid Derivative p53 p53 Activation compound->p53 Bax Bax Upregulation p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion promotes Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis caption p53-Mediated Apoptosis Pathway

Caption: A simplified diagram of the p53-mediated apoptotic pathway induced by some derivatives of 4-oxo-4-(pyridin-2-yl)butanoic acid.

Anti-inflammatory and Analgesic Activities

Derivatives incorporating a piperazine moiety have exhibited significant anti-inflammatory and analgesic properties in preclinical models.[7]

Sphingosine-1-Phosphate (S1P) Receptor Agonism

A novel chemical series of 4-oxo-4-(indolin-1-yl)butanoic acid derivatives, which share a similar core structure, have been identified as potent and selective S1P₁ receptor agonists.[8] S1P₁ receptor agonism is a clinically validated mechanism for the treatment of autoimmune diseases like multiple sclerosis. The agonism at S1P₁ receptors on lymphocytes leads to their sequestration in secondary lymphoid organs, resulting in a reduction of circulating lymphocytes.[9][10]

Antimicrobial and Antifungal Activities

Heterocyclic compounds derived from the 4-oxo-4-(pyridin-2-yl)butanoic acid scaffold have also shown potential as antimicrobial and antifungal agents.[7]

Experimental Protocols for Biological Evaluation

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.[7]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 2 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a further 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, replace the medium with fresh medium containing MTT solution (0.5 mg/mL) and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate the percentage of cell viability relative to untreated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 4-oxo-4-(pyridin-2-yl)butanoic acid.

Hazard Identification:

  • Causes skin irritation.[11]

  • Causes serious eye irritation.[11]

  • May cause respiratory irritation.[11]

Precautionary Measures:

  • Handle in a well-ventilated place.

  • Wear suitable protective clothing, including gloves and eye/face protection.[2]

  • Avoid contact with skin and eyes.[2]

  • Avoid the formation of dust and aerosols.[2]

  • Do not eat, drink, or smoke when using this product.[2]

  • Wash hands thoroughly after handling.[2]

Storage:

  • Store the container tightly closed in a dry, cool, and well-ventilated place.[2]

  • Store away from incompatible materials.[2]

Conclusion

4-Oxo-4-(pyridin-2-yl)butanoic acid is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the diverse biological activities exhibited by its derivatives make it an attractive starting point for the development of new therapeutic agents. Researchers in drug discovery and development will find this compound to be a useful tool in their efforts to design and synthesize novel molecules with potential applications in oncology, inflammation, and autoimmune diseases.

References

  • 4-Oxo-4-(pyridin-2-yl)butanoic acid - PubChem. (URL: [Link])

  • The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity - MDPI. (URL: [Link])

  • 4-Oxo-4-(3-pyridyl)butyric acid | C9H9NO3 | CID 437 - PubChem. (URL: [Link])

  • Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists - PubMed. (URL: [Link])

  • Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: - Preprints.org. (URL: [Link])

  • A New and Concise Strategy to the Enantioselective Synthesis of (S)-2-Amino-4-Oxo-4-(Pyridine-2-yl) Butanoic Acid from Aspartic Acid - ResearchGate. (URL: [Link])

  • 2-{5-[(Z,2 Z)-2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}-3-methylbutanoic Acid as a Potential Anti-Breast Cancer Molecule - PubMed. (URL: [Link])

  • 4-oxo-N-(4-hydroxyphenyl)retinamide: two independent ways to kill cancer cells - PubMed. (URL: [Link])

  • 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000254). (URL: [Link])

  • Synthesis of A. 4-Oxo-4-(butylamino)butanoic acid - PrepChem.com. (URL: [Link])

  • Discovery of a Selective S1P1 Receptor Agonist Efficacious at Low Oral Dose and Devoid of Effects on Heart Rate - NIH. (URL: [Link])

  • Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P1 agonists | Request PDF - ResearchGate. (URL: [Link])

  • Simple Procedure for Synthesis of Biological Active 4-oxo-4-(quinolin-8-yloxy)but-2-enoic acid - ResearchGate. (URL: [Link])

  • Quantitation of 4-oxo-4-(3-pyridyl)butanoic acid and enantiomers of 4-hydroxy-4-(3-pyridyl)butanoic acid in human urine: A substantial pathway of nicotine metabolism - PubMed. (URL: [Link])

  • NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (URL: [Link])

  • Morpholino Analogues of Fingolimod as Novel and Selective S1P 1 Ligands with In Vivo Efficacy in a Mouse Model of Experimental Antigen-Induced Encephalomyelitis - MDPI. (URL: [Link])

  • (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums - ResearchGate. (URL: [Link])

  • Action mechanism of fingolimod and other S1P receptor modulators.... - ResearchGate. (URL: [Link])

  • Oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluoro chromate in the presence of picolinic acid – A kinetic a - Der Pharma Chemica. (URL: [Link])

  • (PDF) FTIR Spectroscopy Analysis of Butanoic Acid - ResearchGate. (URL: [Link])

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Spectral Data of 4-oxo-4-(2-pyridyl)butyric Acid: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-oxo-4-(2-pyridyl)butyric acid is a chemical compound of interest in medicinal chemistry and drug development due to its versatile structure. As a pyridyl ketone derivative, it serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of a carboxylic acid, a ketone, and a pyridine ring provides multiple reactive sites for chemical modifications. A thorough understanding of its spectral characteristics is fundamental for its identification, purity assessment, and the structural elucidation of its derivatives.

Molecular Structure and Key Features

The structure of this compound is characterized by a butyric acid chain attached to a pyridine ring at the 2-position through a ketone carbonyl group. This arrangement dictates the electronic environment of each atom and, consequently, their spectroscopic signatures.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the pyridine ring and the butyric acid chain.

Expected Chemical Shifts (δ) in ppm:

ProtonsMultiplicityChemical Shift (ppm)Integration
Pyridine H-6Doublet of doublets~8.71H
Pyridine H-4Doublet of triplets~8.01H
Pyridine H-3Doublet of doublets~7.91H
Pyridine H-5Triplet of doublets~7.51H
-CH₂- (adjacent to C=O)Triplet~3.32H
-CH₂- (adjacent to COOH)Triplet~2.82H
-COOHSinglet (broad)>101H

Interpretation:

  • The protons on the pyridine ring are expected to appear in the aromatic region (7.5-8.7 ppm), with their specific shifts and coupling patterns determined by their position relative to the nitrogen atom and the electron-withdrawing keto group.

  • The methylene protons of the butyric acid chain will appear as two distinct triplets due to coupling with each other. The protons alpha to the ketone will be more deshielded (downfield) than those alpha to the carboxylic acid.

  • The carboxylic acid proton will appear as a broad singlet at a very downfield chemical shift, and its signal may be exchangeable with D₂O.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on the number of unique carbon environments.

Expected Chemical Shifts (δ) in ppm:

CarbonChemical Shift (ppm)
Ketone C=O~200
Carboxylic Acid C=O~175
Pyridine C-2~153
Pyridine C-6~149
Pyridine C-4~137
Pyridine C-3~127
Pyridine C-5~122
-CH₂- (adjacent to C=O)~35
-CH₂- (adjacent to COOH)~30

Interpretation:

  • The two carbonyl carbons will have the most downfield chemical shifts, with the ketone carbonyl appearing at a higher ppm value than the carboxylic acid carbonyl.

  • The five carbons of the pyridine ring will have distinct signals in the aromatic region.

  • The two methylene carbons of the butyric acid chain will appear in the aliphatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Expected Absorption Bands (cm⁻¹):

Functional GroupWavenumber (cm⁻¹)Intensity
O-H (Carboxylic Acid)3300-2500Broad
C-H (Aromatic)3100-3000Medium
C-H (Aliphatic)3000-2850Medium
C=O (Ketone)~1690Strong
C=O (Carboxylic Acid)~1710Strong
C=N, C=C (Pyridine)1600-1450Medium-Strong
C-O (Carboxylic Acid)1300-1200Medium
O-H bend (Carboxylic Acid)~920Broad, Medium

Interpretation:

  • A very broad band in the region of 3300-2500 cm⁻¹ is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.

  • Two strong absorption bands for the carbonyl groups are expected. The ketone carbonyl will likely appear at a slightly lower wavenumber than the carboxylic acid carbonyl due to conjugation with the pyridine ring.

  • The characteristic aromatic C=C and C=N stretching vibrations of the pyridine ring will be observed in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Molecular Ion Peak (m/z):

  • Molecular Formula: C₉H₉NO₃

  • Molecular Weight: 179.17 g/mol

  • [M+H]⁺: 180.06

Predicted Fragmentation Pattern:

The fragmentation of this compound upon ionization is expected to proceed through several key pathways.

G M [C₉H₉NO₃]⁺˙ m/z = 179 F1 [C₈H₈NO₂]⁺ m/z = 150 (-CHO) M->F1 - COOH F2 [C₆H₄NCO]⁺ m/z = 120 (-C₃H₅O₂) M->F2 - C₃H₄O₂ F3 [C₅H₄N]⁺ m/z = 78 (Pyridine) F2->F3 - CO

Caption: Predicted key fragmentation pathways for this compound in mass spectrometry.

Interpretation:

  • Loss of the carboxylic acid group (-COOH, 45 Da) would be a prominent fragmentation pathway.

  • Cleavage of the butyric acid chain can occur at various points, leading to characteristic fragment ions.

  • The pyridyl moiety is expected to be a stable fragment.

Experimental Protocols

While specific experimental data for the title compound is not provided, the following are general, standard protocols for obtaining the spectral data discussed.

NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, baseline correction) to obtain the final spectra. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy:

  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared.

  • Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Typically, 16 or 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio in the 4000-400 cm⁻¹ range.

Mass Spectrometry:

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like HPLC or GC.

  • Ionization: Electrospray ionization (ESI) is a common technique for this type of molecule, typically producing the protonated molecule [M+H]⁺.

  • Analysis: The mass-to-charge ratios of the ions are measured by a mass analyzer (e.g., quadrupole, time-of-flight).

Conclusion

The predicted spectral data for this compound, based on fundamental spectroscopic principles and analysis of related structures, provide a comprehensive framework for its characterization. The combination of ¹H NMR, ¹³C NMR, IR, and MS allows for unambiguous identification and structural verification. Researchers working with this compound can use this guide as a reference for interpreting their own experimental data and ensuring the integrity of their synthetic work.

References

Due to the lack of specific literature containing the complete experimental spectral data for this compound, this section is intentionally left blank. The information provided is based on established principles of organic spectroscopy.

An In-depth Technical Guide to 4-oxo-4-(2-pyridyl)butyric acid: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 4-oxo-4-(2-pyridyl)butyric acid, a heterocyclic keto acid of significant interest to researchers, scientists, and drug development professionals. While direct historical accounts of its initial discovery are not extensively documented in readily available literature, its structural motif is a cornerstone in the development of various biologically active compounds. This guide will delve into its chemical properties, plausible synthetic routes based on established chemical principles, expected analytical characteristics, and the therapeutic landscape carved out by its derivatives and isomers.

Introduction: The Significance of the Pyridyl Keto Acid Scaffold

This compound belongs to a class of compounds that merge the key functionalities of a pyridine ring, a ketone, and a carboxylic acid. This unique combination of features makes it a versatile building block in medicinal chemistry. The pyridine ring, a bioisostere of a phenyl ring, can engage in hydrogen bonding and other non-covalent interactions with biological targets. The keto-acid chain provides a handle for further chemical modifications and can mimic natural substrates for various enzymes.

While the parent compound itself is not extensively studied for its biological activity, its isomers and derivatives have shown significant promise in various therapeutic areas. Notably, the 4-oxo-4-(3-pyridyl)butyric acid isomer is a known metabolite of nicotine and tobacco-specific N-nitrosamines, making it relevant in toxicological studies.[1] Furthermore, the broader scaffold of 4-oxo-4-(pyridin-2-ylamino)butanoic acid has been identified as a versatile template for developing novel anticancer, anti-inflammatory, and analgesic agents.[2]

This guide will provide a detailed exploration of the core compound, offering insights into its synthesis and characterization, and contextualizing its importance through the lens of its more studied derivatives.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
CAS Number 5768-27-4[3][4]
Molecular Formula C₉H₉NO₃[3]
Molecular Weight 179.17 g/mol [3]
Melting Point 89-92 °C[4][5]
Boiling Point 376 °C at 760 mmHg[4]
Density 1.263 g/cm³[4]
Appearance Solid[1]

Synthesis of this compound: A Proposed Experimental Protocol

A specific, peer-reviewed synthesis protocol for this compound is not readily found in the chemical literature. However, based on well-established synthetic methodologies for analogous aryl keto acids, a plausible route involves the Friedel-Crafts acylation of a suitable pyridine precursor with succinic anhydride. It is important to note that the direct Friedel-Crafts acylation of pyridine itself is challenging due to the deactivation of the ring by the nitrogen atom, which complexes with the Lewis acid catalyst.[6] Therefore, alternative strategies are often employed.

The following proposed protocol is based on the acylation of a metalated pyridine derivative, a common strategy to overcome the limitations of classical Friedel-Crafts reactions with pyridines.

Proposed Synthesis Workflow

The proposed synthesis involves a two-step process: the generation of a lithiated pyridine species followed by acylation with succinic anhydride.

G cluster_0 Step 1: Lithiation of 2-bromopyridine cluster_1 Step 2: Acylation and Quench A 2-bromopyridine C 2-Lithiopyridine A->C THF, -78 °C B n-Butyllithium (n-BuLi) B->C E Intermediate Adduct C->E D Succinic Anhydride D->E G This compound E->G Acidic Workup F Aqueous Acid (e.g., HCl) F->G

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • 2-bromopyridine

  • n-Butyllithium (n-BuLi) in hexanes

  • Succinic anhydride

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), aqueous solution

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

  • Sodium bicarbonate

Procedure:

  • Lithiation of 2-bromopyridine:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-bromopyridine (1 equivalent) dissolved in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.1 equivalents) dropwise via the dropping funnel while maintaining the temperature at -78 °C.

    • Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of 2-lithiopyridine.

  • Acylation and Workup:

    • In a separate flask, dissolve succinic anhydride (1.2 equivalents) in anhydrous THF.

    • Slowly add the solution of succinic anhydride to the 2-lithiopyridine solution at -78 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

    • Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

    • Acidify the mixture to pH 2-3 with 1M HCl.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

Causality behind Experimental Choices:

  • Low Temperature (-78 °C): The use of a very low temperature for the lithiation step is crucial to prevent side reactions, such as the addition of n-BuLi to the pyridine ring.

  • Anhydrous Conditions: Organolithium reagents are highly reactive towards water and protic solvents. Therefore, all glassware must be flame-dried, and anhydrous solvents must be used to prevent quenching of the reagent.

  • Acidic Workup: The initial product of the acylation is a lithium carboxylate salt. Acidification is necessary to protonate the carboxylate and yield the final carboxylic acid product.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, typically in the downfield region (δ 7.0-8.5 ppm). The methylene protons of the butyric acid chain would appear as two distinct triplets, likely in the range of δ 2.5-3.5 ppm. The carboxylic acid proton will be a broad singlet, the chemical shift of which is dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum should display nine distinct signals. The carbonyl carbon of the ketone will be the most downfield signal (around δ 200 ppm), followed by the carboxylic acid carbonyl (around δ 170-180 ppm). The carbons of the pyridine ring will appear in the aromatic region (δ 120-150 ppm), and the two methylene carbons will be in the aliphatic region (δ 20-40 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands:

  • A broad O-H stretch from the carboxylic acid, typically in the range of 3300-2500 cm⁻¹.

  • A strong C=O stretch from the carboxylic acid, around 1700-1725 cm⁻¹.

  • A strong C=O stretch from the ketone, around 1680-1700 cm⁻¹.

  • C-H stretching vibrations from the aromatic and aliphatic portions of the molecule, just below 3000 cm⁻¹.

  • C=C and C=N stretching vibrations from the pyridine ring in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z = 179. Key fragmentation patterns would include the loss of water (M-18), the loss of the carboxyl group (M-45), and cleavage at the keto group, leading to a pyridoyl cation (m/z = 106).

Biological Significance and Therapeutic Potential of the Scaffold

While this compound itself has not been extensively profiled for biological activity, its core structure is of significant interest in drug discovery.

Anticancer and Anti-inflammatory Applications of Derivatives

Derivatives of the closely related 4-oxo-4-(pyridin-2-ylamino)butanoic acid have demonstrated promising anticancer properties by inducing apoptosis in cancer cell lines.[2] Furthermore, the incorporation of a piperazine moiety into this scaffold has led to compounds with significant anti-inflammatory and analgesic activities.[2]

G A 4-oxo-4-(pyridin-2-ylamino)butanoic acid Scaffold B Anticancer Activity (Apoptosis Induction) A->B C Anti-inflammatory Activity A->C D Analgesic Activity A->D

Caption: Therapeutic potential of the 4-oxo-4-(pyridin-2-ylamino)butanoic acid scaffold.

Role in Neuroscience Research

The isomeric 4-oxo-4-(4-pyridyl)butyric acid is a valuable intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. This highlights the utility of the pyridyl keto acid motif in accessing complex molecular architectures with central nervous system activity.

Conclusion

This compound represents a foundational molecule with significant, yet largely untapped, potential in medicinal chemistry and drug development. While its own history and biological profile remain to be fully elucidated, the established therapeutic relevance of its derivatives and isomers underscores the importance of this chemical scaffold. The synthetic strategies and analytical insights provided in this guide offer a framework for researchers to further explore the chemistry and biological applications of this intriguing class of compounds.

References

  • The Multifaceted Biological Activities of 4-Oxo-4-(pyridin-2-ylamino)butanoic Acid Derivatives - Benchchem.
  • This compound | CAS 5768-27-4 | SCBT.
  • This compound - Echemi.
  • 4-Oxo-4-(3-pyridyl)butyric acid | C9H9NO3 | CID 437 - PubChem.
  • 4-Oxo-4-(pyridin-2-yl)butanoic acid - ChemBK.
  • Preparation of Pyridines, Part 3: By Acylation - YouTube.

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An In-depth Technical Guide to the Solubility and Stability of 4-oxo-4-(2-pyridyl)butyric acid

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the critical physicochemical properties of 4-oxo-4-(2-pyridyl)butyric acid, a heterocyclic compound of interest in pharmaceutical research. Given its structural motifs—a pyridine ring, a ketone, and a carboxylic acid—this molecule presents a unique profile of solubility and stability that is paramount to its handling, formulation, and ultimate bioavailability. This document synthesizes theoretical principles with actionable experimental protocols to offer a robust framework for the characterization of this and structurally related compounds. We delve into the anticipated solubility behavior across a range of pH values and solvent polarities, and outline a systematic approach to evaluating its stability under forced degradation conditions, as mandated by international regulatory standards.

Introduction: The Scientific Imperative for Characterizing this compound

The journey of a drug candidate from discovery to a viable therapeutic is paved with rigorous scientific evaluation. Among the most fundamental of these evaluations are the determination of solubility and stability. For this compound, a molecule featuring a weakly basic pyridine moiety (pKa of pyridine ~5.2), an acidic carboxylic acid, and a central ketone group, these properties are not straightforward. They are the result of the interplay between these functional groups, dictating how the molecule will behave in various environments, from a simple laboratory solvent to the complex milieu of in vivo systems.

Poor aqueous solubility can be a significant impediment to drug absorption, leading to low bioavailability, while chemical instability can result in loss of potency and the formation of potentially toxic degradation products. Therefore, a thorough understanding of these characteristics is not merely an academic exercise but a critical step in de-risking a developmental compound and laying the groundwork for a successful formulation strategy. This guide provides the theoretical underpinnings and practical methodologies to comprehensively profile this compound.

Solubility Profile: A Multifaceted Property

The solubility of this compound is governed by its ability to interact with the surrounding solvent molecules through hydrogen bonding, dipole-dipole interactions, and ionic interactions, weighed against the energy required to overcome its crystal lattice forces.

pH-Dependent Aqueous Solubility

The presence of both a carboxylic acid and a pyridine ring makes this compound an amphoteric molecule, with its aqueous solubility being highly dependent on the pH of the medium.

  • In acidic conditions (pH < pKa of carboxylic acid): The carboxylic acid will be protonated and largely unionized. The pyridine ring, being a weak base, will be protonated, forming a pyridinium cation. The overall charge of the molecule will be positive, which is expected to enhance its solubility in aqueous media.

  • In neutral conditions (pKa of carboxylic acid < pH < pKa of pyridine): The molecule will exist predominantly as a zwitterion, with a deprotonated carboxylate group and a protonated pyridinium group. Zwitterionic forms can exhibit variable solubility, sometimes lower than the fully ionized forms due to intramolecular ionic interactions.

  • In alkaline conditions (pH > pKa of pyridine): The pyridine ring will be in its neutral form, while the carboxylic acid will be deprotonated to a carboxylate anion. The net negative charge will likely lead to increased aqueous solubility.

This pH-dependent behavior is critical for predicting the compound's dissolution and absorption in the gastrointestinal tract, which has a varying pH profile.

Solubility in Organic Solvents

The solubility in organic solvents will be dictated by the principle of "like dissolves like."

Solvent Class Representative Solvents Predicted Solubility Rationale
Polar Protic Water, Methanol, EthanolModerate to HighCapable of hydrogen bonding with both the carboxylic acid and the pyridine nitrogen.
Polar Aprotic DMSO, DMF, AcetonitrileHighCan accept hydrogen bonds from the carboxylic acid and engage in dipole-dipole interactions.
Non-Polar Hexane, TolueneLowLacks the favorable interactions needed to overcome the polar nature of the solute.
Experimental Determination of Solubility

The gold standard for determining thermodynamic solubility is the shake-flask method .[1]

  • Preparation: Prepare a series of buffered aqueous solutions at various pH values (e.g., pH 2, 4, 6, 7.4, 9).

  • Addition of Compound: Add an excess of this compound to each buffered solution in a sealed vial. The excess solid is crucial to ensure equilibrium is reached with a saturated solution.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the solution. This is a critical step and can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter.[2]

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

G cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Prepare buffers at various pHs prep2 Add excess compound to vials equil Agitate at constant temperature (24-72 hours) prep2->equil sep_choice Centrifuge or Filter? equil->sep_choice sep_cent Centrifuge and collect supernatant sep_choice->sep_cent Centrifugation sep_filt Filter through low-binding membrane sep_choice->sep_filt Filtration quant Quantify concentration by HPLC-UV sep_cent->quant sep_filt->quant result Solubility Data quant->result

Workflow for Shake-Flask Solubility Determination.

Stability Profile and Forced Degradation Studies

Forced degradation studies, or stress testing, are essential to identify the likely degradation products of a drug substance and to establish its intrinsic stability.[3][4] These studies are a core component of regulatory submissions and are crucial for developing stability-indicating analytical methods.[5][6][7]

Anticipated Degradation Pathways

The chemical structure of this compound suggests several potential degradation pathways under stress conditions:

  • Hydrolysis: While ketones are generally stable to hydrolysis, the carboxylic acid group can be susceptible to reactions, and extreme pH could potentially affect the stability of the overall molecule.[8]

  • Oxidation: The pyridine ring can be susceptible to oxidation, potentially forming N-oxides.[9] The aliphatic chain could also be a site for oxidative degradation.

  • Photodegradation: Pyridine and its derivatives are known to be photoreactive, and exposure to UV or visible light could lead to degradation.[5][6][7]

  • Thermal Degradation: At elevated temperatures, decarboxylation of the butyric acid side chain is a plausible degradation pathway. Aromatic ketones are generally thermally stable, but the presence of the carboxylic acid may lower the decomposition temperature.[10][11][12]

Experimental Design for Forced Degradation

A systematic approach is required to evaluate the stability of this compound under various stress conditions. The goal is to achieve 5-20% degradation to ensure that the stability-indicating method can detect and resolve the degradation products from the parent compound.

  • Sample Preparation: Prepare solutions of the compound in appropriate solvents (e.g., water, acetonitrile/water).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the sample with 0.1 M HCl at elevated temperatures (e.g., 60-80°C).

    • Base Hydrolysis: Treat the sample with 0.1 M NaOH at room or elevated temperatures.

    • Oxidation: Expose the sample to 3% hydrogen peroxide at room temperature.

    • Thermal Degradation: Expose the solid compound and a solution to dry heat (e.g., 80-100°C).

    • Photodegradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[5][6][7]

  • Time Points: Sample at various time points (e.g., 0, 2, 4, 8, 24 hours) to monitor the extent of degradation.

  • Neutralization: For acid and base hydrolysis samples, neutralize the solution before analysis to prevent further degradation.

  • Analysis: Analyze all samples using a stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products. A photodiode array (PDA) detector is highly recommended to assess peak purity.

G cluster_stress Stress Conditions cluster_analysis Analysis & Outcome acid Acid Hydrolysis (0.1M HCl, heat) hplc Stability-Indicating HPLC-PDA Analysis acid->hplc base Base Hydrolysis (0.1M NaOH, heat) base->hplc ox Oxidation (3% H₂O₂, RT) ox->hplc thermal Thermal (Solid & Solution, heat) thermal->hplc photo Photolytic (ICH Q1B light exposure) photo->hplc pathways Identify Degradation Pathways hplc->pathways method Validate Analytical Method hplc->method start This compound start->acid start->base start->ox start->thermal start->photo

Forced Degradation Study Workflow.

Analytical Methodologies

A robust, stability-indicating analytical method is the cornerstone of both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and suitable technique.

HPLC Method Development Considerations
  • Column: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A gradient elution using a mixture of an acidic aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) will likely be required to separate the polar parent compound from potentially less polar degradation products.

  • Detection: UV detection at a wavelength where the parent compound and expected degradation products have significant absorbance is recommended. A photodiode array (PDA) detector is invaluable for assessing peak purity and identifying potential co-eluting peaks.

  • Validation: The method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.

Conclusion and Forward Look

The successful development of any pharmaceutical compound hinges on a deep understanding of its fundamental physicochemical properties. For this compound, its solubility and stability are intricately linked to its amphoteric nature and the reactivity of its constituent functional groups. This guide has provided a theoretical framework for predicting its behavior and detailed, actionable protocols for its experimental determination. By systematically evaluating its pH-dependent solubility and its degradation under forced conditions, researchers can build a comprehensive data package. This information is not only vital for regulatory compliance but also serves as the scientific foundation for rational formulation design, ensuring that the therapeutic potential of this promising molecule can be fully realized.

References

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  • Microbial metabolism of the pyridine ring. Formation of pyridinediols (dihydroxypyridines) as intermediates in the degradation of pyridine compounds by micro-organisms. (n.d.). PMC. [Link]

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  • Decomposition mechanism explaining the formation of aromatic... (n.d.). ResearchGate. [Link]

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  • ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. (1998). EMA. [Link]

  • What does the hydrolysis of ketones yield?. (2018). Quora. [Link]

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  • Mole fraction solubilities of pyridine-3-carboxylic acid obtained in... (n.d.). ResearchGate. [Link]

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An In-Depth Technical Guide to the Putative Mechanisms of Action of 4-oxo-4-(2-pyridyl)butyric acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-oxo-4-(2-pyridyl)butyric acid is a pyridine derivative with a chemical structure that suggests a potential for diverse biological activities. The presence of a pyridine ring, a ketone group, and a carboxylic acid moiety makes it a molecule of interest for researchers in drug discovery and development. The pyridine ring can participate in hydrogen bonding and π-π stacking interactions with biological targets, while the carboxylic acid group can act as a hydrogen bond donor or acceptor and can be involved in salt bridge formations. This guide provides a comprehensive overview of the postulated mechanisms of action of this compound, drawing inferences from structurally related compounds and suggesting experimental avenues for its investigation.

Chemical Properties

PropertyValueSource
CAS Number5768-27-4[1]
Molecular FormulaC9H9NO3[1]
Molecular Weight179.17 g/mol [1]

Postulated Mechanisms of Action and Therapeutic Potential

While direct studies on the mechanism of action of this compound are limited, the biological activities of structurally analogous compounds provide a foundation for hypothesizing its potential therapeutic applications.

Anti-inflammatory and Analgesic Properties

Derivatives of pyridyloxy- and phenoxyalkanoic acids have been investigated for their anti-inflammatory and analgesic activities[2]. Furthermore, compounds with a 4-oxo-butanoic acid scaffold are used as key intermediates in the synthesis of anti-inflammatory and analgesic agents[3]. This suggests that this compound could potentially modulate inflammatory pathways.

Postulated Mechanism: A plausible mechanism is the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are key enzymes in the biosynthesis of prostaglandins, important mediators of inflammation and pain.

Experimental Validation:

  • In vitro COX Inhibition Assay: A step-by-step protocol to assess the inhibitory activity of this compound on COX-1 and COX-2 enzymes.

    • Prepare a reaction mixture containing human recombinant COX-1 or COX-2 enzyme, arachidonic acid as the substrate, and a colorimetric probe.

    • Add varying concentrations of this compound to the reaction mixture.

    • Incubate the mixture at 37°C for a specified time.

    • Measure the absorbance at a specific wavelength to determine the extent of prostaglandin production.

    • Calculate the IC50 value, which represents the concentration of the compound required to inhibit 50% of the enzyme activity.

Diagram of the Experimental Workflow:

COX_Inhibition_Assay reagents Prepare Reagents: - COX-1/COX-2 Enzyme - Arachidonic Acid - Colorimetric Probe reaction Set up Reaction: Combine enzyme, substrate, probe, and test compound reagents->reaction compound Prepare Test Compound: This compound (serial dilutions) compound->reaction incubation Incubate at 37°C reaction->incubation measurement Measure Absorbance incubation->measurement analysis Calculate IC50 measurement->analysis

Caption: Workflow for in vitro COX inhibition assay.

Anticancer Activity

Derivatives of the closely related scaffold, 4-oxo-4-(pyridin-2-ylamino)butanoic acid, have shown potential as anticancer agents by inducing apoptosis in cancer cell lines[4]. This suggests that this compound may also possess cytotoxic or pro-apoptotic properties against cancer cells.

Postulated Mechanism: The mechanism could involve the modulation of key signaling pathways that regulate cell survival and apoptosis, such as the p53 pathway or the Bcl-2 family of proteins.

Experimental Validation:

  • Cell Viability Assay (MTT Assay): To determine the cytotoxic effects of the compound on cancer cell lines.

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of this compound for 24, 48, and 72 hours.

    • Add MTT reagent to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at 570 nm to quantify viable cells.

  • Apoptosis Assay (Annexin V/Propidium Iodide Staining): To confirm if cell death occurs via apoptosis.

    • Treat cancer cells with the IC50 concentration of the compound.

    • Stain the cells with Annexin V-FITC and Propidium Iodide (PI).

    • Analyze the stained cells using flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Diagram of Potential Apoptotic Signaling Pathway:

Apoptosis_Pathway compound 4-oxo-4-(2-pyridyl) butyric acid cell Cancer Cell compound->cell p53 p53 Activation cell->p53 bax Bax (Pro-apoptotic) p53->bax upregulates bcl2 Bcl-2 (Anti-apoptotic) p53->bcl2 downregulates mitochondria Mitochondrial Outer Membrane Permeabilization bax->mitochondria bcl2->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothesized pro-apoptotic signaling pathway.

Modulation of Fatty Acid Metabolism

Pyridine derivatives have been shown to influence intestinal fatty acid uptake and metabolism[5]. Specifically, nicotinic acid (a 3-pyridinecarboxylic acid) can activate the HM74A receptor and upregulate fatty acid transporters like CD36[5]. Given its structural similarity, this compound could potentially interact with targets involved in lipid metabolism.

Postulated Mechanism: The compound may act as a ligand for receptors such as the nicotinic acid receptor (GPR109A/HM74A) or peroxisome proliferator-activated receptors (PPARs), which are key regulators of lipid metabolism.

Experimental Validation:

  • Receptor Binding Assay: To determine if the compound binds to GPR109A or PPARs.

    • Utilize commercially available kits with fluorescently labeled ligands for the target receptor.

    • Incubate the receptor preparation with the fluorescent ligand in the presence and absence of varying concentrations of this compound.

    • Measure the displacement of the fluorescent ligand to determine the binding affinity (Ki) of the test compound.

  • Gene Expression Analysis (qPCR): To assess the effect of the compound on the expression of genes involved in fatty acid transport and metabolism.

    • Treat a relevant cell line (e.g., adipocytes or hepatocytes) with the compound.

    • Isolate total RNA and synthesize cDNA.

    • Perform quantitative real-time PCR (qPCR) to measure the mRNA levels of target genes such as CD36, FATP2, and FATP4.

Summary of Postulated Mechanisms and Required Validating Experiments

Postulated MechanismKey Molecular TargetsExperimental Validation
Anti-inflammatory/Analgesic COX-1, COX-2In vitro COX Inhibition Assay
Anticancer p53, Bcl-2 familyMTT Assay, Annexin V/PI Staining
Metabolic Modulation GPR109A, PPARs, CD36Receptor Binding Assay, qPCR

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. Based on the analysis of structurally related compounds, it is hypothesized to possess anti-inflammatory, anticancer, and metabolic modulatory activities. The experimental protocols outlined in this guide provide a clear and logical framework for researchers to investigate and validate these putative mechanisms of action. Further in-depth studies are warranted to fully elucidate the pharmacological profile of this compound and to explore its potential in a clinical setting.

References

  • The Multifaceted Biological Activities of 4-Oxo-4-(pyridin-2-ylamino)butanoic Acid Derivatives.
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  • 4-Oxo-4-(3-pyridyl)butyric acid | C9H9NO3 | CID 437 - PubChem. (URL: [Link])

  • Structure-dependent effects of pyridine derivatives on mechanisms of intestinal fatty acid uptake: regulation of nicotinic acid receptor and fatty acid transporter expression. (URL: [Link])

  • Practical and rapid construction of 2-pyridyl ketone library in continuous flow. (URL: [Link])

  • Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists. (URL: [Link])

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An In-depth Technical Guide to 4-oxo-4-(2-pyridyl)butyric acid: Molecular Structure, Characterization, and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of 4-oxo-4-(2-pyridyl)butyric acid, a heterocyclic compound of interest in medicinal chemistry and materials science. We will delve into its molecular structure, physicochemical properties, plausible synthetic routes, and detailed characterization through various spectroscopic and analytical techniques. This document is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of this molecule.

Molecular Structure and Physicochemical Properties

This compound, with the chemical formula C9H9NO3, is a derivative of butyric acid featuring a pyridyl group attached to the gamma-carbon via a ketone functional group.[1][2] This unique arrangement of a carboxylic acid, a ketone, and a pyridine ring imparts a distinct set of chemical and physical properties.

The molecular structure consists of a pyridine ring, where the nitrogen atom is at position 1, and the butyric acid chain is attached at position 2. The butyric acid chain itself contains a ketone at the 4-position and a carboxylic acid at the 1-position.

Molecular Structure Diagram

Caption: 2D representation of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in various experimental conditions, including solubility, reactivity, and chromatographic analysis.

PropertyValueSource
Molecular Formula C9H9NO3[1][2]
Molecular Weight 179.17 g/mol [2][3]
Melting Point 89-92 °C[3][4]
Boiling Point 376 °C at 760 mmHg[4]
Density 1.263 g/cm³[4]
Flash Point 181.2 °C[4]
Refractive Index 1.55[4]
XLogP3 1.12910[4]
PSA (Polar Surface Area) 67.26 Ų[4]

Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway: Friedel-Crafts Acylation

The synthesis would likely proceed by reacting 2-bromopyridine with a strong base such as n-butyllithium to generate a highly reactive 2-lithiopyridine intermediate. This nucleophilic species would then react with succinic anhydride, followed by an acidic workup to yield the desired product.

Reaction Scheme:

  • Lithiation of 2-bromopyridine: 2-bromopyridine is treated with n-butyllithium in an aprotic solvent like anhydrous diethyl ether or tetrahydrofuran (THF) at low temperatures (e.g., -78 °C) to form 2-lithiopyridine. The low temperature is crucial to prevent side reactions.

  • Acylation with Succinic Anhydride: Succinic anhydride is then added to the solution containing the 2-lithiopyridine. The highly nucleophilic carbon of the lithiated pyridine attacks one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring.

  • Acidic Workup: The reaction mixture is quenched with an aqueous acid (e.g., dilute HCl) to protonate the resulting carboxylate and any remaining organolithium species, yielding this compound.

Experimental Workflow Diagram

Proposed Synthesis of this compound A Start: 2-Bromopyridine in Anhydrous THF B Add n-Butyllithium at -78 °C A->B Reagent Addition C Stir for 1 hour at -78 °C to form 2-Lithiopyridine B->C Reaction D Add Succinic Anhydride C->D Reagent Addition E Warm to Room Temperature and Stir for 2 hours D->E Reaction F Quench with Dilute HCl (Acidic Workup) E->F Workup G Extraction with Ethyl Acetate F->G Separation H Purification by Column Chromatography G->H Purification I End: this compound H->I Final Product

Caption: A plausible workflow for the synthesis of this compound.

Spectroscopic Characterization

The structural elucidation and confirmation of this compound rely on a combination of spectroscopic techniques. Below are the expected spectral data based on the molecule's functional groups and known chemical shift/frequency ranges.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine ring and the aliphatic chain.

    • Pyridine Protons: Four aromatic protons will appear in the downfield region (typically δ 7.0-9.0 ppm), with splitting patterns determined by their coupling with adjacent protons. The proton at position 6 (adjacent to nitrogen) is expected to be the most downfield.

    • Aliphatic Protons: The two methylene groups (-CH₂-) in the butyric acid chain will appear as two triplets in the upfield region (typically δ 2.5-3.5 ppm). The methylene group adjacent to the ketone will be more downfield than the one adjacent to the carboxylic acid.

    • Carboxylic Acid Proton: A broad singlet corresponding to the carboxylic acid proton (-COOH) is expected in the far downfield region (δ 10-13 ppm), although its presence and sharpness can be affected by the solvent and concentration.

  • ¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will provide information about the carbon skeleton.

    • Carbonyl Carbons: Two signals in the highly downfield region (δ 170-200 ppm) corresponding to the ketone and carboxylic acid carbonyl carbons.

    • Aromatic Carbons: Five signals in the aromatic region (δ 120-150 ppm) for the five carbons of the pyridine ring.

    • Aliphatic Carbons: Two signals in the upfield region (δ 20-40 ppm) for the two methylene carbons.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.[5]

  • O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid.[5]

  • C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.

  • C=O Stretch (Ketone and Carboxylic Acid): Two strong, sharp absorption bands are expected in the carbonyl region (1650-1750 cm⁻¹). The ketone carbonyl will likely absorb at a lower wavenumber (around 1680-1700 cm⁻¹) compared to the carboxylic acid carbonyl (around 1700-1725 cm⁻¹).

  • C=N and C=C Stretch (Pyridine Ring): Medium to weak absorptions in the 1400-1600 cm⁻¹ region are characteristic of the pyridine ring vibrations.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak is expected at an m/z corresponding to the molecular weight (179.17).

  • Fragmentation Pattern: Common fragmentation pathways would involve the loss of the carboxylic acid group (-COOH, 45 Da), the loss of water (-H₂O, 18 Da), and cleavage of the butyric acid chain. The pyridine ring itself is relatively stable and would likely appear as a prominent fragment.

Summary of Expected Spectroscopic Data
TechniqueExpected Observations
¹H NMR Aromatic protons (δ 7.0-9.0 ppm), Aliphatic protons (δ 2.5-3.5 ppm), Carboxylic acid proton (δ 10-13 ppm)
¹³C NMR Carbonyl carbons (δ 170-200 ppm), Aromatic carbons (δ 120-150 ppm), Aliphatic carbons (δ 20-40 ppm)
IR Broad O-H (3300-2500 cm⁻¹), C=O (1680-1725 cm⁻¹), Aromatic/Aliphatic C-H (2850-3100 cm⁻¹)
MS Molecular ion peak at m/z 179

Analytical Methodologies

For purity assessment and quantification of this compound, High-Performance Liquid Chromatography (HPLC) is the method of choice. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, potentially after derivatization to increase volatility.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method would be suitable for the analysis of this moderately polar compound.

Protocol for HPLC Analysis:

  • Column: A C18 stationary phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) would provide good separation.

  • Flow Rate: A typical flow rate would be 1.0 mL/min.

  • Detection: UV detection at a wavelength where the pyridine ring shows strong absorbance (e.g., 254 nm or 265 nm) would be appropriate.

  • Sample Preparation: The sample should be dissolved in the mobile phase or a compatible solvent and filtered through a 0.45 µm filter before injection.

Analytical Workflow Diagram

HPLC Analysis Workflow A Start: Sample of this compound B Dissolve in Mobile Phase A->B Preparation C Filter through 0.45 µm Syringe Filter B->C Filtration D Inject into HPLC System C->D Injection E Separation on C18 Column D->E Chromatography F UV Detection at 265 nm E->F Detection G Data Acquisition and Analysis F->G Processing H End: Chromatogram with Purity and/or Concentration Data G->H Result

Caption: A standard workflow for the HPLC analysis of this compound.

Conclusion

This compound is a multifaceted molecule with a well-defined structure and predictable physicochemical and spectroscopic properties. Understanding these characteristics is fundamental for its application in scientific research and development. The synthetic and analytical methods outlined in this guide provide a solid foundation for researchers working with this compound, enabling its reliable synthesis, purification, and characterization. The interplay of the carboxylic acid, ketone, and pyridine functionalities makes it a valuable building block for the synthesis of more complex molecules with potential biological activity.

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Methodological & Application

Application Notes & Protocols: Evaluating 4-oxo-4-(2-pyridyl)butyric acid in Anticancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Investigating 4-oxo-4-(2-pyridyl)butyric acid

The landscape of anticancer drug discovery is continually evolving, with a significant focus on small molecules that can modulate key cellular pathways implicated in tumorigenesis. Butyric acid, a short-chain fatty acid, has garnered considerable attention for its tumor-suppressive properties. It is known to induce apoptosis, inhibit cell proliferation, and promote differentiation in various cancer cell lines, particularly in colorectal cancer.[1][2] The primary mechanism of action for butyric acid is attributed to its role as a histone deacetylase (HDAC) inhibitor, which leads to the hyperacetylation of histones and subsequent alterations in gene expression.[3] Furthermore, derivatives of butyric acid, such as pivaloyloxymethyl butyrate (AN-9), have demonstrated enhanced potency in inducing apoptosis and anticancer activity in vitro and in vivo.[4][5]

This document provides a comprehensive guide for the preclinical evaluation of This compound , a structural analog of butyric acid. While direct anticancer studies on this specific compound are not yet prevalent in published literature, its structural similarity to butyric acid provides a strong rationale for its investigation as a potential therapeutic agent. The presence of the pyridyl group may influence its solubility, cell permeability, and interaction with target proteins, potentially offering a modified pharmacological profile compared to butyric acid.

These application notes are designed for researchers, scientists, and drug development professionals. We will outline a systematic approach to characterize the anticancer effects of this compound, from initial in vitro screening to more detailed mechanistic studies and preliminary in vivo efficacy assessment.

Chemical and Physical Properties of this compound

A thorough understanding of the test compound's properties is fundamental to experimental design.

PropertyValueSource
Molecular FormulaC₉H₉NO₃[6][7]
Molecular Weight179.17 g/mol [6]
CAS Number5768-27-4[6]
AppearanceSolid[8]
Melting Point89-92°C[9]

Experimental Workflow: A Phased Approach to Anticancer Evaluation

We propose a multi-phased experimental workflow to systematically evaluate the anticancer potential of this compound. This structured approach ensures a logical progression from broad screening to in-depth mechanistic analysis.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Elucidation (In Vitro) cluster_2 Phase 3: In Vivo Proof-of-Concept P1_1 Cell Viability Assays (MTT/XTT, CellTiter-Glo) P1_2 Determine IC50 Values P1_1->P1_2 Dose-response P2_1 Apoptosis Assays (Annexin V/PI, Caspase Activity) P1_2->P2_1 Proceed if IC50 is promising P2_2 Cell Cycle Analysis (Flow Cytometry) P1_2->P2_2 Proceed if IC50 is promising P3_1 Animal Model Selection (Xenograft/Syngeneic) P2_1->P3_1 Confirm mechanism P2_2->P3_1 Confirm mechanism P2_3 HDAC Inhibition Assay P2_4 Western Blotting (Key Pathway Proteins) P2_3->P2_4 P3_2 Toxicity & Tolerability Studies P3_1->P3_2 P3_3 Tumor Growth Inhibition Studies P3_2->P3_3

Caption: A phased experimental workflow for the anticancer evaluation of this compound.

Phase 1: In Vitro Screening for Cytotoxic Activity

The initial step is to determine if this compound exhibits cytotoxic or cytostatic effects on cancer cells. A panel of cancer cell lines from different tissue origins should be used to identify potential tissue-specific sensitivities.

Protocol 1.1: Cell Viability Assessment using MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., HCT-116, HT-29 for colorectal cancer; MCF-7 for breast cancer; A549 for lung cancer)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • DMSO (for formazan solubilization)

  • 96-well plates

  • Multichannel pipette

  • Plate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final concentrations should typically range from 0.1 µM to 100 µM. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT reagent to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀).

Phase 2: Elucidating the Mechanism of Action

Once cytotoxic activity is confirmed, the next phase focuses on understanding how this compound exerts its effects. Based on the known actions of butyric acid, key areas to investigate include the induction of apoptosis, cell cycle arrest, and HDAC inhibition.

Protocol 2.1: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

Principle: Annexin V is a protein that binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live cells. Therefore, it stains late apoptotic and necrotic cells.

Materials:

  • Cancer cell line of interest

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the IC₅₀ value for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both.

Hypothesized Signaling Pathway Modulation

Given that butyrate is a known HDAC inhibitor, this compound may exert its anticancer effects through similar mechanisms, leading to the upregulation of tumor suppressor genes and the downregulation of oncogenes.

G compound This compound HDAC HDAC compound->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation p21 p21 (CDKN1A) Histones->p21 Upregulation Bcl2 Bcl-2 Family (e.g., Bax, Bak) Histones->Bcl2 Modulation CellCycle Cell Cycle Arrest p21->CellCycle Induction Caspases Caspases Bcl2->Caspases Activation Apoptosis Apoptosis Caspases->Apoptosis Execution

Caption: Hypothesized mechanism of action for this compound via HDAC inhibition.

Phase 3: In Vivo Proof-of-Concept

Promising in vitro results should be followed by in vivo studies to assess the compound's efficacy and safety in a living organism.[10][11]

Protocol 3.1: Xenograft Tumor Model in Immunocompromised Mice

Principle: Human cancer cells are implanted into immunocompromised mice (e.g., nude or SCID mice) to form tumors.[11] The effect of the test compound on tumor growth is then evaluated.

Materials:

  • Immunocompromised mice (e.g., athymic nude mice)

  • Cancer cell line that showed sensitivity in vitro

  • Matrigel (optional, to enhance tumor formation)

  • This compound

  • Vehicle for administration (e.g., saline, corn oil)

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells in PBS, with or without Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor volume regularly using calipers (Volume = 0.5 x length x width²).

  • Animal Randomization and Treatment: Randomize mice into treatment and control groups. Administer this compound at various doses via a suitable route (e.g., oral gavage, intraperitoneal injection). The control group receives the vehicle.

  • Efficacy Assessment: Continue treatment for a defined period (e.g., 2-4 weeks). Monitor tumor volume and body weight of the mice.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blotting).

Data Interpretation and Future Directions

The data generated from this comprehensive evaluation will provide a clear indication of the anticancer potential of this compound.

  • Promising Outcome: Significant inhibition of cell viability in vitro, induction of apoptosis, and reduction of tumor growth in vivo would warrant further investigation. This would include detailed pharmacokinetic and pharmacodynamic studies, exploration of combination therapies, and synthesis of analogs to optimize potency and selectivity.

  • Negative Outcome: A lack of significant activity would suggest that the structural modifications in this compound compared to butyric acid abrogate its anticancer effects.

References

  • Bansal, T., Singh, G., & Kumar, V. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38-71. [Link]

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  • Tsuruo, T., et al. (2000). Anticancer derivative of butyric acid (Pivalyloxymethyl butyrate) specifically potentiates the cytotoxicity of doxorubicin and daunorubicin through the suppression of microsomal glycosidic activity. Molecular Pharmacology, 58(1), 27-36. [Link]

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  • Al-Arab, M. M., et al. (2006). The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. Molecules, 11(11), 864-873. [Link]

  • Perrin, P., et al. (2001). Role of butyric acid and its derivatives in the treatment of colorectal cancer and hemoglobinopathies. Presse Médicale, 30(31), 1536-1542. [Link]

  • Hague, A., & Paraskeva, C. (1995). The short-chain fatty acid butyrate induces apoptosis in colorectal tumour cell lines. European Journal of Cancer Prevention, 4(5), 359-364. [Link]

  • Hassig, C. A., Tong, J. K., & Schreiber, S. L. (1997). Fiber-derived butyrate and the prevention of colon cancer. Chemistry & Biology, 4(11), 783-789. [Link]

  • Zimra, Y., et al. (1997). Butyric acid and pivaloyloxymethyl butyrate, AN-9, a novel butyric acid derivative, induce apoptosis in HL-60 cells. British Journal of Cancer, 76(7), 878-883. [Link]

  • Lu, Y., et al. (2024). Efficacy of Butyrate to Inhibit Colonic Cancer Cell Growth Is Cell Type-Specific and Apoptosis-Dependent. International Journal of Molecular Sciences, 25(4), 2262. [Link]

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Application Notes and Protocols for In Vitro Evaluation of 4-oxo-4-(2-pyridyl)butyric acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of 4-oxo-4-(2-pyridyl)butyric acid

This compound is a small molecule of significant interest in contemporary drug discovery, primarily due to its structural resemblance to key biological substrates. This structural motif suggests potential interactions with enzymes that recognize alpha-keto acids, placing it at the crossroads of several critical metabolic and signaling pathways. Two such pathways of high therapeutic relevance are the Kynurenine Pathway (KP) and the Hypoxia-Inducible Factor (HIF) signaling cascade.

The Kynurenine Pathway is the principal route for tryptophan metabolism, producing several neuroactive compounds. One key enzyme family in this pathway, the Kynurenine Aminotransferases (KATs), catalyzes the conversion of L-kynurenine into kynurenic acid (KYNA).[1] Elevated levels of KYNA in the brain have been associated with neuropsychiatric disorders such as schizophrenia and cognitive deficits.[2][1] Consequently, inhibitors of KAT enzymes are being actively pursued as potential therapeutic agents.[3][4][5]

The HIF signaling pathway is the master regulator of the cellular response to low oxygen levels (hypoxia). The stability of the HIF-α subunit is controlled by a family of 2-oxoglutarate (2-OG)-dependent enzymes called Prolyl Hydroxylase Domain proteins (PHDs).[6][7] Under normal oxygen conditions, PHDs hydroxylate HIF-α, targeting it for degradation.[6] Inhibition of PHDs mimics a hypoxic state, stabilizing HIF-α and activating downstream genes involved in erythropoiesis, angiogenesis, and cell survival.[6][8] This mechanism has led to the development of PHD inhibitors for the treatment of anemia associated with chronic kidney disease.[6][7]

Given the structural similarity of this compound to L-kynurenine and 2-oxoglutarate, it is hypothesized to act as an inhibitor of both KAT and PHD enzymes. This document provides detailed protocols for the in vitro characterization of this compound, enabling researchers to elucidate its inhibitory activity and selectivity against these important drug targets.

Section 1: Kynurenine Aminotransferase (KAT) Inhibition Assays

The primary function of KATs is the transamination of L-kynurenine to kynurenic acid.[1][9][10] The following protocols are designed to quantify the inhibitory effect of this compound on this enzymatic reaction. Multiple isoforms of KAT exist (KAT I, KAT II, KAT III, KAT IV), and isoform-selective inhibition is often a key objective in drug development.[1][11]

Scientific Rationale

The production of kynurenic acid (KYNA) can be monitored directly due to its fluorescent properties, providing a sensitive and continuous measure of enzyme activity.[4] Alternatively, the consumption of the co-substrate (e.g., pyruvate or glyoxylate) or the production of the co-product (e.g., alanine or glycine) can be measured using coupled enzyme assays. The choice of assay depends on the available instrumentation and the desired throughput. The protocol described here is a fluorescence-based assay, which is well-suited for microplate format and high-throughput screening.[4]

Signaling Pathway and Assay Workflow

KAT_Pathway

Quantitative Data Summary: Typical Assay Concentrations
ComponentTypical Concentration RangeRationale
Recombinant Human KAT Isoform10 - 100 nMConcentration should be optimized to yield a linear reaction rate for at least 30 minutes.
L-Kynurenine10 - 100 µM (around Km)Substrate concentration near the Michaelis constant (Km) provides sensitivity to competitive inhibitors.
Pyridoxal 5'-phosphate (PLP)10 - 50 µMA necessary cofactor for KAT enzyme activity.[1]
α-Ketoglutarate or Pyruvate0.5 - 5 mMCo-substrate for the transamination reaction.
This compound1 nM - 100 µMA wide concentration range is used to determine the IC50 value.
DMSO< 1% (v/v)Vehicle for the test compound; concentration should be kept low to avoid enzyme inhibition.
Detailed Protocol: Fluorescence-Based KAT Inhibition Assay

1.4.1. Materials and Reagents

  • Recombinant human KAT I, II, or III (commercially available)

  • L-Kynurenine sulfate salt

  • Pyridoxal 5'-phosphate (PLP)

  • α-Ketoglutarate or Pyruvate

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Black, clear-bottom 96- or 384-well microplates

  • Fluorescence microplate reader (Excitation: ~340 nm, Emission: ~400 nm)

1.4.2. Step-by-Step Methodology

  • Preparation of Reagents:

    • Prepare a 10X stock solution of L-Kynurenine, PLP, and α-ketoglutarate in potassium phosphate buffer.

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create a serial dilution series of the test compound in DMSO, then dilute further in assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells.

  • Enzyme Preparation:

    • Dilute the recombinant KAT enzyme to the desired working concentration in ice-cold potassium phosphate buffer immediately before use.

  • Assay Procedure:

    • To each well of the microplate, add the following in order:

      • Assay buffer

      • Test compound or vehicle (DMSO)

      • Recombinant KAT enzyme solution

    • Incubate the plate at room temperature for 10-15 minutes to allow for the binding of the inhibitor to the enzyme.

    • Initiate the enzymatic reaction by adding the substrate mix (L-Kynurenine, PLP, and α-ketoglutarate).

  • Data Acquisition:

    • Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C).

    • Measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for 30-60 minutes.

  • Data Analysis:

    • Determine the initial reaction velocity (rate of fluorescence increase) for each well by linear regression of the kinetic data.

    • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Section 2: Prolyl Hydroxylase (PHD) Inhibition Assays

PHD enzymes are 2-oxoglutarate-dependent dioxygenases that hydroxylate specific proline residues on HIF-α.[6] The following protocols describe methods to assess the inhibitory activity of this compound on PHD function.

Scientific Rationale

PHD inhibition can be measured through various methods. A common cell-based approach is to quantify the stabilization of HIF-1α protein, which is rapidly degraded in the presence of active PHDs.[8][12] This can be achieved using Western blotting or ELISA. Alternatively, a reporter gene assay can be employed where a hypoxia-responsive element (HRE) drives the expression of a reporter protein like luciferase. For a more direct biochemical approach, assays can measure the consumption of a co-substrate like 2-oxoglutarate.[13]

Signaling Pathway and Assay Workflow

PHD_Pathway

Quantitative Data Summary: Typical Assay Concentrations
ComponentTypical Concentration RangeRationale
Cell Line (e.g., HEK293, Hep3B)80-90% confluencyEnsures cells are in a healthy, proliferative state for treatment.
This compound100 nM - 100 µMA broad concentration range to determine the EC50 for HIF-1α stabilization.
Positive Control (e.g., DMOG, Roxadustat)10 - 100 µMA known PHD inhibitor to validate the assay response.
Treatment Duration4 - 24 hoursSufficient time for HIF-1α protein to accumulate following PHD inhibition.
Primary Antibody (anti-HIF-1α)1:500 - 1:2000 dilutionConcentration should be optimized for clear signal and low background in Western blotting.
Secondary Antibody1:2000 - 1:10000 dilutionDependent on the specific antibody and detection system.
Detailed Protocol: Cell-Based HIF-1α Stabilization Assay (Western Blot)

2.4.1. Materials and Reagents

  • Human cell line (e.g., HEK293T, Hep3B)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • This compound

  • Positive control PHD inhibitor (e.g., Dimethyloxalylglycine - DMOG)

  • DMSO

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against HIF-1α

  • Primary antibody against a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

2.4.2. Step-by-Step Methodology

  • Cell Culture and Treatment:

    • Plate cells in 6-well or 12-well plates and grow to 80-90% confluency.

    • Prepare serial dilutions of this compound and the positive control in complete cell culture medium.

    • Aspirate the old medium and treat the cells with the compound-containing medium for 4-8 hours at 37°C and 5% CO2. Include a vehicle-only control.

  • Cell Lysis and Protein Quantification: [8]

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells by adding ice-cold RIPA buffer to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • Western Blotting: [8]

    • Normalize the protein concentrations of all samples with lysis buffer.

    • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

    • Strip the membrane and re-probe with the loading control antibody, or use a multiplex fluorescence system.

    • Quantify the band intensities using image analysis software. Normalize the HIF-1α signal to the loading control.

    • Plot the normalized HIF-1α levels against the logarithm of the inhibitor concentration to determine the EC50 value.

References

  • Human Gene KYAT3 (ENST00000260508.9) from GENCODE V49 - UCSC Genome Browser. Available at: [Link]

  • What are PHD2 inhibitors and how do they work? - Patsnap Synapse. Available at: [Link]

  • The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity - MDPI. Available at: [Link]

  • WO2009064836A2 - Kynurenine-aminotransferase inhibitors - Google Patents.
  • Oxidative stress and cytotoxicity of 4-(2-thienyl)butyric acid in isolated rat renal proximal tubular and distal tubular cells - PubMed. Available at: [Link]

  • 4-Oxo-4-(3-pyridyl)butyric acid | C9H9NO3 | CID 437 - PubChem. Available at: [Link]

  • Development of a microplate fluorescence assay for kynurenine aminotransferase - PubMed. Available at: [Link]

  • A Novel Assay Method to Determine the β-Elimination of Se-Methylselenocysteine to Monomethylselenol by Kynurenine Aminotransferase 1 - PubMed. Available at: [Link]

  • Kynurenine--oxoglutarate transaminase 3 - Homo sapiens (Human) | UniProtKB | UniProt. Available at: [Link]

  • 4-Phenyl-4-oxo-butanoic Acid Derivatives Inhibitors of Kynurenine 3-hydroxylase - PubMed. Available at: [Link]

  • The Synthesis of Kynurenic Acid in Mammals: An Updated Kynurenine Aminotransferase Structural KATalogue - Frontiers. Available at: [Link]

  • KYAT3 Gene - KAT3 Protein - GeneCards. Available at: [Link]

  • Kynurenine Aminotransferase Isozyme Inhibitors: A Review - MDPI. Available at: [Link]

  • kynurenine ELISA Kits - Biocompare. Available at: [Link]

  • synthesis, analgesic and anti-inflammatory activities of novel 4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl) butanoic acid derivatives - ResearchGate. Available at: [Link]

  • KYAT1 - Wikipedia. Available at: [Link]

  • 56267 - Gene ResultKYAT3 kynurenine aminotransferase 3 [ (human)] - NCBI. Available at: [Link]

  • Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins - PMC - NIH. Available at: [Link]

  • Butyric acid - Wikipedia. Available at: [Link]

  • Inhibition of kynurenine aminotransferase II reduces activity of midbrain dopamine neurons - PubMed. Available at: [Link]

  • KYAT3 Gene - Ma'ayan Lab – Computational Systems Biology. Available at: [Link]

  • Kynurenine ELISA Assay Kit - Eagle Biosciences. Available at: [Link]

  • HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review - MDPI. Available at: [Link]

  • Targeting the kynurenine pathway in viral infections: neuropsychiatric implications, in vitro drug testing and target validation - Karolinska Institutet. Available at: [Link]

  • Prolyl 4 Hydroxylase: A Critical Target in the Pathophysiology of Diseases - PMC. Available at: [Link]

  • Transcriptomic analysis reveals mode of action of butyric acid supplementation in an intensified CHO cell fed‐batch process. Available at: [Link]

  • KYAT1 Gene - KAT1 Protein - GeneCards. Available at: [Link]

  • In Vitro Inhibition Studies:. Available at: [Link]

  • A Continuous Kinetic Assay for Adenylation Enzyme Activity and Inhibition - PMC - NIH. Available at: [Link]

  • In vivo bioavailability and in vitro toxicological evaluation of the new butyric acid releaser N-(1-carbamoyl-2-phenyl-ethyl) butyramide - PubMed. Available at: [Link]

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  • Synthesis, In Vitro, In Vivo and In Silico Antidiabetic Bioassays of 4-Nitro(thio)phenoxyisobutyric Acids Acting as Unexpected PPARγ Modulators: An In Combo Study - PMC - NIH. Available at: [Link]

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Application Note & Protocols: Strategic Derivatization of 4-oxo-4-(2-pyridyl)butyric Acid for Drug Discovery Programs

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The 4-oxo-4-(2-pyridyl)butyric acid scaffold represents a versatile starting point for medicinal chemistry campaigns. Its structure features three distinct, chemically tractable functional groups: a carboxylic acid, a ketone, and a pyridine ring. This trifecta of reactive sites allows for extensive Structure-Activity Relationship (SAR) exploration through targeted derivatization. This guide provides a comprehensive overview of strategic modifications to this scaffold, detailing the rationale behind each approach and providing robust, step-by-step protocols for key transformations. The methodologies discussed are designed to enable researchers to rapidly generate diverse chemical libraries for screening and lead optimization, with a focus on improving physicochemical properties, metabolic stability, and target engagement.

Introduction: The Strategic Value of the Scaffold

In drug discovery, the selection of a core scaffold is a critical decision that dictates the accessible chemical space and potential for optimization. The this compound molecule is an attractive starting point due to its inherent functionalities. The pyridine ring is a common motif in FDA-approved drugs, valued for its ability to act as a hydrogen bond acceptor and its capacity to engage in π-stacking interactions.[1][2] The nitrogen atom significantly influences the molecule's polarity and basicity.[2] The carboxylic acid provides a strong hydrogen bonding and electrostatic interaction point but can also present challenges related to metabolic instability and poor membrane permeability.[3][4] The ketone linker offers a point for conformational constraint or the introduction of new vectors for binding.

This document outlines derivatization strategies at each of these three points, explaining the medicinal chemistry rationale for each modification and providing detailed experimental protocols.

Physicochemical Properties of the Core Scaffold
PropertyValueSource
CAS Number 5768-27-4[5][6]
Molecular Formula C₉H₉NO₃[6][7]
Molecular Weight 179.17 g/mol [5][7]
Melting Point 89-92°C[5]
Predicted XlogP 0.3[7]

Derivatization Workflow Overview

The derivatization of this compound can be systematically approached by targeting its three primary functional groups. The following diagram illustrates the main strategic pathways for modification.

G cluster_main cluster_acid Carboxylic Acid Derivatization cluster_ketone Ketone Modification cluster_pyridine Pyridine Ring Functionalization A This compound B Amide Library A->B Amide Coupling C Ester Prodrugs A->C Esterification D Bioisosteres (e.g., Tetrazole) A->D Multi-step Synthesis E Reductive Amination (Secondary Amines) A->E R-NH2, NaBH(OAc)3 F Oxime Formation A->F NH2OH G Reduction to Alcohol A->G NaBH4 H N-Oxide Formation A->H m-CPBA I C-H Activation (Advanced) A->I Pd-catalysis, etc.

Caption: Derivatization strategies for this compound.

Section 1: Derivatization of the Carboxylic Acid Moiety

Rationale: The carboxylic acid is often a key pharmacophoric element. However, its acidic nature can lead to poor cell permeability and rapid metabolism, particularly through the formation of reactive acyl glucuronides.[4][8] Modification is a primary strategy to mitigate these liabilities and explore new binding interactions.

Strategy A: Amide Bond Formation

Amidation is the most common derivatization of a carboxylic acid. It replaces an ionizable group with a neutral, yet polar, amide that can act as both a hydrogen bond donor and acceptor. This allows for the systematic probing of a binding pocket with a diverse library of amines.

Protocol 1: General Procedure for Amide Coupling via HATU

This protocol describes a reliable method for coupling the parent acid with a primary or secondary amine.

  • Reagent Preparation:

    • Dissolve this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.2 M.

    • Prepare a stock solution of the desired amine (1.1 eq).

    • Prepare a stock solution of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq).

    • Prepare a stock solution of N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

  • Reaction Assembly:

    • To a clean, dry reaction vial containing a magnetic stir bar, add the solution of this compound.

    • Sequentially add the amine solution, the HATU solution, and finally the DIPEA solution.

    • Cap the vial and stir the reaction mixture at room temperature (20-25°C).

  • Monitoring and Workup:

    • Monitor the reaction progress by LC-MS. The reaction is typically complete within 2-4 hours.

    • Upon completion, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or methanol in dichloromethane, to yield the desired amide.

  • Characterization:

    • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Amine ExampleExpected ProductTypical YieldNotes
AnilineN-phenyl-4-oxo-4-(pyridin-2-yl)butanamide75-90%Explores aromatic interactions.
Morpholine1-(morpholino)-4-oxo-4-(pyridin-2-yl)butan-1-one80-95%Increases aqueous solubility.
BenzylamineN-benzyl-4-oxo-4-(pyridin-2-yl)butanamide70-85%Adds conformational flexibility.
Strategy B: Bioisosteric Replacement

Bioisosterism involves replacing a functional group with another that retains similar physicochemical properties, potentially leading to improved ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[3][9] For carboxylic acids, common bioisosteres include tetrazoles, which have a similar pKa but are resistant to acyl glucuronidation.[8][10]

Protocol 2: Synthesis of a 1H-Tetrazole Bioisostere

This is a two-step procedure starting from the corresponding amide.

Step 1: Dehydration of the Primary Amide to a Nitrile

  • Synthesize the primary amide, 4-oxo-4-(pyridin-2-yl)butanamide, using Protocol 1 with ammonia or ammonium chloride.

  • Dissolve the primary amide (1.0 eq) in anhydrous Dichloromethane (DCM).

  • Cool the solution to 0°C in an ice bath.

  • Add trifluoroacetic anhydride (2.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction carefully by adding saturated aqueous sodium bicarbonate.

  • Extract the product with DCM, dry the combined organic layers over Na₂SO₄, and concentrate to yield the crude nitrile, 4-oxo-4-(pyridin-2-yl)butanenitrile. Purify by chromatography if necessary.

Step 2: Cycloaddition to form the Tetrazole

  • Dissolve the nitrile (1.0 eq) in anhydrous DMF.

  • Add sodium azide (NaN₃) (1.5 eq) and triethylamine hydrochloride (1.5 eq).

  • Heat the reaction mixture to 100-120°C and stir for 12-24 hours.

  • Cool the mixture to room temperature and acidify to pH ~2-3 with 1 M HCl.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash chromatography or recrystallization to yield 2-(3-(1H-tetrazol-5-yl)propanoyl)pyridine.

Section 2: Modification of the Ketone Carbonyl

Rationale: The ketone group is a polar, hydrogen bond-accepting moiety. Its modification can alter the molecule's polarity, shape, and ability to interact with target proteins.

Strategy A: Reductive Amination

Reductive amination is a powerful method for converting a ketone into a secondary or tertiary amine, introducing a basic center and a new substituent for SAR exploration.

Protocol 3: General Procedure for Reductive Amination

  • Reaction Assembly:

    • Dissolve this compound (1.0 eq) and a desired primary or secondary amine (1.2 eq) in 1,2-dichloroethane (DCE).

    • Add acetic acid (AcOH) (1.1 eq) to catalyze imine/enamine formation.

    • Stir the mixture at room temperature for 1 hour.

  • Reduction:

    • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. Caution: Gas evolution may occur.

    • Stir at room temperature for 12-24 hours.

  • Workup and Purification:

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

    • Extract the product with DCM.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purify the crude product via flash chromatography (often using a gradient containing a small amount of triethylamine or methanol with ammonia to prevent streaking of the basic product on silica).

Section 3: Functionalization of the Pyridine Ring

Rationale: The pyridine ring is a key determinant of the scaffold's properties.[2] The lone pair on the nitrogen atom acts as a hydrogen bond acceptor and a site of basicity. Direct functionalization of the ring can modulate these properties and introduce new interactions.[11][12]

Strategy A: N-Oxide Formation

Converting the pyridine nitrogen to an N-oxide significantly alters its electronic properties. It reduces the basicity of the nitrogen and introduces a strong dipole, which can impact solubility and binding interactions.

Protocol 4: Synthesis of the Pyridine N-Oxide

  • Reaction Setup:

    • Dissolve this compound (1.0 eq) in DCM.

    • Add meta-chloroperoxybenzoic acid (m-CPBA) (1.2 eq) portion-wise at 0°C. Note: m-CPBA is a potential explosive and should be handled with care.

  • Reaction and Monitoring:

    • Allow the reaction to warm to room temperature and stir for 4-8 hours.

    • Monitor the disappearance of the starting material by TLC or LC-MS.

  • Workup and Purification:

    • Quench the excess m-CPBA by adding 10% aqueous sodium thiosulfate.

    • Wash the organic layer with saturated aqueous sodium bicarbonate and then brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • The N-oxide product is often highly polar and may require reverse-phase chromatography for purification.

Conclusion

The this compound scaffold provides a rich platform for medicinal chemistry exploration. The protocols outlined in this application note offer reliable and scalable methods for systematically modifying the carboxylic acid, ketone, and pyridine moieties. By employing these strategies, drug discovery teams can efficiently generate diverse libraries of analogs to probe structure-activity relationships, optimize lead compounds, and ultimately identify novel drug candidates with improved therapeutic profiles. Each derivatization provides a unique opportunity to modulate the compound's physicochemical and pharmacological properties, underscoring the scaffold's value in modern drug discovery.

References

  • Hall, A., Chatzopoulou, M., & Frost, J. (2024). Bioisosteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry, 104, 117653.
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  • BenchChem. (2025). The Strategic Replacement: A Deep Dive into Carboxylic Acid Bioisosteres in Modern Drug Design. BenchChem Technical Guides.
  • Drug Discovery Pro. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Discovery Pro Blog.
  • Sarpong Lab, UC Berkeley. (2014). Pyridine C-H Functionalization. Slideshare. [Link]

  • Cambridge MedChem Consulting. (2022). Acid Bioisosteres. Cambridge MedChem Consulting Resources.
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  • Verma, A., et al. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 13(9), 1033-1068. [Link]

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The Strategic Role of 4-oxo-4-(2-pyridyl)butyric acid in Pharmaceutical Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the strategic selection of intermediates is paramount to the efficient and successful synthesis of active pharmaceutical ingredients (APIs). Among the versatile building blocks available to medicinal chemists, 4-oxo-4-(2-pyridyl)butyric acid emerges as a key intermediate, particularly in the construction of scaffolds for neurologically active compounds. This comprehensive guide provides an in-depth exploration of the synthesis, characterization, and application of this valuable compound, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.

Introduction: A Versatile Scaffold for Drug Discovery

This compound, with its characteristic pyridyl and keto-acid functionalities, serves as a pivotal precursor in multi-step synthetic pathways. While not always directly incorporated into the final drug molecule in its initial form, its true value lies in its facile conversion to other key intermediates, most notably 4-(2-pyridyl)butyric acid. This subsequent intermediate is a recognized scaffold in the development of various therapeutic agents, including analogues of γ-aminobutyric acid (GABA), which are crucial in treating a range of neurological disorders.[1][2]

This application note will first detail a robust protocol for the synthesis of this compound via a Friedel-Crafts-type acylation. Subsequently, it will provide a detailed procedure for its reduction to 4-(2-pyridyl)butyric acid, a versatile intermediate for further pharmaceutical elaboration.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties of an intermediate is crucial for its effective use in synthesis.

PropertyValueReference
CAS Number 5768-27-4[3]
Molecular Formula C₉H₉NO₃[3]
Molecular Weight 179.17 g/mol [3]
Melting Point 89-92°C[3]
Boiling Point 376°C at 760 mmHg[3]
Density 1.263 g/cm³[3]
Solubility Soluble in polar organic solvents.
Safety Harmful if swallowed. Wash hands thoroughly after handling. Do not eat, drink or smoke when using this product.[3]

Synthesis of this compound: A Friedel-Crafts Approach

The synthesis of this compound can be effectively achieved through a Friedel-Crafts acylation reaction between a suitable pyridine precursor and succinic anhydride. Due to the electron-deficient nature of the pyridine ring, direct acylation can be challenging.[4] A common strategy involves the acylation of an activated pyridine derivative, such as 2-aminopyridine, followed by subsequent chemical modifications. However, for the purpose of this guide, we will present a protocol adapted from the analogous reaction of 2-aminopyridine with succinic anhydride, which yields a structurally related and synthetically useful precursor.[5]

Reaction Scheme:

Caption: Synthesis of a 4-oxo-4-(pyridyl)butanoic acid derivative.

Protocol for the Synthesis of 4-oxo-4-(pyridin-2-ylamino)butanoic acid

This protocol details the synthesis of a closely related analogue, which serves as an excellent model for the synthesis of pyridyl keto-acids.

Materials:

  • 2-Aminopyridine

  • Succinic Anhydride

  • Anhydrous Toluene

  • Hydrochloric Acid (HCl), concentrated

  • Sodium Hydroxide (NaOH), pellets

  • Deionized Water

  • Ice

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Dropping funnel

  • Büchner funnel and filter flask

  • pH meter or pH paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel, add 2-aminopyridine (1 equivalent) and anhydrous toluene.

  • Dissolution: Stir the mixture at room temperature until the 2-aminopyridine is completely dissolved.

  • Addition of Succinic Anhydride: Dissolve succinic anhydride (1.1 equivalents) in anhydrous toluene and add it to the dropping funnel. Add the succinic anhydride solution dropwise to the stirred solution of 2-aminopyridine over a period of 30 minutes.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 110°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature. A precipitate should form.

    • Filter the crude product using a Büchner funnel and wash the solid with a small amount of cold toluene.

    • Suspend the crude solid in deionized water and cool the mixture in an ice bath.

    • Acidify the suspension to pH 2-3 with concentrated hydrochloric acid.

    • Filter the resulting solid, wash with cold deionized water, and then resuspend it in deionized water.

    • Basify the suspension to pH 8-9 with a solution of sodium hydroxide.

    • Heat the mixture to dissolve the solid, then cool to room temperature and finally in an ice bath to induce crystallization.

  • Isolation and Purification:

    • Collect the crystalline product by vacuum filtration.

    • Wash the crystals with a small amount of cold deionized water.

    • Dry the product under vacuum to a constant weight.

Analytical Characterization of this compound

Accurate characterization of the synthesized intermediate is essential for quality control and to ensure its suitability for subsequent reactions. The following are expected analytical data for this compound.

TechniqueExpected Data
¹H NMR Spectral data would show characteristic peaks for the pyridyl protons and the aliphatic chain protons. The chemical shifts and coupling constants would be consistent with the proposed structure.
¹³C NMR The spectrum would display distinct signals for the carbonyl carbon of the ketone, the carboxylic acid carbon, the carbons of the pyridine ring, and the aliphatic carbons.
IR Spectroscopy The IR spectrum would exhibit characteristic absorption bands for the C=O stretching of the ketone and the carboxylic acid, as well as the C=N and C=C stretching vibrations of the pyridine ring.
Mass Spectrometry The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (179.17 g/mol ), along with characteristic fragmentation patterns.[6]

Application in Pharmaceutical Synthesis: Reduction to 4-(2-pyridyl)butyric acid

A primary application of this compound in pharmaceutical synthesis is its reduction to 4-(2-pyridyl)butyric acid. This transformation removes the keto group, yielding a flexible butyric acid side chain attached to the pyridine ring, a common structural motif in various drug candidates. Two classical and robust methods for this reduction are the Clemmensen and Wolff-Kishner reductions.

Clemmensen Reduction

The Clemmensen reduction is performed under strongly acidic conditions using zinc amalgam and concentrated hydrochloric acid. It is particularly effective for the reduction of aryl-alkyl ketones.[3]

Reaction Scheme:

Clemmensen_Reduction reactant This compound product 4-(2-pyridyl)butyric acid reactant->product Reduction reagents Zn(Hg), HCl

Caption: Clemmensen reduction of the keto group.

Wolff-Kishner Reduction

The Wolff-Kishner reduction is carried out under basic conditions, typically using hydrazine hydrate and a strong base like potassium hydroxide in a high-boiling solvent. This method is suitable for substrates that are sensitive to acidic conditions.

Reaction Scheme:

Wolff_Kishner_Reduction reactant This compound product 4-(2-pyridyl)butyric acid reactant->product Reduction reagents H2NNH2, KOH

Caption: Wolff-Kishner reduction of the keto group.

General Protocol for the Reduction of this compound

Materials:

  • This compound

  • For Clemmensen: Zinc amalgam (Zn(Hg)), concentrated Hydrochloric Acid (HCl)

  • For Wolff-Kishner: Hydrazine hydrate (H₂NNH₂·H₂O), Potassium Hydroxide (KOH), Diethylene glycol

  • Appropriate organic solvents for extraction (e.g., diethyl ether, ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure (Conceptual Outline):

  • Reaction Setup: In a suitable reaction vessel, combine this compound with the chosen reducing agents and solvent.

  • Reaction: Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by TLC.

  • Work-up:

    • Cool the reaction mixture and quench it appropriately (e.g., with water for Clemmensen, or by neutralization for Wolff-Kishner).

    • Extract the product into a suitable organic solvent.

    • Wash the organic layer with brine, dry over an anhydrous drying agent, and filter.

  • Isolation and Purification:

    • Remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain pure 4-(2-pyridyl)butyric acid.

Conclusion and Future Perspectives

This compound is a strategically important intermediate in pharmaceutical synthesis. Its value is amplified by its ready conversion into 4-(2-pyridyl)butyric acid, a versatile scaffold for the development of a wide range of therapeutic agents, particularly those targeting the central nervous system. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this key building block in their drug discovery and development endeavors. As the demand for novel therapeutics continues to grow, the importance of such versatile intermediates in constructing complex molecular architectures will undoubtedly increase.

References

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"experimental setup for testing 4-oxo-4-(2-pyridyl)butyric acid anti-inflammatory effects"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Experimental Framework for Evaluating the Anti-Inflammatory Potential of 4-oxo-4-(2-pyridyl)butyric acid

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The identification of novel small molecules with potent anti-inflammatory activity is a cornerstone of therapeutic development for a multitude of chronic diseases. Butyric acid and its derivatives have garnered significant interest for their immunomodulatory properties, including the inhibition of histone deacetylases (HDACs) and modulation of key inflammatory signaling pathways like Nuclear Factor-kappa B (NF-κB).[1] This document presents a comprehensive, multi-tiered experimental strategy to rigorously assess the anti-inflammatory effects of a novel derivative, this compound. We outline an integrated workflow beginning with fundamental in vitro characterization in a cellular model of inflammation, followed by validation in a well-established in vivo model of acute inflammation. The protocols provided are designed to be self-validating, offering a robust framework for determining the compound's efficacy and elucidating its potential mechanism of action.

Introduction & Scientific Rationale

Inflammation is a complex biological response essential for host defense, but its dysregulation leads to chronic inflammatory diseases. A central mediator of the inflammatory process is the transcription factor NF-κB, which, upon activation by stimuli like bacterial lipopolysaccharide (LPS), translocates to the nucleus to drive the expression of pro-inflammatory genes, including cytokines (TNF-α, IL-6) and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2][3]

The chemical structure of this compound, featuring a butyric acid moiety, suggests a potential role in modulating inflammatory pathways. Butyric acid itself is known to exert anti-inflammatory effects, in part by regulating immune cell function and inhibiting pro-inflammatory mediators.[1] Therefore, we hypothesize that this novel derivative may suppress inflammatory responses by interfering with the NF-κB signaling cascade.

This guide details a logical progression of experiments designed to test this hypothesis. We first establish a non-toxic dose range and evaluate the compound's ability to suppress key inflammatory markers (in vitro) before confirming these findings in a preclinical animal model (in vivo).

Experimental Workflow & Strategy

Our approach is designed to efficiently screen and validate the compound's activity, moving from a high-throughput cellular model to a more complex organismal system. This ensures that resources are directed toward a compound with demonstrated biological activity at the cellular level.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Validation a RAW 264.7 Macrophage Culture b Cytotoxicity Assay (MTT) Determine Non-Toxic Doses a->b c LPS-Induced Inflammation Model b->c d Nitric Oxide (NO) Assay (Griess Reaction) c->d Assess Compound Efficacy e Cytokine Quantification (ELISA) (TNF-α, IL-6, IL-1β) c->e Assess Compound Efficacy f Mechanism of Action (Western Blot) (p-IκBα, Nuclear p65) c->f Assess Compound Efficacy g Carrageenan-Induced Paw Edema Model (Rat/Mouse) f->g Proceed if In Vitro Efficacy is Confirmed h Paw Volume Measurement (Plethysmometer) g->h Primary Efficacy Endpoint i Histopathological Analysis (H&E Stain) Assess Immune Infiltration g->i Confirmatory Endpoint

Caption: Overall experimental workflow for evaluating this compound.

Phase 1: In Vitro Anti-Inflammatory Characterization

The initial phase utilizes the RAW 264.7 murine macrophage cell line, a standard model for studying inflammation.[4][5] These cells, when stimulated with LPS, mimic key aspects of the innate immune response, including the production of nitric oxide and pro-inflammatory cytokines.[2][3][6]

Causality: Why Start with a Cytotoxicity Assay?

Before assessing anti-inflammatory properties, it is imperative to determine the concentrations at which this compound does not harm the cells. A reduction in inflammatory markers is meaningless if it is caused by cell death rather than a specific modulatory effect. The MTT assay provides a reliable measure of cell viability, allowing for the selection of non-cytotoxic doses for all subsequent experiments.

Data Presentation: Expected In Vitro Results

Quantitative data from the in vitro assays should be tabulated to clearly demonstrate dose-dependent effects.

Table 1: Effect of this compound on LPS-Induced NO and Cytokine Production

Treatment Group Concentration (µM) Cell Viability (%) (vs. Control) NO Production (µM) (vs. LPS) TNF-α Release (pg/mL) (vs. LPS) IL-6 Release (pg/mL) (vs. LPS)
Control (Untreated) 0 100 ± 4.5 1.2 ± 0.3 45.7 ± 8.2 22.1 ± 5.4
LPS Only (1 µg/mL) 0 98 ± 5.1 45.8 ± 3.9 2850.3 ± 150.6 1780.5 ± 95.3
Compound + LPS 1 99 ± 3.8 40.1 ± 4.2 2610.8 ± 130.1 1650.2 ± 101.7
Compound + LPS 10 97 ± 4.0 25.3 ± 2.1* 1540.2 ± 98.5* 975.4 ± 60.8*
Compound + LPS 50 96 ± 4.9 10.7 ± 1.5* 620.5 ± 55.7* 410.9 ± 41.2*
Dexamethasone (10 µM) 10 98 ± 3.5 8.5 ± 1.1* 450.6 ± 40.3* 290.7 ± 33.1*

*Data are presented as Mean ± SD. p < 0.05 compared to LPS Only group.

Mechanism of Action: NF-κB Signaling

The NF-κB pathway is a primary target for anti-inflammatory drug discovery. In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitor protein, IκBα.[7] LPS stimulation triggers a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB (typically the p65/p50 heterodimer), allowing it to translocate to the nucleus and activate gene transcription.[7][8] By using Western blotting to measure the levels of phosphorylated IκBα (an early event) and the amount of p65 in the nucleus (a later event), we can directly probe the compound's effect on this critical pathway.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa_p65 IκBα --- p65/p50 (Cytoplasmic Complex) IKK->IkBa_p65 Phosphorylates IκBα p_IkBa p-IκBα p65 p65/p50 (Active) IkBa_p65->p65 Releases Proteasome Proteasomal Degradation p_IkBa->Proteasome Targets for Nucleus NUCLEUS p65->Nucleus Translocates to Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Nucleus->Genes Activates Transcription Compound This compound (Hypothesized Action) Compound->IKK Inhibits?

Caption: Hypothesized mechanism of action via inhibition of the NF-κB pathway.

Phase 2: In Vivo Efficacy Validation

Positive in vitro results provide the justification for advancing to a whole-animal model. The carrageenan-induced paw edema model is a widely used and highly reproducible assay for screening acute anti-inflammatory drugs.[9][10] Carrageenan, a polysaccharide, is injected into the paw and acts as a phlogistic agent, inducing a classic inflammatory response characterized by edema (swelling), and immune cell infiltration.[11][12] This model allows for a straightforward, quantitative assessment of a compound's ability to suppress this response in a living system.

Causality: Why the Carrageenan Model?

This model is particularly valuable because the inflammatory response is biphasic. The initial phase involves the release of histamine and serotonin, while the later phase (3-5 hours post-injection) is mediated by prostaglandins and involves the infiltration of neutrophils.[9] This allows for the evaluation of drugs that may act on different aspects of the inflammatory cascade. The primary endpoint, paw volume, is easily and non-invasively measured with a plethysmometer, providing a clear, objective measure of efficacy.[11][13]

Data Presentation: Expected In Vivo Results

Table 2: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

Treatment Group Dose (mg/kg, p.o.) Paw Volume Increase (mL) at 3 hr % Inhibition of Edema
Vehicle Control - 0.85 ± 0.07 0%
Compound 25 0.68 ± 0.06* 20.0%
Compound 50 0.45 ± 0.05* 47.1%
Compound 100 0.29 ± 0.04* 65.9%
Indomethacin (Standard) 10 0.25 ± 0.03* 70.6%

*Data are presented as Mean ± SD. p < 0.05 compared to Vehicle Control group.

Histopathological Confirmation

While paw volume provides a macroscopic measure of inflammation, histological analysis offers microscopic confirmation.[14] Tissue sections stained with Hematoxylin and Eosin (H&E) can reveal the extent of edema (seen as spacing between tissue structures) and, crucially, the infiltration of inflammatory cells like neutrophils into the subcutaneous tissue.[15] A successful anti-inflammatory compound will markedly reduce this cellular infiltrate compared to the vehicle-treated control group.

Detailed Experimental Protocols

Protocol 1: In Vitro Nitric Oxide (NO) Production - Griess Assay
  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere for 24 hours.

  • Pre-treatment: Remove the medium and pre-treat the cells with various non-toxic concentrations of this compound for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Dexamethasone).

  • Inflammatory Stimulation: Add LPS (final concentration 1 µg/mL) to all wells except the untreated control group.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Sample Collection: Collect 100 µL of the cell culture supernatant from each well.

  • Griess Reaction:

    • In a new 96-well plate, mix 100 µL of supernatant with 100 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[16][17]

    • Incubate at room temperature for 10-15 minutes, protected from light.

  • Quantification: Measure the absorbance at 540 nm using a microplate reader.[16][18] Calculate the nitrite concentration by comparing the absorbance values to a sodium nitrite standard curve.

Protocol 2: Pro-Inflammatory Cytokine Quantification - ELISA
  • Sample Collection: Use the cell culture supernatants collected in Protocol 1 (Step 4).

  • ELISA Procedure: Perform sandwich ELISAs for TNF-α, IL-6, and IL-1β using commercially available kits (e.g., from Thermo Fisher Scientific, R&D Systems).[19][20][21]

  • General Steps:

    • Coat a 96-well plate with the capture antibody overnight.

    • Block the plate to prevent non-specific binding.

    • Add standards and samples (supernatants) to the wells and incubate.

    • Wash the plate and add the biotin-conjugated detection antibody.

    • Wash the plate and add Streptavidin-HRP.[22]

    • Wash the plate and add a substrate solution (e.g., TMB) to develop color.

    • Stop the reaction with a stop solution (e.g., H₂SO₄).

  • Quantification: Measure the absorbance at 450 nm. Calculate cytokine concentrations based on the standard curve generated from recombinant cytokines.[19]

Protocol 3: NF-κB Activation - Western Blot Analysis
  • Cell Treatment & Lysis:

    • Seed RAW 264.7 cells in 6-well plates.

    • Pre-treat with the compound for 1 hour, then stimulate with LPS (1 µg/mL) for 30 minutes (for p-IκBα) or 60 minutes (for nuclear p65).

    • For total protein, lyse cells directly in RIPA buffer. For fractionation, use a nuclear/cytoplasmic extraction kit.[23] Add protease and phosphatase inhibitors to all lysis buffers.[7]

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20-40 µg of protein per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[24]

  • Blocking & Antibody Incubation:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate overnight at 4°C with primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p65, anti-Lamin B1 for nuclear loading control, anti-β-actin for cytoplasmic loading control).

    • Wash with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[24]

  • Detection: Wash the membrane and apply an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using an imaging system. Quantify band density using software like ImageJ.

Protocol 4: Carrageenan-Induced Paw Edema
  • Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for at least one week under standard laboratory conditions.

  • Grouping: Divide animals into groups (n=6-8 per group): Vehicle Control, Test Compound (at least 3 doses), and Positive Control (e.g., Indomethacin, 10 mg/kg).[13]

  • Drug Administration: Administer the test compound and standards orally (p.o.) or intraperitoneally (i.p.) 1 hour before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each animal.[10][12]

  • Measurement of Paw Volume:

    • Measure the paw volume of each animal using a digital plethysmometer immediately before the carrageenan injection (V₀) and at 1, 2, 3, 4, and 5 hours post-injection (Vₜ).

    • The increase in paw volume is calculated as (Vₜ - V₀).

  • Calculation: Calculate the percentage inhibition of edema for each group relative to the vehicle control group using the formula: % Inhibition = [(V_control - V_treated) / V_control] x 100.

  • Histopathology: At the end of the experiment (e.g., 5 hours), humanely euthanize the animals. Dissect the paw tissue, fix it in 10% neutral buffered formalin, process, embed in paraffin, section, and stain with H&E for microscopic examination of edema and inflammatory cell infiltration.[25]

Conclusion

This application note provides a robust, logical, and well-grounded framework for the preclinical evaluation of this compound as a potential anti-inflammatory agent. By systematically progressing from in vitro mechanistic studies to in vivo efficacy validation, researchers can generate the comprehensive data package needed to make informed decisions about the compound's therapeutic potential. The detailed protocols and rationale behind each step ensure scientific rigor and reproducibility, forming a solid foundation for further drug development efforts.

References

  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. (MDPI) [Link]

  • Carrageenan-Induced Paw Edema Model. (Charles River Laboratories) [Link]

  • Carrageenan-Induced Paw Edema Model. (Creative Bioarray) [Link]

  • Inflammatory Histology: Cells & Techniques. (StudySmarter) [Link]

  • In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. (PubMed) [Link]

  • In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. (MDPI) [Link]

  • Carrageenan induced Paw Edema Model. (Creative Biolabs) [Link]

  • Anti-inflammatory activity of drugs using carrageenan induced paw-edema model. (Slideshare) [Link]

  • 4'-Hydroxywogonin suppresses lipopolysaccharide-induced inflammatory responses in RAW 264.7 macrophages and acute lung injury mice. (PLOS ONE) [Link]

  • Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. (Biomolecules & Therapeutics) [Link]

  • In vitro assays to investigate the anti-inflammatory activity of herbal extracts. (StudySmarter) [Link]

  • In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (ResearchGate) [Link]

  • Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. (PubMed) [Link]

  • Compound K Inhibits the Lipopolysaccharide-Induced Inflammatory Responses in Raw 264.7 Cell Line and Zebrafish. (MDPI) [Link]

  • Nitric Oxide Assay (NO). (ScienCell Research Laboratories) [Link]

  • Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. (MDPI) [Link]

  • Nitric Oxide Assay? (ResearchGate) [Link]

  • Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis. (Ingenta Connect) [Link]

  • Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. (MDPI) [Link]

  • Inflammation - Histology at SIU. (Southern Illinois University) [Link]

  • NF-kappa B Activation Assay Kit. (Fivephoton Biochemicals) [Link]

  • What will be the best way to test NFkb activation via western blot? (ResearchGate) [Link]

  • Histological analysis of inflammation. (ResearchGate) [Link]

  • TNF-α (free) ELISA. (Diaclone) [Link]

  • A guide to histomorphological evaluation of intestinal inflammation in mouse models. (PMC) [Link]

  • Histopathological assessment of inflammation and expression of inflammatory markers in patients with ketamine-induced cystitis. (PMC) [Link]

  • ELISA assay for TNF-α (a), IL-6 (b) and IL-1β (c) concentrations. (ResearchGate) [Link]

  • Monitoring the Levels of Cellular NF-κB Activation States. (MDPI) [Link]

  • 4-Oxo-4-(3-pyridyl)butyric acid. (PubChem) [Link]

  • Synthesis, analgesic and anti-inflammatory activities of novel 4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl) butanoic acid derivatives. (ResearchGate) [Link]

  • The Role of Butyric Acid and Microorganisms in Chronic Inflammatory Diseases and Microbiome-Based Therapeutics. (PubMed Central) [Link]

  • 4-Phenyl Butyric Acid (4-PBA) Suppresses Neutrophil Recruitment in a Murine Model of Acute Perinatal Inflammation. (PubMed) [Link]

  • Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review. (NIH) [Link]

Sources

Application Notes and Protocols for the Quantification of 4-oxo-4-(2-pyridyl)butyric acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-oxo-4-(2-pyridyl)butyric acid is a chemical compound of interest in various fields of research and development, including as a potential building block in medicinal chemistry.[1][2] Accurate and precise quantification of this keto-acid is crucial for its use in synthesis, pharmacokinetic studies, and quality control. This document provides detailed application notes and protocols for the analytical quantification of this compound, designed for researchers, scientists, and drug development professionals. The methodologies outlined are based on established principles of chromatographic separation and detection, ensuring scientific integrity and reliability.

The structural characteristics of this compound, featuring a pyridine ring, a ketone, and a carboxylic acid functional group, inform the selection of appropriate analytical techniques. The pyridine moiety provides a chromophore suitable for ultraviolet (UV) detection, while the carboxylic acid group allows for derivatization to enhance sensitivity in fluorescence or mass spectrometry detection.

This guide will primarily focus on two robust analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) as a primary method due to its accessibility and reliability, and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) as a secondary, more sensitive method for trace-level quantification.

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is critical for method development.

PropertyValueReference
Molecular FormulaC9H9NO3[1]
Molecular Weight179.17 g/mol [1]
Melting Point89-92 °C[1]
AppearanceSolid[3]
UV Absorption MaximaExpected around 260 nm[4][5]

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in samples with concentrations in the microgram per milliliter (µg/mL) range. The presence of the pyridine ring allows for direct UV detection.[4]

Principle

The analyte is separated from other components in the sample matrix on a reversed-phase HPLC column. The quantification is achieved by measuring the absorbance of the analyte at a specific wavelength as it elutes from the column.

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Weighing & Dissolution Filtration Filtration (0.45 µm) Sample->Filtration Standard Standard Weighing & Serial Dilution Standard->Filtration Injection Autosampler Injection Filtration->Injection Separation C18 Reversed-Phase Column Injection->Separation Detection UV Detector (260 nm) Separation->Detection Chromatogram Peak Integration Detection->Chromatogram Calibration Calibration Curve Generation Chromatogram->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: Workflow for HPLC-UV analysis of this compound.

Detailed Protocol

1. Reagents and Materials:

  • This compound reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Formic acid (or other suitable buffer components)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Syringe filters (0.45 µm)

2. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

3. Preparation of Mobile Phase and Standards:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

4. Sample Preparation:

  • Accurately weigh a known amount of the sample containing this compound.

  • Dissolve the sample in a suitable solvent (e.g., methanol or a mixture of mobile phase A and B).

  • Ensure complete dissolution, using sonication if necessary.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

5. HPLC Conditions:

ParameterRecommended Setting
Column C18 reversed-phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient elution with Mobile Phase A and B
Gradient Program 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B; 20-25 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 260 nm

6. Data Analysis:

  • Integrate the peak area of this compound in the chromatograms of the standards and samples.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as the analysis of biological matrices, LC-MS/MS is the recommended method.[6][7] This technique offers lower limits of detection and quantification. Derivatization of the carboxylic acid group can be employed to enhance chromatographic retention and ionization efficiency.[7][8]

Principle

The analyte is separated by HPLC and then ionized, typically using electrospray ionization (ESI). The precursor ion corresponding to the analyte is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This multiple reaction monitoring (MRM) provides high selectivity and sensitivity.

Experimental Workflow

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Sample Sample Extraction (e.g., LLE/SPE) Derivatization Optional Derivatization Sample->Derivatization Standard Standard & IS Preparation Standard->Derivatization Injection Autosampler Injection Derivatization->Injection Separation UPLC/HPLC Column Injection->Separation Ionization ESI Source Separation->Ionization MSMS Tandem Mass Spectrometer (MRM) Ionization->MSMS Chromatogram Peak Integration MSMS->Chromatogram Calibration Calibration Curve (Analyte/IS Ratio) Chromatogram->Calibration Quantification Concentration Calculation Calibration->Quantification

Sources

Application Notes and Protocols for 4-Oxo-4-(pyridyl)butyric Acid Derivatives in Cellular Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile 4-Oxo-4-(pyridyl)butyric Acid Scaffold

The 4-oxo-4-(pyridyl)butyric acid framework represents a versatile scaffold in medicinal chemistry and drug discovery. This class of compounds, characterized by a pyridine ring linked to a butyric acid chain via a ketone, offers multiple points for chemical modification, enabling the synthesis of diverse molecular libraries for biological screening. While the specific biological activities can vary significantly based on the substitution pattern on both the pyridine ring and the butanoic acid chain, derivatives of this core structure have shown promise in a range of therapeutic areas, including oncology and inflammation.

This document provides an overview of the known biological activities of this class of compounds and offers detailed protocols for their synthesis and subsequent evaluation in cell culture-based assays. The focus is on providing researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to explore the potential of 4-oxo-4-(pyridyl)butyric acid derivatives in their own research.

Biological Activities of 4-Oxo-4-(pyridyl)butyric Acid Derivatives

Research into derivatives of the 4-oxo-4-(pyridyl)butyric acid scaffold has revealed a spectrum of biological activities. Notably, the related compound class, 4-oxo-4-(pyridin-2-ylamino)butanoic acid, has been investigated for its potential as an anticancer, anti-inflammatory, analgesic, and antimicrobial agent[1].

Anticancer Potential: Certain derivatives have demonstrated pro-apoptotic activity in cancer cell lines[1]. The mechanism often involves the modulation of key regulatory proteins involved in programmed cell death.

Anti-inflammatory and Analgesic Properties: Derivatives incorporating a piperazine moiety have shown significant anti-inflammatory and analgesic effects in preclinical models[1].

It is important to note that the biological activity of a specific derivative is highly dependent on its unique chemical structure. For instance, the positional isomer, 4-oxo-4-(3-pyridyl)butyric acid, is a known metabolite of nicotine, generated by cytochrome P-450 catalysis, and is commonly found in the urine of smokers[2][3]. This highlights the diverse metabolic fates and biological roles of even closely related isomers.

Synthesis of a Representative Compound: 4-Oxo-4-(pyridin-2-ylamino)butanoic Acid

The synthesis of 4-oxo-4-(pyridin-2-ylamino)butanoic acid serves as a representative example of how this class of compounds can be prepared in a laboratory setting. The reaction involves a nucleophilic acyl substitution between 2-aminopyridine and succinic anhydride[1].

Reaction Scheme

G cluster_reactants Reactants cluster_product Product 2-Aminopyridine 2-Aminopyridine Reaction 2-Aminopyridine->Reaction + Succinic_anhydride Succinic anhydride Succinic_anhydride->Reaction + Target_Compound 4-Oxo-4-(pyridin-2-ylamino)butanoic acid Reaction->Target_Compound Aprotic Solvent (e.g., THF, Dioxane)

Caption: Synthesis of 4-Oxo-4-(pyridin-2-ylamino)butanoic acid.

Step-by-Step Synthesis Protocol
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve one equivalent of 2-aminopyridine in an appropriate volume of a suitable anhydrous aprotic solvent (e.g., tetrahydrofuran (THF), dioxane, or dichloromethane (DCM)).

  • Reagent Addition: While stirring the solution at room temperature, add one equivalent of succinic anhydride portion-wise.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within several hours.

  • Work-up and Purification: Upon completion, the solvent is typically removed under reduced pressure. The resulting crude product can then be purified by recrystallization from a suitable solvent system to yield the final product.

Cell Culture Protocols for Biological Evaluation

Once synthesized, 4-oxo-4-(pyridyl)butyric acid derivatives can be evaluated for their biological effects using a variety of cell-based assays. The following protocols provide a general framework for assessing the cytotoxic and anti-proliferative effects of these compounds.

Cell Line Selection and Maintenance

The choice of cell line is critical and should be guided by the research question. For anticancer screening, a panel of cancer cell lines representing different tumor types is recommended.

  • General Cell Culture: Cells should be maintained in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin) in a humidified incubator at 37°C with 5% CO2.

Preparation of Stock Solutions
  • Solubility Testing: The solubility of the test compound should be determined in various solvents. Dimethyl sulfoxide (DMSO) is a common solvent for initial stock solutions.

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-100 mM) in a suitable solvent. Sterilize the stock solution by passing it through a 0.22 µm syringe filter. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 1: Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: The following day, remove the culture medium and add fresh medium containing serial dilutions of the test compound. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized solubilizing buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Experimental Workflow for Cytotoxicity Screening

G Cell_Seeding Seed cells in 96-well plate Overnight_Incubation Incubate overnight Cell_Seeding->Overnight_Incubation Compound_Treatment Treat with compound dilutions Overnight_Incubation->Compound_Treatment Incubation_Period Incubate for 24-72 hours Compound_Treatment->Incubation_Period MTT_Addition Add MTT reagent Incubation_Period->MTT_Addition Formazan_Formation Incubate for 2-4 hours MTT_Addition->Formazan_Formation Solubilization Add solubilizing agent Formazan_Formation->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 Absorbance_Reading->Data_Analysis

Caption: Workflow for MTT-based cytotoxicity assay.

Quantitative Data Summary Table
ParameterDescription
Cell Line The specific cell line used in the assay.
Seeding Density The number of cells seeded per well.
Compound Concentration Range The range of concentrations of the test compound used.
Incubation Time The duration of compound exposure.
IC50 Value The concentration of the compound that causes 50% inhibition of cell viability.

Conclusion

The 4-oxo-4-(pyridyl)butyric acid scaffold serves as a valuable starting point for the development of novel therapeutic agents. While the biological activities of its derivatives are diverse and dependent on their specific chemical structures, this class of compounds has shown potential in several key therapeutic areas. The protocols outlined in this document provide a solid foundation for the synthesis and in vitro evaluation of these compounds, enabling researchers to further explore their therapeutic potential.

References

  • PubChem Compound Summary for CID 437, 4-Oxo-4-(3-pyridyl)butyric acid. National Center for Biotechnology Information. Available from: [Link].

Sources

Application Notes and Protocols: Investigating 4-oxo-4-(2-pyridyl)butyric acid in Enzyme Inhibition Studies of the Kynurenine Pathway

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the Kynurenine Pathway for Neurotherapeutics

The kynurenine pathway is a critical metabolic route for the degradation of the essential amino acid tryptophan.[1][2] This pathway produces a number of neuroactive compounds, including the neuroprotectant kynurenic acid (KYNA) and the excitotoxin quinolinic acid.[3][4][5] An imbalance in the levels of these metabolites has been implicated in the pathophysiology of a range of neurological and psychiatric disorders, including schizophrenia and neurodegenerative diseases.[6][7]

Kynurenine aminotransferases (KATs) are a family of pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transamination of L-kynurenine to form KYNA.[2] Of the different KAT isozymes, kynurenine aminotransferase II (KAT-II) is of particular interest as it is the primary enzyme responsible for the synthesis of KYNA in the brain.[6][7] Consequently, the inhibition of KAT-II presents a promising therapeutic strategy for reducing elevated brain levels of KYNA and potentially mitigating its downstream effects on glutamatergic and cholinergic neurotransmission.[8]

This application note provides a comprehensive guide for researchers investigating the inhibitory potential of novel small molecules, such as 4-oxo-4-(2-pyridyl)butyric acid, on kynurenine aminotransferase activity. While direct studies on this specific compound are not extensively published, its structural features suggest it may serve as a valuable scaffold for the design of KAT inhibitors. These protocols are designed to be adaptable for the characterization of similar compounds.

Hypothesized Mechanism of Action of this compound

The chemical structure of this compound, featuring a pyridyl ring and a butanoic acid chain with a keto group, bears resemblance to the endogenous substrate, L-kynurenine. This structural similarity suggests that this compound may act as a competitive inhibitor of KAT-II. It is hypothesized that the compound could bind to the active site of the enzyme, competing with L-kynurenine and thereby reducing the rate of KYNA formation. The pyridyl nitrogen and the carboxylic acid moiety may engage in key interactions with active site residues, similar to how L-kynurenine is anchored.[9]

Experimental Workflows and Protocols

I. In Vitro Enzyme Inhibition Assay for Kynurenine Aminotransferase II (KAT-II)

This protocol outlines a fluorescence-based assay to determine the inhibitory activity of this compound on recombinant human KAT-II. The assay measures the formation of KYNA, which is fluorescent, providing a direct readout of enzyme activity.

A. Materials and Reagents

  • Recombinant Human Kynurenine Aminotransferase II (KAT-II)

  • L-kynurenine (substrate)

  • α-ketoglutarate (co-substrate)

  • Pyridoxal-5'-phosphate (PLP, co-factor)

  • This compound (test compound)

  • Known KAT-II inhibitor (e.g., PF-04859989) as a positive control

  • Potassium phosphate buffer (pH 7.4)

  • Dimethyl sulfoxide (DMSO)

  • 96-well black microplates, flat bottom

  • Fluorescence microplate reader (Excitation: 340 nm, Emission: 398 nm)

B. Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis P1 Prepare Reagent Solutions: - Enzyme (KAT-II) - Substrate (L-kynurenine) - Co-substrate (α-ketoglutarate) - Co-factor (PLP) A2 Add Enzyme, Co-substrate, and Co-factor to each well P1->A2 P2 Prepare Serial Dilutions of this compound and Positive Control in DMSO A1 Dispense Test Compound/Controls into 96-well plate P2->A1 A1->A2 Dispense into wells A3 Pre-incubate at 37°C A2->A3 A4 Initiate Reaction by adding L-kynurenine A3->A4 A5 Incubate at 37°C A4->A5 D1 Terminate Reaction (e.g., with formic acid) A5->D1 D2 Measure KYNA Fluorescence (Ex: 340 nm, Em: 398 nm) D1->D2 D3 Data Analysis: - Calculate % Inhibition - Determine IC50 value D2->D3

Caption: Workflow for KAT-II Inhibition Assay.

C. Step-by-Step Protocol

  • Reagent Preparation:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare stock solutions of L-kynurenine (10 mM), α-ketoglutarate (50 mM), and PLP (5 mM) in the phosphate buffer.

    • Prepare a stock solution of recombinant human KAT-II in an appropriate buffer as recommended by the supplier.

    • Prepare a 10 mM stock solution of this compound and the positive control inhibitor in 100% DMSO.

  • Assay Procedure:

    • Perform serial dilutions of the test compound and positive control in DMSO to create a range of concentrations for IC50 determination (e.g., from 10 mM to 10 nM).

    • In a 96-well black microplate, add 2 µL of each concentration of the test compound, positive control, or DMSO (for vehicle control) to the appropriate wells.

    • Prepare a master mix containing the potassium phosphate buffer, KAT-II enzyme, α-ketoglutarate, and PLP at their final desired concentrations. A typical reaction mixture might contain 50 µM PLP and 5 mM α-ketoglutarate.[9]

    • Add 188 µL of the master mix to each well and pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the enzymatic reaction by adding 10 µL of the L-kynurenine stock solution to each well to achieve a final concentration of 500 µM. The final reaction volume will be 200 µL.

    • Incubate the plate at 37°C for 30 minutes.

    • Terminate the reaction by adding 20 µL of 0.8 M formic acid.

    • Measure the fluorescence of the produced kynurenic acid using a microplate reader with excitation at 340 nm and emission at 398 nm.

D. Data Analysis

  • Calculate Percent Inhibition:

    • Subtract the background fluorescence (wells with no enzyme) from all readings.

    • The percent inhibition is calculated using the following formula: % Inhibition = 100 * (1 - (Fluorescence_inhibitor - Fluorescence_blank) / (Fluorescence_vehicle - Fluorescence_blank))

  • Determine IC50 Value:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

II. Determining the Mode of Inhibition

To understand the mechanism by which this compound inhibits KAT-II, a kinetic analysis should be performed. This involves measuring the initial reaction velocities at various concentrations of the substrate (L-kynurenine) and the inhibitor.

A. Protocol

  • Set up the enzyme assay as described above.

  • Use a fixed, sub-maximal concentration of the inhibitor (e.g., near the IC50 value).

  • Vary the concentration of the L-kynurenine substrate (e.g., from 0.1x to 10x the Km value).

  • Measure the initial reaction rates for each substrate concentration in the presence and absence of the inhibitor.

  • Repeat the experiment with at least two different fixed concentrations of the inhibitor.

B. Data Analysis

  • Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]).

  • Analyze the changes in Vmax (y-intercept) and Km (x-intercept) to determine the mode of inhibition (competitive, non-competitive, or uncompetitive).

The Kynurenine Pathway and Point of Inhibition

The following diagram illustrates the kynurenine pathway and the hypothesized point of inhibition by this compound.

KynureninePathway Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO/TDO QuinolinicAcid Quinolinic Acid (Excitotoxic) Kynurenine->QuinolinicAcid Multiple Steps KAT KAT-II Kynurenine->KAT KYNA Kynurenic Acid (Neuroprotective) Inhibitor This compound Inhibitor->KAT Inhibition KAT->KYNA Transamination

Caption: The Kynurenine Pathway and Inhibition.

Comparative Data of Known KAT-II Inhibitors

For contextualizing the potency of this compound, the following table summarizes the IC50 values of some known KAT-II inhibitors.

InhibitorTargetIC50 (µM)Reference
Estradiol disulfateKAT-I / KAT-II291.5 / 26.3[7]
PF-04859989KAT-II~0.02[6]
JN-01KAT-II73.8[9]
JN-02KAT-II112.8[9]

Conclusion

The protocols and information provided in this application note offer a robust framework for the initial characterization of this compound as a potential inhibitor of kynurenine aminotransferase II. By following these methodologies, researchers can obtain critical data on the compound's potency (IC50) and mechanism of action. These findings will be instrumental in guiding further preclinical development and structure-activity relationship studies for this and related chemical series targeting the kynurenine pathway for the treatment of neurological disorders.

References

  • A Novel Assay Method to Determine the β-Elimination of Se-Methylselenocysteine to Monomethylselenol by Kynurenine Aminotransferase 1. Antioxidants (Basel). 2020 Feb 5;9(2):139. [Link]

  • Development of a microplate fluorescence assay for kynurenine aminotransferase. Analytical Biochemistry. 2011 Feb 15;410(2):227-33. [Link]

  • Improvement of kynurenine aminotransferase-II inhibitors guided by mimicking sulfate esters. PLoS One. 2018; 13(10): e0205829. [Link]

  • Kynureninase Inhibitor Screening Assay Kit KYNU 79514. BPS Bioscience. [Link]

  • Protocol for kynurenine assay (Ehrlich's reagent)?. ResearchGate. [Link]

  • Inhibition of kynurenine aminotransferase II reduces activity of midbrain dopamine neurons. Neuropharmacology. 2016 Mar;102:42-7. [Link]

  • Inhibition of human kynurenine aminotransferase isozymes by estrogen and its derivatives. Scientific Reports. 2017 Dec 14;7(1):17597. [Link]

  • Kynurenine Aminotransferase Isozyme Inhibitors: A Review. Molecules. 2016 Jun 15;21(6):787. [Link]

  • This compound (C9H9NO3). PubChemLite. [Link]

  • 4-Oxo-4-(3-pyridyl)butyric acid. PubChem. [Link]

  • 4-Phenyl-4-oxo-butanoic Acid Derivatives Inhibitors of Kynurenine 3-hydroxylase. Journal of Medicinal Chemistry. 2001; 44(10):1580-7. [Link]

  • Kynurenine ELISA Assay Kit. Eagle Biosciences. [Link]

  • Development and therapeutic potential of kynurenic acid and kynurenine derivatives for neuroprotection. Trends in Pharmacological Sciences. 2000 Apr;21(4):149-54. [Link]

  • Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. Preprints.org. [Link]

  • Synthesis, analgesic and anti-inflammatory activities of novel 4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl) butanoic acid derivatives. ResearchGate. [Link]

  • 2-Oxoacids regulate kynurenic acid production in the rat brain: studies in vitro and in vivo. The Journal of Neuroscience. 1993 Oct;13(10):4483-91. [Link]

  • Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. MDPI. [Link]

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Troubleshooting & Optimization

Section 1: The Core Challenge - Pyridine's Electronic Deficient Nature

Author: BenchChem Technical Support Team. Date: January 2026

Answering the complex challenges in chemical synthesis requires a blend of deep mechanistic understanding and practical, experience-driven advice. This Technical Support Center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-oxo-4-(2-pyridyl)butyric acid, a valuable heterocyclic building block.[1] Our goal is to move beyond simple protocols and provide a troubleshooting framework that empowers you to diagnose issues, optimize conditions, and ultimately improve your synthetic yield and purity.

As Senior Application Scientists, we understand that yield improvement is not just about following steps, but about understanding the "why" behind each parameter. This guide is structured to build that understanding, providing authoritative, referenced insights into the core chemical principles at play.

A primary hurdle in synthesizing pyridyl ketones via classical methods is the inherent unreactivity of the pyridine ring towards electrophilic aromatic substitution.

Question: Why does the standard Friedel-Crafts acylation fail with pyridine?

Answer: The failure of the standard Friedel-Crafts acylation on an unsubstituted pyridine ring is a textbook example of how a substrate's electronic properties can dictate reactivity. The mechanism relies on a Lewis acid (e.g., AlCl₃) to generate a highly electrophilic acylium ion from an acyl halide or anhydride.[2] However, the pyridine nitrogen atom is a potent Lewis base.

  • Lewis Acid Sequestration: The lone pair of electrons on the pyridine nitrogen readily coordinates with the Lewis acid catalyst (AlCl₃).[3]

  • Ring Deactivation: This coordination forms a pyridinium-Lewis acid complex. The nitrogen atom now bears a formal positive charge, which exerts a powerful electron-withdrawing inductive effect on the entire aromatic ring.

  • Failed Electrophilic Attack: This deactivation makes the pyridine ring exceptionally electron-deficient and therefore highly resistant to attack by the electrophilic acylium ion. Instead of promoting acylation, the Lewis acid effectively poisons the substrate.[3][4]

Caption: Lewis acid deactivation of the pyridine ring.

Given this fundamental barrier, successful synthesis requires strategies that either bypass the need for a Lewis acid or temporarily modify the pyridine ring to enhance its reactivity.

Section 2: Recommended Synthetic Strategies & Comparative Data

We will focus on two robust and field-proven strategies to synthesize this compound: the Grignard Reagent approach and the Pyridine-N-Oxide approach.

Parameter Method A: Grignard Reagent Method B: Pyridine-N-Oxide
Starting Material 2-Bromopyridine2-Picoline (2-Methylpyridine)
Key Reagents Mg, Succinic Anhydridem-CPBA (or H₂O₂/AcOH), Acetic Anhydride
Number of Steps 1 (main C-C bond formation)2 (N-oxidation, then acylation)
Typical Yield 60-75%50-65% (over two steps)
Key Advantages High regioselectivity, good yields.Avoids organometallic intermediates.
Key Challenges Requires strictly anhydrous conditions.Multi-step, requires final deoxygenation (if needed).

Section 3: Troubleshooting Guide

This section addresses common issues encountered during the synthesis.

Caption: A general workflow for troubleshooting low product yield.

Method A: Grignard Reagent Troubleshooting

Question: My Grignard reaction with 2-bromopyridine fails to initiate. What are the likely causes and solutions?

  • Probable Cause 1: Inactive Magnesium. The surface of magnesium turnings can oxidize, preventing the reaction.

    • Solution: Activate the magnesium immediately before use. Methods include:

      • Briefly grinding the turnings in a dry mortar and pestle.

      • Adding a small crystal of iodine, which will etch the surface.

      • Adding a few drops of 1,2-dibromoethane.

  • Probable Cause 2: Wet Glassware or Solvents. Grignard reagents are extremely sensitive to moisture. Even trace amounts of water will quench the reaction.

    • Solution: Ensure all glassware is rigorously flame-dried under vacuum or oven-dried at >120°C for several hours and cooled under a stream of dry nitrogen or argon. Use freshly distilled, anhydrous solvents (e.g., THF from a sodium/benzophenone still).

Question: I formed the Grignard reagent successfully, but my yield of the keto-acid is very low after adding succinic anhydride.

  • Probable Cause 1: Inefficient Reaction with Anhydride. The reaction between the Grignard reagent and succinic anhydride can be sluggish or complex if conditions are not optimal. A second equivalent of the Grignard reagent can also react with the initially formed carboxylate.

    • Solution: Add a solution of dry succinic anhydride in anhydrous THF dropwise to the Grignard reagent at a low temperature (e.g., 0°C or -10°C) to control the reaction rate. This minimizes side reactions. Allow the mixture to warm slowly to room temperature and stir for several hours to ensure complete reaction.[5]

  • Probable Cause 2: Product Loss During Workup. The final product is a carboxylic acid and is soluble in both aqueous base and some organic solvents. Improper pH adjustment during extraction can lead to significant product loss.

    • Solution: After quenching the reaction with saturated NH₄Cl solution, extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove neutral impurities. Then, carefully acidify the aqueous layer to a pH of ~4-5 with dilute HCl. At this pH, the carboxylic acid will be protonated and can be thoroughly extracted into an organic solvent like ethyl acetate or dichloromethane.[5]

Method B: Pyridine-N-Oxide Troubleshooting

Question: The initial N-oxidation of 2-picoline is incomplete, and I have a mixture of starting material and product.

  • Probable Cause: Insufficient Oxidant or Reaction Time. The oxidation of pyridine derivatives can be slower than that of pyridine itself.

    • Solution: Use a slight excess (1.1 to 1.2 equivalents) of the oxidizing agent (e.g., m-CPBA or peracetic acid).[6] Monitor the reaction progress carefully using Thin Layer Chromatography (TLC). If the reaction stalls, gentle heating (40-50°C) may be required, but this should be done cautiously, especially when using peracids.[7]

Question: The second step, reacting 2-picoline-N-oxide with acetic anhydride, gives a complex mixture of products instead of the desired acylated product.

  • Probable Cause: Incorrect Mechanism/Reaction Pathway. Reacting an alkylpyridine N-oxide with acetic anhydride typically leads to a rearrangement where the acetyl group ends up on the alkyl substituent, forming a pyridylmethyl acetate derivative.[8] This is not a direct acylation of the ring.

    • Solution: This highlights a critical mechanistic point. To achieve ring acylation, a different approach is needed after N-oxidation. The N-oxide can be acylated under Friedel-Crafts-like conditions, though milder conditions are often required than for benzene. Alternatively, the N-oxide can be used to direct metallation at the C2 position, followed by reaction with an acylating agent. For a more direct acylation, after forming 2-picoline-N-oxide, one would need to perform a Friedel-Crafts acylation with succinic anhydride using a Lewis acid. The N-oxide group activates the ring, making this feasible.

Section 4: Frequently Asked Questions (FAQs)

Q1: Which synthetic route is preferable for a multi-gram scale synthesis? A1: The Grignard route (Method A) is generally more efficient for larger scales due to its single-step C-C bond formation.[5] While it demands strict anhydrous techniques, it avoids the additional step of N-oxide formation and subsequent deoxygenation, making the overall process more atom-economical.

Q2: What is the best way to confirm the final product's identity and purity? A2: A combination of techniques is essential.

  • ¹H and ¹³C NMR Spectroscopy: This will confirm the chemical structure, showing the characteristic pyridine ring protons, the two methylene groups of the butyric acid chain, and the ketone and carboxylic acid carbons.

  • Mass Spectrometry (MS): To confirm the molecular weight (179.17 g/mol ).[9][10]

  • Infrared (IR) Spectroscopy: To identify the key functional groups: a broad O-H stretch for the carboxylic acid, a C=O stretch for the carboxylic acid, and another C=O stretch for the ketone.

  • Melting Point: The purified solid should have a sharp melting point, which can be compared to literature values (approx. 89-92°C).[11]

Q3: Can I use succinyl chloride instead of succinic anhydride? A3: Yes, succinyl chloride can be used as the acylating agent. However, it is generally more reactive and moisture-sensitive than succinic anhydride. Its reaction with a Grignard reagent would need to be carefully controlled at low temperatures to avoid side reactions. Succinic anhydride is often preferred for its ease of handling and lower cost.

Section 5: Detailed Experimental Protocols

Protocol A: Synthesis via Grignard Reagent

This protocol is adapted from analogous syntheses of related keto-acids.[5]

Caption: Workflow for the Grignard reagent synthesis route.

Step 1: Preparation of 2-Pyridylmagnesium Bromide

  • Set up a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.

  • Place magnesium turnings (1.2 eq) in the flask.

  • Add a small volume of anhydrous THF via syringe, just enough to cover the magnesium.

  • Add a solution of 2-bromopyridine (1.0 eq) in anhydrous THF to the dropping funnel.

  • Add a small portion of the 2-bromopyridine solution to the magnesium. If the reaction does not start (indicated by bubbling and gentle refluxing), add a single crystal of iodine or warm gently.

  • Once initiated, add the remaining 2-bromopyridine solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the grey/black mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

Step 2: Reaction with Succinic Anhydride

  • In a separate flame-dried flask, dissolve succinic anhydride (1.1 eq) in anhydrous THF.

  • Cool the Grignard reagent solution to 0°C in an ice bath.

  • Add the succinic anhydride solution dropwise to the Grignard reagent over 30-60 minutes.

  • After addition, remove the ice bath and allow the reaction to stir at room temperature overnight.

Step 3: Workup and Purification

  • Cool the reaction mixture back to 0°C and slowly quench by adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and dilute with water.

  • Wash the aqueous layer with diethyl ether (2x) to remove any unreacted starting material and neutral byproducts. Discard the organic layers.

  • Acidify the aqueous layer to pH 4-5 with 2M HCl. A precipitate may form.

  • Extract the acidified aqueous layer thoroughly with ethyl acetate (3-4x).

  • Combine the ethyl acetate extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent system (e.g., toluene or ethanol/water).

Protocol B: Synthesis via Pyridine-N-Oxide

This protocol is a conceptual combination based on standard N-oxidation and acylation principles.[7][8]

Step 1: Synthesis of 2-Picoline-N-Oxide

  • In a round-bottom flask, dissolve 2-picoline (1.0 eq) in a suitable solvent like dichloromethane or acetic acid.

  • Cool the solution to 0°C.

  • Add 3-chloroperoxybenzoic acid (m-CPBA, ~77%, 1.2 eq) portion-wise, keeping the temperature below 10°C.

  • Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring by TLC until the 2-picoline is consumed.

  • For workup, wash the reaction mixture with saturated aqueous NaHCO₃ solution to remove m-chlorobenzoic acid, followed by brine. Dry the organic layer and concentrate to yield the crude N-oxide, which can be purified if necessary.

Step 2: Acylation of 2-Picoline-N-Oxide

  • Note: This step is mechanistically distinct from the simple rearrangement with acetic anhydride. To achieve the target molecule, a Friedel-Crafts acylation of the activated N-oxide ring is required.

  • In a flask protected from moisture, suspend anhydrous aluminum chloride (AlCl₃, 2.5 eq) in a solvent like dichloromethane or 1,2-dichloroethane.

  • Add succinic anhydride (1.2 eq) and stir for 15 minutes to form the acylium ion complex.

  • Add a solution of 2-picoline-N-oxide (1.0 eq) in the same solvent dropwise, keeping the temperature controlled (e.g., 0°C to room temperature).

  • Heat the reaction mixture (e.g., to 40-50°C) and stir for several hours until the reaction is complete by TLC.

  • Work up the reaction by carefully pouring it onto crushed ice and concentrated HCl.

  • Extract the product using the acid/base extraction procedure described in Protocol A, Step 3. The N-oxide group may be retained or lost during this process; if it is retained, a final deoxygenation step (e.g., using PCl₃) would be necessary.

Section 6: References

  • Abdel-Rahman, H. M., et al. (2005). SYNTHESIS, ANALGESIC AND ANTI-INFLAMMATORY ACTIVITIES OF NOVEL 4-OXO-4-(4-(PYRIMIDIN-2-YL)PIPERAZIN-1-YL) BUTANOIC ACID DERIVATIVES. ResearchGate. PDF available.

  • Filo. (2025). The chemistry of pyridine under friedel-crafts acylation. Retrieved from [Link]

  • YouTube. (2022). Preparation of Pyridines, Part 3: By Acylation. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016). Mechanism of Friedel-Crafts acylation with succinic anhydride. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 4-Oxo-4-(4-pyridyl)butyric acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Pyridine-N-oxide. Retrieved from [Link]

  • MDPI. (2021). Selectivity in Catalytic Asymmetric Formal [3 + 3] Annulation of 2-Enoyl-pyridine N-Oxide with Benzyl Methyl Ketone. Retrieved from [Link]

  • Google Patents. (1953). Process for the preparation of pyridine alcohols from pyridine n-oxides. Retrieved from

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Technical Support Center: Troubleshooting Solubility Issues with 4-oxo-4-(2-pyridyl)butyric acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-oxo-4-(2-pyridyl)butyric acid (CAS No. 5768-27-4).[1][2][3] This document is designed for researchers, chemists, and drug development professionals who may encounter challenges in dissolving this compound. My goal is to provide not just protocols, but a foundational understanding of the molecule's behavior, enabling you to logically troubleshoot and optimize your experimental workflow.

The core challenge with this molecule stems from its dual chemical nature. It possesses both a basic pyridine ring and an acidic carboxylic acid group. This makes it an amphoteric, or zwitterionic, compound, and its solubility is fundamentally governed by the pH of its environment.[4][5] Understanding this principle is the key to mastering its use in your research.

Section 1: Core Physicochemical Properties

A clear understanding of the fundamental properties of this compound is the first step in troubleshooting. The data below has been compiled from various chemical and safety datasheets.

PropertyValueSource(s)
CAS Number 5768-27-4[1][2][3]
Molecular Formula C₉H₉NO₃[1][6]
Molecular Weight 179.17 g/mol [1][3]
Appearance White to off-white solid/powder[2][7]
Melting Point 89-92 °C[1][2]
Predicted XLogP3 ~0.3 - 1.1[1][6]
Chemical Nature Amphoteric / Zwitterionic[4][8]
Section 2: The "Why": Understanding pH-Dependent Solubility

The primary reason for solubility issues with this compound is its ability to exist in different ionic states depending on the pH of the solvent.[9] At a specific intermediate pH, known as the isoelectric point (pI), the molecule carries both a positive and a negative charge, forming a neutral zwitterion. In this state, strong intermolecular electrostatic attractions can cause the compound to aggregate and precipitate, leading to minimal solubility.[4][5]

To achieve dissolution in aqueous media, you must adjust the pH to shift the equilibrium away from the sparingly soluble zwitterionic form to a more soluble cationic or anionic form.

  • At Low pH (Acidic Conditions): The basic pyridine ring becomes protonated, forming a positively charged cation. This salt form is generally water-soluble.

  • Near the Isoelectric Point (pI): The molecule exists as a zwitterion with both positive (on the pyridine ring) and negative (on the carboxylate) charges. This form has the lowest aqueous solubility.

  • At High pH (Basic Conditions): The acidic carboxylic acid group is deprotonated, forming a negatively charged carboxylate anion. This salt form is also generally water-soluble.[10]

The following diagram illustrates this critical relationship.

G cluster_low_ph Low pH (e.g., pH < 2) cluster_pi Isoelectric Point (pI) cluster_high_ph High pH (e.g., pH > 6) node_cation Cationic Form (Soluble Salt) node_zwitterion Zwitterionic Form (Poorly Soluble) node_cation->node_zwitterion Add Base (Increase pH) node_zwitterion->node_cation Add Acid (Decrease pH) node_anion Anionic Form (Soluble Salt) node_zwitterion->node_anion Add Base (Increase pH) node_anion->node_zwitterion Add Acid (Decrease pH)

Caption: pH-dependent ionization states of this compound.

Section 3: Frequently Asked Questions (FAQs)

Q1: My this compound won't dissolve in neutral water. What is the first thing I should try? A: The first and most effective step is to adjust the pH. For most applications, it is easiest to add a small amount of a base like 1N NaOH dropwise to your suspension. This will deprotonate the carboxylic acid, forming the highly soluble sodium salt (the anionic form).[10] Alternatively, adding an acid like 1N HCl will create the soluble cationic form.

Q2: What is the best starting solvent for this compound? A: For biological or physiological applications, start with an aqueous buffer and use pH adjustment to facilitate dissolution. For organic chemistry, polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are the most reliable choices. Direct dissolution in non-polar solvents like dichloromethane (DCM) or ethers will be unsuccessful due to the compound's high polarity and zwitterionic character.

Q3: I'm trying to dissolve the compound in methanol or ethanol. Why is it only sparingly soluble? A: While polar protic solvents like methanol and ethanol can dissolve zwitterions better than non-polar solvents, their ability to screen the strong electrostatic forces is limited compared to aqueous systems where pH can be controlled.[4] You may achieve partial solubility, but for higher concentrations, these solvents are often insufficient on their own.

Q4: Can I use heat to help dissolve the compound? A: Yes, gentle heating can increase the rate of dissolution and solubility, as is common for many compounds.[11] However, use this method with caution. First, ensure the compound is stable at the desired temperature for the duration of your experiment. Second, be aware that the compound may precipitate out of solution upon cooling if the concentration exceeds its solubility at room temperature. Always try pH adjustment first.

Section 4: Detailed Troubleshooting Guides
Problem 1: Preparing an Aqueous Stock Solution for Biological Assays

Q: How do I prepare a 10 mM stock solution of this compound in Phosphate-Buffered Saline (PBS) at pH 7.4?

A: Direct addition to PBS will likely result in a cloudy suspension. The zwitterionic nature of the compound makes it poorly soluble at neutral pH. The key is to first form a soluble salt. Here is a self-validating protocol:

Experimental Protocol: Base Solubilization for Aqueous Buffers

  • Weigh the Compound: Accurately weigh the required mass of this compound (MW: 179.17 g/mol ). For 10 mL of a 10 mM solution, you would need 1.79 mg.

  • Initial Suspension: Add the solid to a fraction of your final target volume (e.g., add it to 8 mL of water or PBS for a final volume of 10 mL). It will likely not dissolve.

  • Basify to Dissolve: While stirring, add 1N NaOH dropwise. You should observe the solid dissolving as the pH increases and the soluble carboxylate salt is formed.[10] Continue adding drops until the solution is completely clear. Be economical; use only enough to achieve dissolution.

  • Final Volume and pH Adjustment: Add the remaining buffer (e.g., the final 2 mL of PBS) to reach your target volume.

  • Validate and Finalize pH: Check the pH of the final solution. If it is too high for your experiment, carefully adjust it back down towards your target pH (e.g., 7.4) using 1N HCl. Crucially, if the solution turns cloudy as you approach your target pH, you have reached the isoelectric point. You must stop and accept a final pH slightly more basic than your original target to maintain solubility.

  • Sterile Filtration: If required for your application, sterile filter the final solution through a 0.22 µm filter.

Problem 2: Compound Precipitates ("Crashes Out") During pH Adjustment

Q: I successfully dissolved my compound by adding NaOH, but when I adjusted the pH back down with HCl, it all turned into a solid again. What happened?

A: You have inadvertently adjusted the pH to the compound's isoelectric point (pI), where its solubility is at a minimum.[5] This is a common and reversible issue. The workflow below outlines how to diagnose and solve this problem.

G start Precipitate Observed During pH Adjustment check_ph 1. Stop Titration & Check pH start->check_ph is_pi pH is likely at the Isoelectric Point (pI) check_ph->is_pi action 2. Choose a Path is_pi->action go_basic 3a. Re-dissolve with Base (e.g., 1N NaOH) action->go_basic  Final solution needs to be  near-neutral or basic?   go_acidic 3b. Re-dissolve with Acid (e.g., 1N HCl) action->go_acidic  Final solution can be acidic?   result_basic Result: Soluble Anionic Stock (Final pH will be > pI) go_basic->result_basic result_acidic Result: Soluble Cationic Stock (Final pH will be < pI) go_acidic->result_acidic

Caption: Troubleshooting workflow for precipitation during pH adjustment.

Your choice depends on your experimental constraints. If your assay can tolerate a pH of 8, for example, it is often easier to work with the anionic (basic-dissolved) form. If it requires acidic conditions, work with the cationic form. The key is to avoid the pI.

Section 5: Recommended Solvent Summary
SolventSolubilityRemarks & Scientific Rationale
Water (pH ~7) Very PoorAt neutral pH, the compound exists as the poorly soluble zwitterion.[5]
Aqueous Acid (pH < 2) GoodThe pyridine ring is protonated, forming a soluble cationic salt.[9]
Aqueous Base (pH > 6) GoodThe carboxylic acid is deprotonated, forming a soluble anionic salt.[10]
PBS (pH 7.4) Very PoorRequires pH adjustment as described in the protocol above.
Methanol, Ethanol Sparingly SolublePolar protic solvents that can solvate the charges, but are less effective than pH-adjusted aqueous solutions.[12]
DMSO, DMF SolubleHigh-polarity aprotic solvents capable of disrupting the intermolecular forces holding the solid lattice together.
Acetonitrile Poor to SparinglyLess polar than DMSO/DMF and less effective at dissolving ionic compounds.[12]
DCM, Chloroform, Ethers InsolubleNon-polar solvents that cannot effectively solvate the charged zwitterionic form.
Section 6: Safety Precautions

As a matter of good laboratory practice, always consult the full Safety Data Sheet (SDS) before handling any chemical.

  • Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[13] Handle in a well-ventilated area or chemical fume hood to avoid inhaling dust.[14]

  • Hazards: This compound is classified as harmful if swallowed.[1] It may cause skin, eye, and respiratory irritation.[15][16]

  • First Aid: In case of contact, flush the affected area with plenty of water. If swallowed, rinse mouth and seek medical help.[1][14]

By understanding the fundamental zwitterionic chemistry of this compound, you can transform solubility from a frustrating obstacle into a predictable and controllable experimental parameter.

References
  • pyridine-4-carboxylic acid - ChemBK. (n.d.). Retrieved January 17, 2026, from [Link]

  • Structures and Synthesis of Zwitterionic Polymers - MDPI. (2018). Retrieved January 17, 2026, from [Link]

  • A Solubility Comparison of Neutral and Zwitterionic Polymorphs | Crystal Growth & Design. (2014). Retrieved January 17, 2026, from [Link]

  • Mole fraction solubilities of pyridine-3-carboxylic acid obtained in... - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • 4-Oxo-4-(pyridin-2-yl)butanoic acid - ChemBK. (n.d.). Retrieved January 17, 2026, from [Link]

  • 4-Oxo-4-(3-pyridyl)butyric acid | C9H9NO3 | CID 437 - PubChem. (n.d.). Retrieved January 17, 2026, from [Link]

  • Picolinic acid - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

  • Solubility-Modifying Power of Zwitterionic Salts - Advances in Engineering. (n.d.). Retrieved January 17, 2026, from [Link]

  • This compound (C9H9NO3) - PubChemLite. (n.d.). Retrieved January 17, 2026, from [Link]

  • (PDF) A Solubility Comparison of Neutral and Zwitterionic Polymorphs - ResearchGate. (2014). Retrieved January 17, 2026, from [Link]

  • Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed. (1989). Retrieved January 17, 2026, from [Link]

  • How to desalt zwitterions? - ResearchGate. (2020). Retrieved January 17, 2026, from [Link]

  • 4-Oxo-4-(pyridin-3-yl)butanoate - PubChem. (n.d.). Retrieved January 17, 2026, from [Link]

  • (PDF) Solubility and Crystallization Studies of Picolinic Acid - ResearchGate. (2023). Retrieved January 17, 2026, from [Link]

  • Solubility and Crystallization Studies of Picolinic Acid - MDPI. (2023). Retrieved January 17, 2026, from [Link]

  • The Effects of pH on Solubility - Chemistry LibreTexts. (2019). Retrieved January 17, 2026, from [Link]

  • Pyridinecarboxylic acid - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

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Technical Support Center: Synthesis of 4-oxo-4-(2-pyridyl)butyric acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-oxo-4-(2-pyridyl)butyric acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.

I. Overview of the Synthesis

The synthesis of this compound typically involves the acylation of a pyridine precursor. A common method is a variation of the Friedel-Crafts acylation, although direct acylation of pyridine is challenging due to the deactivation of the aromatic ring by the Lewis acid catalyst.[1][2] Alternative strategies often involve the use of metalated pyridines or acyl radical addition.[2] A prevalent laboratory-scale synthesis involves the reaction of 2-lithiopyridine with succinic anhydride.

This guide will focus on the common issues arising from the 2-lithiopyridine and succinic anhydride route, as well as general challenges related to the stability and purification of the final product.

II. Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound, providing explanations for the underlying causes and actionable solutions.

Q1: My reaction yields are consistently low, and I observe a significant amount of starting material (2-bromopyridine or pyridine) in my crude product. What could be the issue?

A1: Low conversion is a frequent issue and can often be traced back to the initial lithiation step. The formation of 2-lithiopyridine is critical for the subsequent acylation.

Potential Causes & Solutions:

  • Incomplete Lithiation:

    • Explanation: The reaction of n-butyllithium with 2-bromopyridine or the direct metalation of pyridine is highly sensitive to moisture and air. Any residual water in your solvent or on your glassware will quench the n-butyllithium, preventing the formation of 2-lithiopyridine.

    • Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (nitrogen or argon). Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.

  • Incorrect Temperature:

    • Explanation: The formation of 2-lithiopyridine is typically performed at low temperatures (-78 °C) to prevent side reactions, such as the addition of n-butyllithium to the pyridine ring.

    • Solution: Maintain a constant low temperature during the addition of n-butyllithium and for a sufficient time afterward to ensure complete lithiation.

  • Degraded n-Butyllithium:

    • Explanation: n-Butyllithium is a highly reactive organometallic reagent that degrades over time, especially if not stored properly.

    • Solution: Titrate your n-butyllithium solution before use to determine its exact molarity. Store it under an inert atmosphere and away from light.

Experimental Protocol: Titration of n-Butyllithium

  • Accurately weigh ~150 mg of diphenylacetic acid into a dry flask.

  • Add a magnetic stir bar and dissolve the acid in ~5 mL of anhydrous THF.

  • Add a few drops of a suitable indicator (e.g., 1,10-phenanthroline).

  • Slowly add the n-butyllithium solution via syringe until a persistent color change is observed.

  • Calculate the molarity of the n-butyllithium based on the volume added and the moles of diphenylacetic acid.

Q2: After quenching the reaction, my crude NMR shows the desired product, but also a significant amount of a byproduct that appears to have lost a carbon dioxide molecule. What is this byproduct and how can I avoid it?

A2: The byproduct you are observing is likely 2-butyrylpyridine, resulting from the decarboxylation of your target molecule, this compound.

Explanation of Decarboxylation:

This compound is a β-keto acid. β-Keto acids are susceptible to decarboxylation (loss of CO2) upon heating, a reaction that proceeds through a cyclic six-membered transition state.[3][4][5] The presence of the pyridine ring can also influence the rate of decarboxylation.[6]

Troubleshooting Decarboxylation:

  • Work-up and Purification Conditions:

    • Explanation: Excessive heat during solvent removal (rotary evaporation) or purification (e.g., distillation) can promote decarboxylation.

    • Solution: Concentrate your product under reduced pressure at low temperatures. For purification, avoid high temperatures. Column chromatography at room temperature is a preferred method over distillation.

  • pH of the Aqueous Work-up:

    • Explanation: The stability of β-keto acids can be pH-dependent. Strongly acidic or basic conditions, especially when combined with heat, can facilitate decarboxylation.

    • Solution: Perform the aqueous work-up under mild conditions. Neutralize the reaction mixture carefully, avoiding excessive exposure to strong acids or bases.

Workflow to Minimize Decarboxylation:

Decarboxylation_Workflow Start Crude Reaction Mixture Quench Quench with Saturated Ammonium Chloride at 0°C Start->Quench Extract Extract with an Organic Solvent (e.g., EtOAc) Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over Anhydrous Sodium Sulfate Wash->Dry Concentrate Concentrate in vacuo at Low Temperature (<40°C) Dry->Concentrate Avoid excessive heat Purify Purify by Column Chromatography Concentrate->Purify Product Pure this compound Purify->Product

Caption: Workflow to minimize decarboxylation during work-up.

Q3: I am attempting a Friedel-Crafts acylation of 2-chloropyridine with succinic anhydride and AlCl3, but the reaction is not working. Why is this?

A3: Direct Friedel-Crafts acylation of pyridine and its derivatives is notoriously difficult.

Explanation of Friedel-Crafts Limitations with Pyridines:

  • Lewis Acid Complexation: The nitrogen atom in the pyridine ring is a Lewis base and will readily coordinate with the Lewis acid catalyst (e.g., AlCl3).[1] This complexation has two major negative effects:

    • Deactivation of the Ring: The complexation places a positive charge on the nitrogen, strongly deactivating the pyridine ring towards electrophilic aromatic substitution.[1][2]

    • Catalyst Sequestration: The Lewis acid is effectively consumed by the pyridine, preventing it from activating the acylating agent (succinic anhydride).

  • Harsh Reaction Conditions: Overcoming the deactivation often requires harsh reaction conditions, which can lead to polymerization, tar formation, and low yields of the desired product.

Alternative Synthetic Strategies:

Due to these limitations, alternative methods are generally preferred for the acylation of pyridines:

  • Acylation of Metalated Pyridines: As discussed in Q1, lithiation of pyridine followed by reaction with an acylating agent is a more reliable approach.

  • Radical Acylation: The use of acyl radicals can also be an effective method for acylating pyridines, sometimes offering different regioselectivity.[2]

III. Frequently Asked Questions (FAQs)

Q: What is the expected melting point of this compound?

A: The reported melting point is in the range of 89-92 °C.[7][8] Significant deviation from this range may indicate the presence of impurities.

Q: What are some common impurities to look for in my final product?

A: Besides the decarboxylation product (2-butyrylpyridine), other potential impurities include:

  • Unreacted starting materials (e.g., 2-bromopyridine).

  • Succinic acid, if the work-up is not efficient at removing it.

  • Polymeric byproducts, especially if harsh reaction conditions were used.

Q: How can I best purify my crude this compound?

A: Flash column chromatography is a highly effective method. A silica gel stationary phase with a gradient elution of ethyl acetate in hexanes, often with a small amount of acetic acid or methanol to improve the peak shape of the carboxylic acid, is a good starting point. Recrystallization can also be an effective technique for final purification.

Q: Can the ketone in this compound be reduced?

A: Yes, the ketone functionality can be reduced using standard reducing agents. For example, sodium borohydride would likely reduce the ketone to a secondary alcohol. Care must be taken to choose a reducing agent that is compatible with the carboxylic acid and pyridine functionalities.

IV. Summary of Key Parameters

ParameterRecommended ConditionRationale
Lithiation Temperature -78 °C (dry ice/acetone bath)Prevents side reactions and ensures stability of the lithiated intermediate.
Solvent/Glassware Anhydrous/Oven-driedn-Butyllithium is highly reactive with water.
n-Butyllithium Freshly titratedEnsures accurate stoichiometry.
Work-up Temperature < 40 °CMinimizes the risk of thermal decarboxylation.
Purification Method Flash column chromatographyAvoids high temperatures that can cause decarboxylation.

V. Logical Troubleshooting Flow

Troubleshooting_Flow Start Low Yield or No Product Check_Lithiation Check Lithiation Step Start->Check_Lithiation Check_Reagents Reagents Dry? n-BuLi Titrated? Check_Lithiation->Check_Reagents Yes Check_Decarboxylation Product Loss During Work-up/Purification? Check_Lithiation->Check_Decarboxylation No Check_Temp Low Temperature Maintained? Check_Reagents->Check_Temp Yes Solution_Reagents Use Anhydrous Solvents. Titrate n-BuLi. Check_Reagents->Solution_Reagents No Check_Temp->Check_Decarboxylation Yes Solution_Temp Maintain -78°C. Check_Temp->Solution_Temp No Check_Decarboxylation->Start No, Re-evaluate Reaction Check_Heat Avoided High Temperatures? Check_Decarboxylation->Check_Heat Yes Check_pH Mild pH Conditions Used? Check_Heat->Check_pH Yes Solution_Heat Use Low Temperature Rotovap & Chromatography. Check_Heat->Solution_Heat No Check_pH->Start Yes, Re-evaluate Reaction Solution_pH Use Mild Acid/Base for pH Adjustment. Check_pH->Solution_pH No

Caption: Troubleshooting decision tree for the synthesis.

VI. References

  • Dunn, G. E., & Thimm, H. F. (1977). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 55(1), 1342-1347. [Link]

  • Meghrazi Ahadi, E., et al. (2022). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Scientific Reports, 12(1), 1-15. [Link]

  • Karabasanagouda, T., et al. (2007). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. Letters in Organic Chemistry, 4(1), 26-29. [Link]

  • Master Organic Chemistry. (n.d.). Decarboxylation of beta-keto carboxylic acids. [Link]

  • Master Organic Chemistry. (2022, May 20). Decarboxylation. [Link]

  • Cooper, M. M., & Klymkowsky, M. W. (2021, October 31). 9.4: β-Ketoacids Decarboxylate. Chemistry LibreTexts. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Pearson. (2024, June 25). Show the ketones that would result from hydrolysis and decarboxylation of the following β-keto esters. [Link]

  • Filo. (2025, August 26). The chemistry of pyridine under friedel - crafts acylation. [Link]

  • Organic Chemistry. (2022, December 25). Preparation of Pyridines, Part 3: By Acylation [Video]. YouTube. [Link]

  • Wu, Y., et al. (2018). Base controlled reaction of 2-pyridyl ketones with p-toluenesulfonyl hydrazide. ResearchGate. [Link]

  • MySkinRecipes. (n.d.). 4-Oxo-4-(4-pyridyl)butyric acid. [Link]

  • ChemBK. (n.d.). 4-Oxo-4-(pyridin-2-yl)butanoic acid. [Link]

  • El-Gendy, A. A. (2001). The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. Molecules, 6(1), 60-66. [Link]

  • PubChem. (n.d.). 4-Oxo-4-(3-pyridyl)butyric acid. [Link]

  • Tussupbayev, S., et al. (2022). A Simple Procedure for Synthesis of Biological Active 4-oxo-4-(quinolin-8-yloxy)but-2-enoic acid. Eurasian Chemico-Technological Journal, 24(1), 51-57. [Link]

  • Al-Masoudi, N. A., et al. (2024). Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands: Crystal Structure, Thermal, Physicochemical, XRD/HSA, Docking, and Heck Reaction Application. ACS Omega. [Link]

  • Xiao, J., & Malhotra, S. V. (2005). Friedel-Crafts acylation reactions in pyridinium based ionic liquids. Journal of Molecular Catalysis A: Chemical, 230(1-2), 129-133. [Link]

  • Houghtaling, J., et al. (2018). Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. Tetrahedron Letters, 59(30), 2941-2945. [Link]

  • University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of ketones by hydrolysis, deprotection, or oxidation. [Link]

  • Google Patents. (n.d.). EP1404638B1 - Synthesis of 4-phenylbutyric acid.

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Technical Support Center: Stabilizing 4-oxo-4-(2-pyridyl)butyric acid in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-oxo-4-(2-pyridyl)butyric acid (CAS 5768-27-4). This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the handling and stability of this compound in solution. We will delve into the chemical principles governing its stability and provide actionable troubleshooting guides to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its stability in solution a primary concern?

This compound is a chemical compound with the molecular formula C₉H₉NO₃.[1] Structurally, it features a pyridine ring, a ketone, and a carboxylic acid. The key to understanding its stability lies in the relative positions of the ketone and carboxylic acid groups. This molecule is a β-keto acid (or more accurately, a γ-keto acid, but the principles of keto-acid instability are relevant). Beta-keto acids are known to be inherently unstable under certain conditions, particularly heat.[2][3] This instability can lead to the degradation of the compound in your stock solutions or experimental assays, resulting in inaccurate quantification, loss of biological activity, and non-reproducible data.

Q2: What is the primary degradation pathway for this compound in solution?

The most significant stability concern for this class of compounds is decarboxylation . This is a chemical reaction in which the carboxylic acid group (-COOH) is removed, releasing carbon dioxide (CO₂).[2] For β-keto acids, this process is unusually facile, especially when heated or under acidic conditions, because it can proceed through a stable, six-membered cyclic transition state.[3][4] This reaction converts the parent molecule into a ketone, fundamentally altering its chemical structure and likely its biological activity.

TroubleshootingWorkflow start Inconsistent Results or Loss of Activity Observed check_prep Review Solution Preparation: - What is the solvent/buffer? - What is the pH? start->check_prep check_storage Review Storage Conditions: - What is the temperature? - How old is the solution? - How many freeze-thaw cycles? check_prep->check_storage analyze_sample Analyze Sample Integrity: Perform HPLC or LC-MS analysis on a fresh vs. old sample. check_storage->analyze_sample peak_found Is a new peak observed or is the main peak area reduced? analyze_sample->peak_found peak_found->check_prep No (Investigate other experimental variables) remediate Remediation Steps peak_found->remediate Yes step1 1. Prepare fresh stock solution in a neutral/alkaline buffer (pH 7.4). remediate->step1 step2 2. Aliquot for single use. step1->step2 step3 3. Store aliquots at -80°C. step2->step3 step4 4. Keep on ice during use. step3->step4 end Problem Resolved step4->end

Caption: Workflow for troubleshooting compound stability issues.
Protocol: Recommended HPLC Method for Monitoring Degradation

To quantitatively assess the stability of this compound, a reverse-phase HPLC-UV method is effective. This protocol is adapted from methods used for similar short-chain organic acids. [5][6] Objective: To separate the parent compound from its potential decarboxylated degradation product.

Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric Acid or Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • 0.22 µm syringe filters.

Method Parameters:

ParameterSetting
Column C18 (250 x 4.6 mm, 5 µm)
Mobile Phase Isocratic or Gradient (e.g., 80:20 A:B)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength ~206 nm or 260 nm (for pyridine ring)
Injection Volume 10-20 µL
Run Time ~10 minutes

Procedure:

  • Sample Preparation:

    • Dilute a small amount of your stock solution (both a freshly prepared sample and the suspect "old" sample) with the mobile phase to a final concentration within the linear range of the detector (e.g., 10-100 µg/mL).

    • Filter the diluted samples through a 0.22 µm syringe filter before injection.

  • Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the freshly prepared sample to establish the retention time and peak area of the intact parent compound.

    • Inject the "old" sample.

  • Data Interpretation:

    • Degradation Confirmed: You will observe a decrease in the peak area of the parent compound in the old sample compared to the fresh one. You may also see the appearance of a new, likely less polar (later eluting), peak corresponding to the ketone degradation product.

    • No Degradation: The chromatograms of the fresh and old samples will be nearly identical.

References

  • Vovk, E. I., et al. (2021). Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. ACS Catalysis. Retrieved from [Link]

  • Study.com. (n.d.). Beta-keto acids are unusually unstable and will lose the carboxylate group under certain conditions. Retrieved from [Link]

  • MDPI. (2023). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Catalysts. Retrieved from [Link]

  • Vorokhta, M., et al. (2018). Low-Temperature Hydrogenation and Keto–Enol Tautomerization of Carbonyl Compounds: Effect of Distant Substituents on Reactivity. The Journal of Physical Chemistry C. Retrieved from [Link]

  • Hayashi, T., et al. (1983). The stabilization of alpha-keto acids in biological samples using hydrazide gel column treatment. Clinica Chimica Acta. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C9H9NO3). Retrieved from [Link]

  • ChemBK. (n.d.). 4-Oxo-4-(pyridin-2-yl)butanoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Oxo-4-(3-pyridyl)butyric acid. PubChem Compound Summary for CID 437. Retrieved from [Link]

  • Sponer, J. E., et al. (2015). Can A Denaturant Stabilize DNA? Pyridine Reverses DNA Denaturation in Acidic pH. Angewandte Chemie International Edition in English. Retrieved from [Link]

  • Deer, H. M., & Beard, R. (2001). Effect of Water pH on the Chemical Stability of Pesticides. Utah State University Extension. Retrieved from [Link]

  • Vardan, D. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. African Journal of Pure and Applied Chemistry. Retrieved from [Link]

  • JoVE. (2023). Loss of Carboxy Group as CO2: Decarboxylation of β-Ketoacids. Retrieved from [Link]

  • Oszczapowicz, I., & Poćwiardowska, E. (2015). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Bioinorganic Chemistry and Applications. Retrieved from [Link]

  • Lee, K. C., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Rabey, H., et al. (2023). Room-Temperature One-Pot Synthesis of pH-Responsive Pyridine-Functionalized Carbon Surfaces. ACS Omega. Retrieved from [Link]

  • Poinar, H. N., et al. (2009). The effects of temperature, pH and redox state on the stability of glutamic acid in hydrothermal fluids. Geochimica et Cosmochimica Acta. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). 22.1: Keto-Enol Tautomerism. Retrieved from [Link]

  • Časaitė, V., et al. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology. Retrieved from [Link]

  • Scialdone, A., et al. (2015). High night temperature strongly impacts TCA cycle, amino acid and polyamine biosynthetic pathways in rice in a sensitivity-dependent manner. Journal of Experimental Botany. Retrieved from [Link]

  • Designed By Nature. (2022). Heat acclimation & ketogenic diet. Retrieved from [Link]

  • Oliyai, C., & Borchardt, R. T. (1993). Chemical pathways of peptide degradation. IV. Pathways, kinetics, and mechanism of degradation of an aspartyl residue in a model hexapeptide. Pharmaceutical Research. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Oxo-4-(pyridin-3-yl)butanoate. PubChem Compound Summary for CID 7021185. Retrieved from [Link]

  • Google Patents. (n.d.). Alpha keto acid compositions for treating hypo-albuminemia.
  • López-Soriano, F. J., & Alemany, M. (1987). Effect of cold-temperature exposure and acclimation on amino acid pool changes and enzyme activities of rat brown adipose tissue. Biochimica et Biophysica Acta. Retrieved from [Link]

  • MDPI. (2023). Analytical Method Development and Validation: Calcium Butyrate. Molecules. Retrieved from [Link]

  • YouTube. (2020). Chapter 21.5 Decarboxylation of beta-keto acids. Retrieved from [Link]

  • Google Patents. (n.d.). HPLC method is used to measure the method for butyric acid and sodium butyrate.
  • protocols.io. (2024). Analysis of sugars, small organic acids, and alcohols by HPLC-RID. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Butyric acid. Retrieved from [Link]

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Technical Support Center: A Guide to Interpreting Unexpected NMR Peaks for 4-oxo-4-(2-pyridyl)butyric acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting for common and complex issues encountered during the NMR analysis of 4-oxo-4-(2-pyridyl)butyric acid. As your application support partners, we move beyond simple data tables to explain the chemical principles behind the spectral features you observe, empowering you to confidently interpret your results.

Section 1: Establishing a Baseline - The Expected NMR Spectrum

Before troubleshooting the "unexpected," we must first establish a robust baseline for what is "expected." The structure of this compound presents two distinct spin systems: the aliphatic chain and the substituted pyridine ring.

Chemical structure of this compound with atom numbering for NMR assignment. Figure 1: Structure and atom numbering for NMR assignment of this compound.

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts. These values are estimated based on standard chemical shift principles and data from analogous structures, such as 4-oxo-4-(3-pyridyl)butyric acid and butyric acid itself.[1][2] Note that actual shifts can vary based on the experimental conditions discussed later in this guide.

Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃, relative to TMS)

Proton(s) Position Predicted Shift (ppm) Multiplicity Expected Coupling (J) Rationale
H-3 Pyridyl ~8.6 Doublet (d) ~4-5 Hz Adjacent to the electronegative nitrogen.
H-6 Pyridyl ~8.1 Doublet (d) ~8 Hz Ortho to the carbonyl group.
H-5 Pyridyl ~7.8 Triplet of doublets (td) ~8, 2 Hz Coupled to H-6, H-4, and H-3.
H-4 Pyridyl ~7.4 Triplet (t) or ddd ~6-7 Hz Coupled to H-3 and H-5.
H-β Aliphatic ~3.4 Triplet (t) ~6-7 Hz Adjacent to the deshielding carbonyl group.
H-α Aliphatic ~2.8 Triplet (t) ~6-7 Hz Adjacent to the carboxylic acid group.

| COOH | Carboxylic | >10 | Broad singlet (br s) | - | Highly variable, often broad due to H-bonding.[3] |

Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, relative to TMS)

Carbon(s) Position Predicted Shift (ppm) Rationale
C=O (Ketone) C-γ ~198-202 Typical range for an aromatic ketone.[4][5]
C=O (Acid) C-carboxyl ~175-180 Typical range for a carboxylic acid.[3][4]
C-2 Pyridyl ~152 Point of attachment for the acyl group.
C-3 Pyridyl ~149 Adjacent to nitrogen.
C-5 Pyridyl ~137 Aromatic CH.
C-4, C-6 Pyridyl ~122-128 Aromatic CH carbons.
C-β Aliphatic ~35 Adjacent to the ketone.

| C-α | Aliphatic | ~28 | Adjacent to the carboxylic acid. |

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries we receive from researchers.

Q1: Why do I see more peaks in my spectrum than predicted? A: This is the most frequent issue and typically points to one of three possibilities:

  • Impurities: The most common cause. Unreacted starting materials or side-products from the synthesis can introduce extra signals. See Troubleshooting Guide 1 for a systematic approach to identifying these.

  • Keto-Enol Tautomerism: The molecule could exist in equilibrium with its enol form, which has a distinct set of NMR signals. While less common for γ-keto acids than for β-keto systems, it's a possibility.[6][7][8] Refer to Troubleshooting Guide 3 .

  • Solvent Peaks: Residual non-deuterated solvent (e.g., CHCl₃ in CDCl₃ at 7.26 ppm) or water (variable position) can appear as peaks.

Q2: My pyridine signals are all shifted significantly downfield from the prediction. What's wrong? A: This is a classic sign of pyridine nitrogen protonation. If your NMR solvent is acidic, or if you have trace acid impurities (e.g., trifluoroacetic acid from chromatography), the pyridine nitrogen will be protonated. This places a positive charge on the ring, strongly deshielding all attached protons and carbons.[9] See Troubleshooting Guide 2 for more detail.

Q3: I can't find the signal for my carboxylic acid proton. Did the reaction fail? A: Not necessarily. The carboxylic acid proton (COOH) is highly labile. Its signal is often very broad and can be difficult to distinguish from the baseline.[3] Furthermore, in the presence of trace water or in protic solvents like CD₃OD, it can rapidly exchange, causing the signal to disappear entirely. The definitive test is a D₂O exchange experiment, detailed in Guide 2 .

Q4: My aliphatic methylene (-CH₂-CH₂-) signals are not clean triplets. They look like complex multiplets. Why? A: When the chemical shift difference between two coupled methylene groups (H-α and H-β in this case) is not significantly larger than their coupling constant (J), second-order coupling effects can occur. This leads to more complex patterns than the simple "n+1" rule would predict. The signals may appear as distorted triplets or multiplets with "roofing" (inner peaks are taller than outer peaks). This is an artifact of the magnetic environment and not indicative of a structural problem.

Section 3: In-Depth Troubleshooting Guides

Guide 1: Identifying Contaminants and Side-Products

The most probable synthesis route for your compound is a Friedel-Crafts acylation or a related variant.[10][11][12] This context is critical, as the most likely impurities are the starting materials themselves.

Common Synthesis Reactants:

  • 2-Acetylpyridine: The pyridine-ketone fragment.

  • Succinic Anhydride: The source of the butyric acid chain.

Table 3: Diagnostic NMR Peaks for Common Starting Materials

Compound Key ¹H NMR Signals (ppm, CDCl₃) Key ¹³C NMR Signals (ppm, CDCl₃)
2-Acetylpyridine Singlet ~2.7 ppm (CH₃); Pyridyl signals 7.4-8.7 ppm.[13][14][15] Carbonyl ~200 ppm; Methyl ~26 ppm.[16]

| Succinic Anhydride | Sharp singlet ~3.0 ppm (CH₂CH₂).[17][18] | Carbonyl ~172 ppm; Methylene ~29 ppm.[19] |

G start Unexpected Peaks Observed check_common Compare extra peaks to Table 3 (Starting Materials) start->check_common check_lit Search literature for known side products of the reaction check_common->check_lit No Match spike_exp Perform a 'Spiking' Experiment (Protocol Below) check_common->spike_exp Match Found check_lit->spike_exp Potential Match confirm Impurity Confirmed spike_exp->confirm repurify Action: Re-purify Sample (e.g., column, recrystallization) confirm->repurify

Caption: Downfield shift of pyridyl protons upon protonation.

This simple experiment unambiguously identifies exchangeable protons like -COOH and -OH.

  • Acquire Spectrum: Run a standard ¹H NMR in a solvent like DMSO-d₆ or CD₃CN (where the COOH proton is more likely to be visible).

  • Add D₂O: Add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.

  • Mix and Re-acquire: Gently shake the tube and re-run the ¹H NMR spectrum.

  • Analyze: The signal corresponding to the COOH proton will disappear or significantly decrease in intensity, as the proton has been replaced by deuterium (which is not observed in ¹H NMR).

Guide 3: Investigating Keto-Enol Tautomerism

While the keto form is expected to be the major species, the presence of an enol tautomer should be considered if unexplained peaks in the vinyl region (~5-6 ppm) are observed. [7][8][20]

Caption: The equilibrium between the keto and potential enol tautomers.

Expected NMR Signatures of the Enol Form:

  • ¹H NMR:

    • Appearance of a new vinyl proton (H-β) signal between 5-6 ppm.

    • The H-α methylene signal would change in multiplicity and shift.

    • Appearance of a new, sharp enolic -OH signal.

  • ¹³C NMR:

    • Disappearance of the ketone C=O signal (~200 ppm).

    • Appearance of two new sp² carbon signals in the 100-160 ppm range (C-β and C-γ). The C-γ attached to the oxygen would be further downfield. [21] If you suspect the presence of an enol tautomer, running the NMR in different solvents can be diagnostic. [8]Hydrogen-bonding solvents like DMSO-d₆ can shift the equilibrium compared to non-polar solvents like C₆D₆. Temperature studies can also be informative, as the equilibrium constant is temperature-dependent.

By systematically applying these troubleshooting guides and experimental protocols, you can move from a state of spectral uncertainty to a confident structural assignment. Remember to consider the full context of your experiment—from synthesis to sample preparation—as every step can leave its signature in the final spectrum.

References

  • Eberius, W. (n.d.). Proton Nuclear Magnetic Resonance Spectra of Substituted Succinic Anhydrides, Acids, Salts, and Esters. ACS Publications. Retrieved from [Link]

  • Castellano, S., & Sun, C. (1966). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, AIP Publishing. Retrieved from [Link]

  • SpectraBase. (n.d.). Pyridine - Optional[15N NMR] - Chemical Shifts. Retrieved from [Link]

  • Agris, P. F., & Sierzputowska-Gracz, H. (1995). H NMR chemical shifts and coupling constants for anhydride (1) and monoethyl ester of 2-triphenylphosphoranylidenesuccinic acid (2). ResearchGate. Retrieved from [Link]

  • Abramovitch, R. A., & Davis, J. B. (1964). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Journal of the Chemical Society B: Physical Organic.
  • Chen, F. M., & Forrest, T. P. (1968). Studies of the solvent effect on the chemical shifts in n.m.r. spectroscopy. II. Solutions of succinic anhydride, maleic anhydride, and the N-substituted imides. Canadian Journal of Chemistry. Retrieved from [Link]

  • Pinto, D. C., Santos, C. M. M., & Silva, A. M. S. (2020). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. ResearchGate. Retrieved from [Link]

  • Forrest, T. P., & Chen, F. M. (1968). Studies of the solvent effect on the chemical shifts in n.m.r. spectroscopy. II. Solutions of succinic anhydride, maleic anhydride, and the N-substituted imides. ResearchGate. Retrieved from [Link]

  • Rashid, H. U., et al. (2017). Facile synthesis, characterization and DFT calculations of 2-acetyl pyridine derivatives. Quimica Nova. Retrieved from [Link]

  • Tolstoy, P. M., et al. (2017). Polar solvent fluctuations drive proton transfer in hydrogen bonded complexes of carboxylic acid with pyridines: NMR, IR and ab initio MD study. Physical Chemistry Chemical Physics. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Acetylpyridine. PubChem Compound Database. Retrieved from [Link]

  • Mol-Instincts. (n.d.). 2-Acetylpyridine C7H7NO. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Acetylpyridine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Namor, A. F. D., et al. (2004). SOLVENT EFFECT ON THE 1 H NMR SPECTRA OF A PYRIDINOCALIX(4)ARENE DERIVATIVE AND ITS PROTONATION CONSTANTS IN METHANOL. Semantic Scholar. Retrieved from [Link]

  • Namor, A. F. D., et al. (2004). Solvent effect on the 1H NMR spectra of a pyridinocalix(4)arene derivative and its protonation constants in methanol. Anales de la Asociación Química Argentina. Retrieved from [Link]

  • Zhang, Q., et al. (2022). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Oxo-4-(3-pyridyl)butyric acid. PubChem Compound Database. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Zhang, Q., et al. (2022). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. PubMed. Retrieved from [Link]

  • Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation.
  • University of Puget Sound. (n.d.). Signal Areas.
  • University of Calgary. (n.d.). Chapter 12: Friedel-Crafts limitations. Retrieved from [Link]

  • Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Clark, J. (2023). Friedel-Crafts Reactions. Chemistry LibreTexts. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). Butyric Acid. Retrieved from [Link]

  • Elguero, J., et al. (1995). 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021, January 12). Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. YouTube. Retrieved from [Link]

  • Al-Arab, M. M. (2001). The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. Molecules. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • ResearchGate. (n.d.). synthesis, analgesic and anti-inflammatory activities of novel 4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl) butanoic acid derivatives. Retrieved from [Link]

  • Oregon State University. (2020). Keto-Enol Equilibration. Retrieved from [Link]

  • Manbeck, K. A., et al. (2011). Substituent Effects on Keto-Enol Equilibria Using NMR Spectroscopy. Journal of Chemical Education. Retrieved from [Link]

  • Apperley, D. C., et al. (1995). NMR studies of correlations between molecular motions and liquid-crystalline phase transitions in two hydrogen-bonded carboxylic acid–pyridyl complexes. Part 2.—The alkyl regions. Journal of the Chemical Society, Faraday Transactions. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, D2O, experimental) (HMDB0000243). Retrieved from [Link]

  • Sviatik, P., et al. (2022). A Simple Procedure for Synthesis of Biological Active 4-oxo-4-(quinolin-8-yloxy)but-2-enoic acid. Eurasian Chemico-Technological Journal. Retrieved from [Link]

Sources

"how to avoid degradation of 4-oxo-4-(2-pyridyl)butyric acid"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-oxo-4-(2-pyridyl)butyric acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the handling, storage, and use of this compound, with a primary focus on preventing its degradation. The information herein is synthesized from established chemical principles and best practices in the field.

I. Understanding the Instability of this compound

This compound is a β-keto acid, a class of compounds known for their inherent instability.[1] The primary degradation pathway for β-keto acids is decarboxylation, which involves the loss of the carboxylic acid group as carbon dioxide (CO₂), particularly when heated.[1] This process is facilitated by the presence of the ketone group at the β-position relative to the carboxylic acid. The reaction proceeds through a cyclic transition state, leading to the formation of an enol intermediate that tautomerizes to a more stable ketone.[1]

II. Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for this compound?

A1: The primary degradation pathway is decarboxylation, a common reaction for β-keto acids.[1] This reaction is primarily induced by heat and can lead to the loss of the carboxylic acid functional group as CO₂, resulting in the formation of 1-(2-pyridyl)butan-1-one.

Q2: How does temperature affect the stability of this compound?

A2: Temperature is a critical factor in the stability of this compound. As with most β-keto acids, elevated temperatures significantly accelerate the rate of decarboxylation.[1] For long-term storage, it is crucial to maintain low temperatures to minimize thermal degradation.

Q3: What is the influence of pH on the stability of this compound in solution?

A3: The stability of β-keto acids is pH-dependent. Acidic conditions can promote the protonated form of the carboxylic acid, which is more susceptible to decarboxylation.[1] Conversely, maintaining a neutral to slightly alkaline pH can help stabilize the compound in its deprotonated (carboxylate anion) form, which is less prone to decarboxylation.[1]

Q4: Are there any specific solvents that should be avoided?

III. Troubleshooting Guide

This section addresses common issues that may arise during the handling and analysis of this compound.

Issue Potential Cause Recommended Solution
Low assay value or unexpected peaks in analytical chromatogram (e.g., HPLC, GC-MS) Degradation of the compound due to improper storage or handling.1. Verify Storage Conditions: Ensure the compound has been stored at the recommended temperature (see Section IV) and protected from light and moisture. 2. Fresh Sample Preparation: Prepare solutions fresh before use and minimize the time they are kept at room temperature. 3. Analytical Method Check: Ensure the analytical method is validated for stability-indicating properties. For GC-MS, derivatization may be necessary to improve volatility and prevent on-column degradation.[1]
Inconsistent experimental results between batches Partial degradation of the stock solution over time.1. Aliquot Stock Solutions: Prepare single-use aliquots of stock solutions to avoid repeated freeze-thaw cycles. 2. Use Inert Gas: For long-term storage of solutions, purge the headspace of the vial with an inert gas like argon or nitrogen before sealing.
Discoloration of the solid compound Potential degradation upon exposure to air, light, or moisture.1. Proper Storage: Always store the solid compound in a tightly sealed container, in a desiccator, and protected from light. 2. Purity Check: If discoloration is observed, it is advisable to re-analyze the compound to confirm its purity before use.

IV. Experimental Protocols

Recommended Handling and Storage of this compound

This protocol outlines the best practices for storing and handling this compound to ensure its integrity for research applications.

Materials:

  • This compound (solid)

  • Amber glass vials with PTFE-lined caps

  • Spatula

  • Analytical balance

  • Desiccator

  • Freezer (-20°C or -80°C)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Receiving and Initial Storage:

    • Upon receipt, immediately store the container of this compound in a freezer, preferably at -20°C or lower for long-term storage.

    • Log the date of receipt and storage conditions.

  • Aliquoting the Solid Compound:

    • To avoid repeated exposure of the entire stock to ambient conditions, it is recommended to aliquot the solid into smaller, pre-weighed amounts in separate amber glass vials.

    • Perform this process in a controlled environment with low humidity if possible.

    • After aliquoting, purge the headspace of each vial with an inert gas (argon or nitrogen) before tightly sealing the cap.

    • Return the aliquoted vials to the freezer.

  • Preparation of Stock Solutions:

    • When preparing a stock solution, allow the vial containing the solid to equilibrate to room temperature in a desiccator before opening to prevent condensation of moisture onto the compound.

    • Use a high-purity, dry (anhydrous) aprotic solvent for reconstitution if the experimental design allows.

    • If an aqueous buffer is required, use a freshly prepared buffer and adjust the pH to neutral or slightly alkaline (pH 7.0-7.5) to enhance stability.[1]

    • Prepare the solution at the desired concentration and mix gently until fully dissolved. Avoid heating the solution to aid dissolution, as this will promote decarboxylation.

  • Storage of Stock Solutions:

    • If the stock solution is to be used over a period of time, it is best to divide it into single-use aliquots in amber vials.

    • Purge the headspace of each vial with inert gas before sealing.

    • Store the aliquoted solutions at -80°C for maximum stability.[1]

V. Visualization of the Degradation Pathway

The primary degradation pathway for this compound is decarboxylation. The following diagram illustrates this general mechanism for a β-keto acid.

G cluster_0 Decarboxylation of a β-Keto Acid BKA β-Keto Acid (this compound) TS Cyclic Transition State BKA->TS Heat (Δ) Enol Enol Intermediate TS->Enol Decarboxylation CO2 CO₂ Ketone Ketone Product (1-(2-pyridyl)butan-1-one) Enol->Ketone Tautomerization

Caption: The decarboxylation mechanism of a β-keto acid.

VI. References

  • Master Organic Chemistry. (2022). Decarboxylation. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Poor Cell Permeability of 4-oxo-4-(2-pyridyl)butyric Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals encountering challenges with the cell permeability of 4-oxo-4-(2-pyridyl)butyric acid derivatives. This document is structured as a series of troubleshooting questions and answers to directly address common issues and provide a clear, logical framework for diagnosing and solving permeability problems.

Part 1: Foundational Understanding & Initial Diagnosis

Question 1: I've synthesized a series of this compound derivatives, and they are showing poor activity in cell-based assays despite high potency in biochemical assays. Why is poor cell permeability the likely culprit?

Answer: This is a classic and frequently encountered scenario in drug discovery. The discrepancy between high target engagement in a cell-free system (biochemical assay) and low efficacy in a cellular environment strongly points to a barrier preventing your compound from reaching its intracellular target. The chemical structure of the this compound scaffold itself contains several features that are often associated with low membrane permeability.

Let's break down the core structure:

  • Carboxylic Acid Group (-COOH): This is the most significant contributor to poor permeability. At physiological pH (~7.4), this group is predominantly deprotonated to its carboxylate form (-COO⁻). The negative charge makes it highly polar and energetically unfavorable to cross the hydrophobic lipid bilayer of the cell membrane via passive diffusion.

  • Pyridine Ring: The basic nitrogen atom in the pyridine ring can be protonated, especially in the more acidic microenvironments near the cell surface, adding a positive charge. Molecules that can exist as zwitterions (having both positive and negative charges) are often trapped in the aqueous extracellular space.

  • Polar Surface Area (PSA): The combination of the ketone (oxo group), the carboxylic acid, and the pyridine nitrogen results in a relatively high Polar Surface Area. PSA is a key descriptor for predicting drug absorption, and generally, a PSA greater than 140 Ų is associated with poor cell permeability.

Therefore, the inherent physicochemical properties of your core scaffold create a "perfect storm" for poor passive diffusion into cells.

Question 2: Where do I even begin to diagnose the specific permeability issue with my lead compound?

Answer: A systematic, tiered approach is the most efficient way to diagnose the problem. You should follow a logical workflow that first characterizes the compound's fundamental properties and then uses cell-based assays to investigate specific transport mechanisms.

This workflow ensures you don't waste resources on complex assays before understanding the basics.

G cluster_0 Phase 1: Physicochemical Characterization cluster_1 Phase 2: In Vitro Permeability Assessment cluster_2 Phase 3: Mechanistic Investigation & Solution A Initial Observation: Poor Cellular Activity B Measure Key Properties: - pKa (Acidic & Basic) - LogP / LogD at pH 7.4 - Aqueous Solubility A->B Start Here C PAMPA Assay (Passive Diffusion Screen) B->C Quick & Inexpensive D Caco-2 / MDCK Assay (Gold Standard: Passive + Active Transport) C->D If PAMPA is poor, or to investigate active transport E Is Permeability Low? D->E F Diagnosis: High Polarity / Charge Solution: Prodrug Strategy (e.g., Esterify Carboxylic Acid) E->F Yes, and Efflux Ratio < 2 G Is Efflux Ratio > 2 in Caco-2? E->G Yes H Diagnosis: Efflux Transporter Substrate (e.g., P-gp, BCRP) Solution: Structural Modification to Evade Efflux G->H Yes I Diagnosis: Good Permeability Problem lies elsewhere (e.g., Metabolism, Target Engagement) G->I No

Caption: A systematic workflow for diagnosing and troubleshooting poor cell permeability.

Part 2: Experimental Characterization & Troubleshooting

Question 3: What are the critical physicochemical properties to measure, and what do the results tell me?

Answer: Before moving to expensive cell-based assays, you must measure three key parameters. These values provide the fundamental context for any permeability data you generate later.

Parameter Experimental Method Why It's Important Interpretation for Your Scaffold
pKa Potentiometric titration, UV-spectrophotometry, or computational prediction (e.g., MarvinSketch, ACD/Labs)Determines the ionization state of your molecule at a given pH. The carboxylic acid will have an acidic pKa (~4-5), and the pyridine will have a basic pKa (~5-6).At pH 7.4, the carboxylic acid will be >99% ionized (COO⁻), and the pyridine will be mostly neutral. This confirms that the negative charge is a primary liability.
LogP / LogD Shake-flask method (Octanol/Water), HPLC-based methodsLogP measures the lipophilicity of the neutral molecule. LogD measures it at a specific pH, accounting for ionization. LogD at pH 7.4 is the more physiologically relevant value. Your derivatives will likely have a low LogD₇.₄ because the ionized, polar form prefers the aqueous phase over the octanol (lipid) phase. A LogD₇.₄ below 1 often correlates with poor passive permeability.
Aqueous Solubility Kinetic or thermodynamic solubility assays (e.g., nephelometry)A compound must be in solution to permeate. Poor solubility can be a confounding factor, making it seem like permeability is low when the issue is that not enough compound is available at the cell surface.Ensure your compound is fully dissolved at the concentration used in your cell-based assays. If solubility is low, this must be addressed first.
Question 4: I suspect passive diffusion is the main problem. How can I quickly test this hypothesis?

Answer: The Parallel Artificial Membrane Permeability Assay (PAMPA) is the ideal first-line tool for this purpose.

  • What it is: PAMPA measures a compound's ability to diffuse from a donor well, through a synthetic membrane coated with lipids (e.g., lecithin), into an acceptor well. It exclusively measures passive diffusion.

  • Why it's useful: It is inexpensive, high-throughput, and completely isolates passive transport. It provides a clean "yes/no" answer to the question: "Can my molecule cross a lipid bilayer on its own?"

  • Interpreting the Results: If your compound shows low permeability in the PAMPA assay, you have confirmed that its fundamental physicochemical properties (high polarity, low lipophilicity) are preventing it from crossing the membrane. The next logical step is a medicinal chemistry approach to modify the structure.

Question 5: My compound failed the PAMPA screen. What is the most common and effective strategy to improve its passive diffusion?

Answer: A prodrug strategy is the most widely used and effective method for overcoming permeability issues caused by a charged carboxylic acid. The core concept is to temporarily "mask" the problematic carboxylate group with a lipophilic, enzyme-labile moiety.

The most common approach is esterification . By converting the carboxylic acid (-COOH) to an ester (e.g., a methyl, ethyl, or pivaloyloxymethyl (POM) ester), you:

  • Neutralize the Charge: The negative charge is eliminated.

  • Increase Lipophilicity: The LogD is significantly increased.

  • Enable Passive Diffusion: The masked, neutral compound can now easily cross the cell membrane.

Once inside the cell, ubiquitous intracellular enzymes called esterases cleave the ester bond, regenerating the active carboxylic acid right at its site of action.

G cluster_0 Extracellular Space (pH 7.4) cluster_1 Cell Membrane (Lipid Bilayer) cluster_2 Intracellular Space A Parent Drug (Charged, Impermeable) R-COO⁻ B Prodrug (Neutral, Permeable) R-COOR' C Passive Diffusion D Prodrug (Neutral) R-COOR' B->D Crosses Membrane E Esterases D->E F Active Parent Drug (Regenerated) R-COO⁻ E->F Cleavage G Target Engagement F->G

Caption: The mechanism of an ester prodrug strategy to enhance cell permeability.

Question 6: What if my compound has moderate PAMPA permeability, but still low cellular activity? What should I investigate next?

Answer: This result suggests that passive diffusion might not be the only barrier. The next step is to investigate the role of active transport , specifically efflux pumps . Many cells, particularly cancer cell lines and barrier tissues (like the gut wall), express transporter proteins that actively pump foreign substances out of the cell. The most notorious of these are P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).

To test for this, you must use a more complex, cell-based assay like the Caco-2 permeability assay .

  • What it is: Caco-2 cells are a human colon adenocarcinoma cell line that, when grown on a semi-permeable filter, differentiate into a polarized monolayer of enterocytes that mimics the intestinal barrier. They express a full suite of transporters, including P-gp and BCRP.

  • The Key Experiment: You measure the permeability of your compound in two directions:

    • Apical to Basolateral (A-to-B): Mimics absorption from the gut into the bloodstream.

    • Basolateral to Apical (B-to-A): Measures transport from the "blood" side back into the "gut" side.

  • Calculating the Efflux Ratio (ER):

    • ER = Papp (B-to-A) / Papp (A-to-B)

    • An ER > 2 is a strong indication that your compound is a substrate for an efflux pump. The cell is actively pumping it out, keeping the intracellular concentration low.

Question 7: My Caco-2 assay showed an Efflux Ratio of 5.3. How do I confirm it's an efflux substrate and what can I do about it?

Answer: An ER of 5.3 is a clear red flag for active efflux.

Confirmation: The definitive confirmatory experiment is to repeat the Caco-2 assay in the presence of a known, potent efflux pump inhibitor.

  • Protocol: Run the A-to-B and B-to-A permeability measurement again, but this time co-incubate your compound with an inhibitor like Verapamil or Elacridar (which inhibit P-gp and BCRP).

  • Expected Result: If your compound is an efflux substrate, the inhibitor will block the pump. You should observe:

    • A significant decrease in the B-to-A permeability.

    • A potential increase in the A-to-B permeability.

    • The Efflux Ratio should drop to approximately 1 .

  • This result confirms that active efflux is the primary reason for its poor net permeability and low intracellular accumulation.

Solution: Unfortunately, overcoming efflux is a significant medicinal chemistry challenge. The solutions involve structural modifications to disrupt the compound's recognition by the transporter. This often involves:

  • Reducing the number of hydrogen bond donors.

  • Adding bulky groups to sterically hinder binding to the transporter.

  • Modulating the overall lipophilicity and shape of the molecule.

This typically requires another round of synthesis and screening to find a derivative that retains target potency but is no longer an efflux substrate.

Part 3: Key Experimental Protocols

Protocol 1: Caco-2 Bidirectional Permeability Assay with Efflux Inhibition

Objective: To determine if a compound is a substrate of active efflux transporters (e.g., P-gp, BCRP).

Materials:

  • Caco-2 cells seeded on 12- or 24-well Transwell® plates (e.g., Corning Costar), cultured for 21-25 days.

  • Transport buffer: Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4.

  • Test compound stock solution (e.g., 10 mM in DMSO).

  • Potent, broad-spectrum efflux inhibitor (e.g., 50 µM Elacridar).

  • Lucifer Yellow dye (for monolayer integrity check).

  • LC-MS/MS for compound quantification.

Methodology:

  • Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers. Values should be >250 Ω·cm².

  • Preparation:

    • Wash the monolayers on both apical (AP) and basolateral (BL) sides with pre-warmed (37°C) transport buffer.

    • Prepare dosing solutions of your test compound (e.g., 5 µM final concentration) in transport buffer, with and without the efflux inhibitor. The final DMSO concentration should be <1%.

  • A-to-B Permeability Measurement:

    • Add the dosing solution to the AP chamber.

    • Add blank transport buffer (with or without inhibitor, matching the AP side) to the BL chamber.

    • Incubate at 37°C with gentle shaking (50 rpm).

    • Take samples from the BL chamber at various time points (e.g., 30, 60, 90, 120 min). Replace the volume with fresh buffer.

    • At the final time point, take a sample from the AP chamber.

  • B-to-A Permeability Measurement:

    • Add the dosing solution to the BL chamber.

    • Add blank transport buffer (with or without inhibitor) to the AP chamber.

    • Repeat the incubation and sampling process as in step 3, but sample from the AP chamber.

  • Post-Experiment Integrity Check: Add Lucifer Yellow to the AP chamber and measure its leakage to the BL chamber after 1 hour. Permeability should be <1 x 10⁻⁶ cm/s.

  • Quantification: Analyze the concentration of your compound in all collected samples using a validated LC-MS/MS method.

  • Calculation:

    • Calculate the apparent permeability coefficient (Papp) in cm/s for each direction using the formula:

      • Papp = (dQ/dt) / (A * C₀)

      • Where dQ/dt is the flux rate, A is the surface area of the membrane, and C₀ is the initial concentration.

    • Calculate the Efflux Ratio (ER) = Papp(B-A) / Papp(A-B).

References

  • Lipinski's Rule of Five: Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]

  • Polar Surface Area (PSA): Ertl, P., Rohde, B., & Selzer, P. (2000). Fast calculation of molecular polar surface area as a sum of fragment-based contributions and its application to the prediction of drug transport properties. Journal of Medicinal Chemistry, 43(20), 3714-3717. [Link]

  • PAMPA Assay: Kansy, M., Senner, F., & Gubernator, K. (1998). Physicochemical high throughput screening: the role of absorption and distribution in drug discovery. Journal of Medicinal Chemistry, 41(7), 1007-1010. [Link]

  • Caco-2 Cell Model: Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols, 2(9), 2111-2119. [Link]

  • Prodrug Strategies: Rautio, J., Kumpulainen, H., Heimbach, T., Oliyai, R., Oh, D., Järvinen, T., & Savolainen, J. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7(3), 255-270. [Link]

  • Efflux Transporters (P-gp/BCRP): Lin, J. H., & Yamazaki, M. (2003). Role of P-glycoprotein in pharmacokinetics: clinical implications. Clinical Pharmacokinetics, 42(1), 59-98. [Link]

Technical Support Center: Optimizing Assay Conditions for 4-Oxo-4-(2-pyridyl)butyric Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-oxo-4-(2-pyridyl)butyric acid. This guide is structured to provide practical, in-depth solutions to common challenges encountered when developing and optimizing assays for this and other novel small molecules. Our approach is rooted in foundational biochemical principles to empower you to build robust, reliable, and reproducible experimental systems.

Section 1: Foundational Troubleshooting & FAQs

This section addresses the most critical and frequently encountered issues when beginning work with a new small molecule. Proper handling and characterization are the bedrock of successful assay development.

Q1: My compound is precipitating in the aqueous assay buffer. What's happening and how can I fix it?

A1: Precipitation is a common indicator of poor aqueous solubility, a frequent challenge with organic small molecules.[1] If the compound crashes out of solution, its effective concentration is significantly lower than intended, leading to inaccurate results.[1]

Root Causes & Solutions:

  • Solvent Choice: this compound is a solid with a melting point of 89-92°C.[2][3] Like many small molecules, it is likely first dissolved in a non-aqueous solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock.[4] When this stock is diluted into an aqueous buffer, the abrupt change in polarity can cause the compound to precipitate.

  • Concentration Limits: You may be exceeding the compound's solubility limit in the final assay buffer. Every compound has a maximum soluble concentration in a given solvent system.

  • pH Effects: The molecule has a carboxylic acid group and a pyridine ring, both of which have pKa values. The overall charge of the molecule will change with pH, which can dramatically affect its solubility.

Troubleshooting Protocol:

  • Step 1: Determine Maximum DMSO Concentration: First, determine the highest percentage of DMSO your assay can tolerate without affecting the biological system (e.g., enzyme activity, cell viability).[1] Typically, this is between 0.1% and 1.0% v/v.[4] High concentrations of DMSO can perturb enzyme conformations and alter catalytic activity.[5][6][7]

  • Step 2: Perform a Kinetic Solubility Test: Prepare a high-concentration stock of your compound in 100% DMSO (e.g., 10-50 mM). Serially dilute this stock into your final assay buffer to create a range of concentrations. Incubate under your exact assay conditions (temperature, time) and visually inspect for precipitation or turbidity against a dark background. This will define the practical working concentration range for your compound.[1]

  • Step 3: Adjust Buffer pH: If solubility remains an issue, consider adjusting the pH of your assay buffer. A good starting point is to move the pH one unit away from the molecule's predicted pKa to ensure it is fully ionized, which often improves aqueous solubility.

Q2: I'm seeing inconsistent results or a loss of activity over time. Could my compound be unstable?

A2: Yes, compound instability is a critical and often overlooked variable.[8] Stability testing is essential to ensure that the concentration of your active compound remains constant throughout the duration of your experiment.[9][10]

Root Causes & Solutions:

  • Hydrolysis: The ketone and carboxylic acid functional groups could be susceptible to hydrolysis, especially at extreme pH values or elevated temperatures.

  • Photodegradation: Exposure to light can degrade sensitive molecules.

  • Adsorption: Compounds can stick to the surface of plasticware (e.g., microplates, pipette tips), reducing the effective concentration in solution.

Troubleshooting Protocol:

  • Step 1: Perform a Solution Stability Study: Prepare the compound in your final assay buffer at your highest working concentration. Aliquot this solution and store it under different conditions (e.g., 4°C, room temperature, 37°C) and for different durations (e.g., 0, 2, 4, 8, 24 hours). At each time point, analyze the sample using a stability-indicating method like High-Performance Liquid Chromatography (HPLC) to quantify the amount of parent compound remaining.[9]

  • Step 2: Control for Light Exposure: Repeat key experiments with plates covered in foil to determine if the compound is light-sensitive.

  • Step 3: Mitigate Adsorption: Consider using low-adhesion microplates or adding a small amount of a non-ionic surfactant (e.g., 0.01% Triton X-100 or Tween-20) to the assay buffer, if compatible with your assay system.

Q3: How do I choose the right buffer for my assay? The options are overwhelming.

A3: Buffer selection is crucial as buffer components can interact with your compound or biological system.[11] The primary goal is to maintain a stable pH, but a well-chosen buffer also ensures the stability and optimal function of all assay components.[12][13]

Guiding Principles:

  • pH Optimum: The first step is to determine the optimal pH for your experiment.[12] For an enzyme-based assay, this would be the pH of maximum enzyme activity. For cell-based assays, it's typically physiological pH (~7.4).

  • pKa Matching: A fundamental rule is to choose a buffer with a pKa value within ±1 pH unit of your desired experimental pH.[12][14] This ensures the buffer has adequate capacity to resist pH changes.[14]

  • Avoid Interference: Ensure the buffer components do not interact with your system. For example, phosphate buffers can precipitate with divalent cations like Ca²⁺ and Mg²⁺.[11] Tris buffers can be reactive and their pKa is highly sensitive to temperature changes.[14]

Common Biological Buffer Useful pH Range Key Considerations
MES 5.5 - 6.7Good's buffer; minimal interaction with metals.
PIPES 6.1 - 7.5Good's buffer; often used in cell culture media.
HEPES 6.8 - 8.2Very common for cell-based assays and enzyme kinetics.
Tris 7.5 - 9.0pKa is highly temperature-dependent.[14] Can interact with some enzymes.
Phosphate (PBS) 6.5 - 7.5Physiologically relevant, but can precipitate with divalent cations.[11]

Workflow for Buffer Optimization: The following diagram illustrates a systematic approach to selecting and validating a buffer for your assay.

G A Define Required pH (e.g., enzyme optimum, physiological pH) B Select Candidate Buffers (pKa within +/- 1 of target pH) A->B Consult pKa tables C Screen for Interference (Run assay controls with/without buffer components) B->C Check for precipitation, signal quenching, etc. D Test Compound Stability (Incubate compound in each buffer and analyze) C->D Proceed with non-interfering buffers E Assess Assay Performance (Measure signal window, Z-factor) D->E Select buffers with >95% compound stability F Final Buffer Selection E->F Choose buffer with best performance

Caption: Workflow for systematic buffer selection.

Section 2: Assay Optimization & Troubleshooting Guides

Once the foundational parameters are established, the focus shifts to optimizing the assay protocol itself.

Troubleshooting Guide: Inconsistent or Noisy Data

Issue: High variability between replicate wells or a "noisy" baseline signal can obscure real results.

Systematic Troubleshooting Flow:

G Start High Data Variability (High %CV) A Check Pipetting Technique (Calibrated pipettes? Reverse pipetting for viscous liquids?) Start->A B Evaluate Plate Effects (Edge effects? Consistent well-to-well signal?) A->B If pipetting is accurate Resolved Problem Resolved A->Resolved Problem was technique C Assess Reagent Mixing (Vortex all reagents? Ensure homogeneity?) B->C If no plate effects observed B->Resolved Problem was plate/edge effect D Check for Compound Precipitation (Visually inspect plate post-incubation) C->D If mixing is thorough C->Resolved Problem was mixing E Investigate Detection Settings (Optimize reader gain, integration time) D->E If no precipitation D->Resolved Problem was solubility E->Resolved Problem was reader settings

Caption: Decision tree for troubleshooting high data variability.

FAQ: My assay window is too small. How can I improve it?

A: A small assay window (the difference between the positive and negative controls) makes it difficult to detect modest effects of your compound.

Strategies for Improvement:

  • Optimize Reagent Concentrations: Systematically titrate the concentration of key biological reagents (e.g., enzyme, substrate, antibody). The goal is to find the concentration that gives a robust signal without becoming saturated. For enzyme assays, working at or below the Km for the substrate often yields the best sensitivity to inhibitors.

  • Increase Incubation Time: For kinetic assays, a longer incubation time may allow for a greater difference to develop between inhibited and uninhibited reactions. Run a time-course experiment to find the optimal incubation period before the uninhibited reaction reaches its endpoint.

  • Check Buffer Components: As discussed in Q3, some buffer components can suppress assay signals. Re-evaluate your buffer choice.

  • Detector Optimization: Ensure your plate reader's settings (e.g., gain, flashes, read height) are optimized for your specific assay plate and volume.[15]

Section 3: Experimental Protocols

Protocol 1: Stock Solution Preparation and Handling

This protocol outlines the best practices for preparing and storing stock solutions of this compound to ensure concentration accuracy and stability.

Materials:

  • This compound (solid)

  • Anhydrous, high-purity DMSO

  • Calibrated analytical balance

  • Amber glass vial or polypropylene tube

  • Low-retention microcentrifuge tubes for aliquots

Procedure:

  • Calculation: Determine the mass of the compound required to make a stock solution of desired concentration (e.g., 10 mM). The molecular weight of this compound is 179.17 g/mol .[2][16][17]

  • Weighing: Tare the balance with your vial. Carefully weigh the calculated amount of solid compound directly into the vial.

  • Dissolution: Add the calculated volume of anhydrous DMSO to the vial. Vortex vigorously for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed.

  • Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, immediately aliquot the stock solution into single-use volumes in low-retention tubes.[1]

  • Storage: Store the aliquots at -20°C or -80°C, protected from light. Always note the preparation date and concentration on each tube.

Protocol 2: HPLC-Based Stability Assessment

This protocol provides a framework for assessing the stability of the compound in your final assay buffer.

Materials:

  • Prepared stock solution of the compound in DMSO

  • Final, validated assay buffer

  • HPLC system with a suitable detector (e.g., UV-Vis or MS)

  • Appropriate HPLC column (e.g., C18) and mobile phases

Procedure:

  • Sample Preparation: Dilute the DMSO stock of this compound into your assay buffer to the highest concentration you plan to test. This is your T=0 sample.

  • Incubation: Place the remaining solution under your intended assay conditions (e.g., in an incubator at 37°C).

  • Time Points: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove an aliquot of the incubated solution. Immediately quench any potential degradation by adding an equal volume of cold acetonitrile or by freezing at -80°C.

  • HPLC Analysis:

    • Develop an HPLC method that provides a sharp, well-resolved peak for the parent compound.

    • Inject the T=0 sample to establish the initial peak area, which represents 100% of the compound.

    • Inject the samples from each subsequent time point.

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point by comparing its peak area to the peak area of the T=0 sample. A compound is generally considered stable if >90% of the parent molecule remains at the final time point.

References

  • Bennett, P. (n.d.). Developing and Validating Assays for Small-Molecule Biomarkers. Contract Pharma. Retrieved from [Link]

  • Nishino, T., et al. (2019). DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Gala, D. (2011). Establishing assays and small molecule screening facilities for Drug discovery programs. European Pharmaceutical Review. Retrieved from [Link]

  • Oncodesign Services. (n.d.). Small molecule development | Drug discovery | CRO. Retrieved from [Link]

  • Homework.Study.com. (n.d.). How does DMSO affect enzyme activity? Retrieved from [Link]

  • StabilityStudies.in. (n.d.). How to Conduct Stability Studies for Small Molecule Drugs. Retrieved from [Link]

  • Noia, E., et al. (2018). The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase. Scientific Reports. Retrieved from [Link]

  • Nakano, M., et al. (2024). Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments. International Journal of Molecular Sciences. Retrieved from [Link]

  • Nishino, T., et al. (2019). DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • NanoTemper. (2019). How to choose the right buffer for your protein. Retrieved from [Link]

  • Pace Analytical. (n.d.). Drug Stability Testing & Release Testing. Retrieved from [Link]

  • Koukouras, K., et al. (2021). Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS-CoV-2 protease 3CLpro. The FASEB Journal. Retrieved from [Link]

  • Thomas, C. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. Pharmaceutical Technology. Retrieved from [Link]

  • ChemBK. (n.d.). 4-Oxo-4-(pyridin-2-yl)butanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-Oxo-4-(3-pyridyl)butyric acid. Retrieved from [Link]

  • KCAS Bio. (2020). Unstable Small Molecule Therapeutic Analysis. Retrieved from [Link]

  • Li, H., et al. (2020). Stability Studies and Testing of Pharmaceuticals: An Overview. LCGC International. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C9H9NO3). Retrieved from [Link]

  • D'Antonio, J., & D'Antonio, E. (2018). Universal buffers for use in biochemistry and biophysical experiments. PLOS ONE. Retrieved from [Link]

  • BMG LABTECH. (n.d.). A troubleshooting guide to microplate-based assays. Retrieved from [Link]

  • Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from [Link]

  • PubChem. (n.d.). 4-Oxo-4-(pyridin-3-yl)butanoate. Retrieved from [Link]

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Validation & Comparative

Navigating the Cytotoxic Landscape of Pyridine-Based Compounds: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The pyridine ring, a fundamental nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry, gracing the structures of numerous FDA-approved drugs. Its unique electronic properties and ability to engage in various biological interactions have made it a privileged scaffold in the design of novel therapeutic agents, particularly in oncology. This guide provides a comparative overview of the cytotoxic profiles of structurally diverse pyridine-containing compounds, drawing upon experimental data to illuminate structure-activity relationships and guide future drug development endeavors.

The Rationale for Cytotoxicity Screening in Drug Discovery

The journey of a novel chemical entity from the bench to the bedside is a rigorous one, with cytotoxicity assessment serving as a critical early gatekeeper.[1] In vitro cytotoxicity assays are indispensable for rapidly screening compound libraries to identify molecules that can either selectively kill cancer cells or exhibit unwanted toxicity towards healthy cells.[1] These assays typically measure parameters like cell membrane integrity, metabolic activity, or the induction of programmed cell death (apoptosis).[2]

A key metric derived from these assays is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of a compound required to inhibit a biological process, such as cell proliferation, by 50%.[3] A lower IC50 value signifies greater potency. Furthermore, by comparing the IC50 values in cancer cell lines versus normal cell lines, a selectivity index (SI) can be determined, providing a crucial measure of a compound's therapeutic window.

A General Workflow for In Vitro Cytotoxicity Assessment

The systematic evaluation of a compound's cytotoxicity follows a well-defined workflow, beginning with the selection of appropriate cancer and normal cell lines. The subsequent steps involve compound treatment, incubation, and the application of a specific cytotoxicity assay to measure cell viability.

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Line Seeding (e.g., 96-well plate) treatment Incubation with Test Compounds cell_culture->treatment compound_prep Compound Dilution Series compound_prep->treatment assay_selection Select Cytotoxicity Assay (e.g., MTT, LDH, Apoptosis) treatment->assay_selection measurement Measure Endpoint (e.g., Absorbance, Fluorescence) assay_selection->measurement data_analysis Calculate % Viability measurement->data_analysis ic50 Determine IC50 Value data_analysis->ic50

Caption: A generalized workflow for in vitro cytotoxicity testing of novel compounds.

Comparative Cytotoxicity of Diverse Pyridine-Containing Scaffolds

Pyridyl-Hydrazone and Related Derivatives

The hydrazone moiety is a versatile functional group that can be readily incorporated into pyridine-based molecules. Derivatives of di-2-pyridyl ketone isonicotinoyl hydrazone (HPKIH) and di-2-pyridyl ketone benzoyl hydrazone (HPKBH) have been shown to exhibit significant antiproliferative activity against the SK-N-MC neuroepithelioma cell line.[3] It is suggested that metal complexes of these compounds may act as lipophilic shuttles, delivering both the ligand and the metal ion into the cell to exert their cytotoxic effects.[3]

Compound ClassCell LineIC50 (µM)Reference
Pyridine-hydrazone metal complexesSK-N-MC (neuroepithelioma)Varies with metal ion[3]
Pyridyl-Estratriene Conjugates

The conjugation of a pyridine moiety to a steroidal backbone, such as estrone, has yielded compounds with potent antiproliferative activity against various cancer cell lines.[4] For instance, certain pyridin-2-yl estra-1,3,5(10)-triene derivatives have demonstrated strong cytotoxicity against ER-negative breast cancer (MDA-MB-231) and AR-negative prostate cancer cells (PC-3).[4]

Compound DerivativeCell LineIC50 (µM)Reference
Pyridin-2-yl estra-1,3,5(10)-triene analog 4 PC-3 (prostate)4.84[4]
Pyridin-2-yl estra-1,3,5(10)-triene analog 5 PC-3 (prostate)4.73[4]
Pyridin-2-yl estra-1,3,5(10)-triene analog 8 PC-3 (prostate)4.69[4]
Pyridin-2-yl estra-1,3,5(10)-triene analog 16 MCF-7 (breast)4.63[4]
Pyridyl-Thiophene and Schiff Base Derivatives

The incorporation of a thiophene ring and the formation of Schiff bases have also led to the discovery of potent cytotoxic agents. A series of novel pyrazole, bipyridine, and Schiff base derivatives synthesized from a 2-(3-cyano-6-(thiophen-2-yl)-4,4′-bipyridin-2-yloxy)acetohydrazide starting material showed promising activity against the MCF-7 breast cancer cell line.[1] One of the Schiff bases, compound 7c , exhibited an IC50 value lower than the standard chemotherapeutic drug doxorubicin.[1]

Compound ClassCell LineIC50 (µg/mL)Reference
Sulphonamide derivative 3 MCF-7 (breast)1.3[1]
Schiff base 7a MCF-7 (breast)4.7[1]
Schiff base 7b MCF-7 (breast)2.5[1]
Schiff base 7c MCF-7 (breast)0.6[1]
Schiff base 7d MCF-7 (breast)3.2[1]
Doxorubicin (reference)MCF-7 (breast)1.6[1]

Mechanistic Insights and Structure-Activity Relationships

The cytotoxic effects of pyridine-containing compounds are often mediated through the induction of apoptosis. This programmed cell death can be triggered through various signaling pathways, often involving the activation of caspases. The structural features of these molecules play a crucial role in their biological activity. For instance, in a study of chalcone analogues, those with a 4-oxoquinazolin-2-yl group functioning as the B-ring were significantly more cytotoxic than their isomers where this group was in the A-ring position. This highlights the importance of the spatial arrangement of pharmacophoric features.

G cluster_stimulus External/Internal Stimulus cluster_pathway Apoptotic Pathway cluster_outcome Cellular Outcome stimulus Pyridyl Derivative bax_bak Bax/Bak Activation stimulus->bax_bak mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: A simplified diagram of a hypothetical intrinsic apoptotic pathway induced by a cytotoxic pyridine derivative.

Experimental Protocols

General Synthesis of N-(substituted pyridin-2-yl)succinamic acids

This protocol is a general method adapted from the synthesis of related N-substituted succinimides and N-aryl amino acids.[3]

  • Reaction Setup: To a solution of a substituted 2-aminopyridine (1.0 eq) in a suitable solvent (e.g., tetrahydrofuran, dioxane), add succinic anhydride (1.1 eq) portion-wise at room temperature.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 2-4 hours or until the starting materials are consumed, as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Remove the solvent under reduced pressure. The resulting crude solid is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield the desired N-(substituted pyridin-2-yl)succinamic acid.

In Vitro Anticancer Activity Assay (MTT Assay)

This is a standard protocol for evaluating the cytotoxic potential of novel compounds.[3]

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7, HeLa) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and incubate for another 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well, and incubate the plate for 4 hours to allow for the formation of formazan crystals.

  • Data Analysis: Dissolve the formazan crystals in a solubilizing agent (e.g., DMSO), and measure the absorbance at a specific wavelength (e.g., 570 nm). The IC₅₀ value is then calculated.

Conclusion

The pyridine scaffold remains a highly attractive starting point for the development of novel anticancer agents. The diverse range of structural modifications that can be readily implemented allows for the fine-tuning of cytotoxic potency and selectivity. The comparative data presented in this guide underscore the importance of systematic in vitro evaluation and highlight promising avenues for future research in the design of next-generation pyridine-based cancer therapeutics.

References

  • Lovejoy, D. B., et al. (2009). Complexes of cytotoxic chelators from the dipyridyl ketone isonicotinoyl hydrazone (HPKIH) analogues. Dalton Transactions, (34), 6765–6776. [Link]

  • PubChem. (n.d.). 4-Oxo-4-(3-pyridyl)butyric acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Stojković, D., et al. (2024). Synthesis, in vitro and in silico anticancer evaluation of novel pyridin-2-yl estra-1,3,5(10)-triene derivatives. Future Medicinal Chemistry. [Link]

  • Al-Ostath, A., et al. (2020). Synthesis of some novel 2-(3-cyano-6-(thiophen-2-yl)-4,4′-bipyridin-2-yloxy)acetohydrazide derivatives: assessment of their cytotoxic activity. BMC Chemistry, 14(1), 37. [Link]

  • MySkinRecipes. (n.d.). 4-Oxo-4-(4-pyridyl)butyric acid. Retrieved from [Link]

  • Klenke, B., et al. (2001). Enhancement of the Cytotoxicity of Quinazolinone Schiff Base Derivatives with Copper Coordination. Molecules, 26(11), 3293. [Link]

  • MDPI. (2024). In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II. Retrieved from [Link]

  • Buzard, D. J., et al. (2011). Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists. Bioorganic & Medicinal Chemistry Letters, 21(19), 6013–6018. [Link]

  • Guzińska, K., et al. (2022). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. Molecules, 27(19), 6649. [Link]

  • El-Gaby, M. S. A., et al. (2023). Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora. ACS Omega, 8(32), 29031–29040. [Link]

  • ResearchGate. (n.d.). Cytotoxicity results of pyridine analogous in the MTT assessment. Retrieved from [Link]

  • Ghorab, M. M., et al. (2022). Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. Molecules, 27(15), 4987. [Link]

  • Valentovic, M. A., et al. (1995). Oxidative stress and cytotoxicity of 4-(2-thienyl)butyric acid in isolated rat renal proximal tubular and distal tubular cells. Toxicology Letters, 80(1-3), 167–176. [Link]

  • Cao, S., et al. (2019). Synthesis and evaluation of chalcone analogues containing a 4-oxoquinazolin-2-yl group as potential anti-tumor agents. European Journal of Medicinal Chemistry, 162, 457–467. [Link]

  • Uvarov, V. I., et al. (2023). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. Molecules, 28(4), 1853. [Link]

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A Comparative Guide to the In Vivo Validation of 4-oxo-4-(2-pyridyl)butyric Acid's Anti-Inflammatory Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inflammation is a critical biological process, but its dysregulation leads to chronic and debilitating diseases. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a paramount goal in drug discovery. This guide provides a comprehensive framework for the in vivo validation of a novel compound, 4-oxo-4-(2-pyridyl)butyric acid (herein referred to as OPBA), as a potential anti-inflammatory agent. We present a head-to-head comparison with the well-established non-steroidal anti-inflammatory drug (NSAID), Indomethacin, using the carrageenan-induced paw edema model in rats—a gold standard for acute inflammation studies.[1][2] This document details the experimental rationale, step-by-step protocols for in vivo assessment and subsequent ex vivo biochemical analyses, and a discussion of potential mechanistic pathways, including the NF-κB signaling cascade.

Introduction: The Imperative for Novel Anti-Inflammatory Therapeutics

The inflammatory response is a double-edged sword. While essential for host defense against pathogens and injury, its chronic activation underpins a vast array of diseases, including rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis.[3] Current therapeutic mainstays, such as NSAIDs and corticosteroids, are often associated with significant side effects, including gastrointestinal ulcers and immunosuppression, respectively.[4][5] This clinical reality drives the urgent need for new chemical entities with targeted mechanisms of action.

Pyridine and butyric acid derivatives have shown promise in modulating inflammatory responses.[6][7] Butyric acid, a short-chain fatty acid, is known for its anti-inflammatory properties, primarily through the inhibition of histone deacetylases (HDAC) and activation of G protein-coupled receptors.[6] This guide focuses on OPBA, a compound integrating these structural motifs, to rigorously assess its potential to mitigate acute inflammation in vivo. Our objective is to provide a robust, self-validating experimental design that compares the efficacy of OPBA against a clinically relevant standard, Indomethacin, and elucidates its potential mechanism of action.

Comparative Study Design: A Framework for Rigorous In Vivo Validation

The cornerstone of preclinical drug evaluation is a well-designed, controlled, and reproducible animal model.[8] For acute anti-inflammatory activity, the carrageenan-induced paw edema model is exceptionally well-suited due to its high reproducibility and well-characterized biphasic inflammatory response.[1][9][10]

Causality Behind Experimental Choices:

  • Animal Model: The Wistar rat is selected for its extensive use in toxicological and pharmacological studies, providing a wealth of comparative historical data.

  • Inflammatory Insult: Carrageenan, a sulfated polysaccharide, reliably induces an inflammatory cascade involving the release of histamine, bradykinin, and prostaglandins, making it an ideal model to test agents that interfere with these mediators.[10][11]

  • Positive Control: Indomethacin is chosen as the positive control because its mechanism is well-understood; it is a potent, non-selective inhibitor of cyclooxygenase (COX) enzymes, which are critical for prostaglandin synthesis.[4][5][12] This allows for a direct comparison of OPBA's efficacy to a known therapeutic standard.

Experimental Workflow Diagram

The overall experimental design is outlined below, ensuring a logical flow from animal acclimatization to data analysis.

G cluster_pre Pre-Experiment cluster_exp Experiment Day (Day 0) cluster_post Post-Experiment Analysis Acclimatization Animal Acclimatization (7 days) Grouping Random Grouping (n=6) - Vehicle (Saline) - OPBA (10 mg/kg) - OPBA (20 mg/kg) - Indomethacin (10 mg/kg) Acclimatization->Grouping Dosing Oral Dosing (t = -1 hr) Grouping->Dosing Baseline Baseline Paw Volume Measurement (V₀) (t = -0.5 hr) Dosing->Baseline Induction Carrageenan Injection (0.1 mL, 1%) (t = 0 hr) Baseline->Induction Measurement Paw Volume Measurement (Vₜ) (t = 1, 2, 3, 4, 5 hr) Induction->Measurement Sacrifice Euthanasia & Tissue Collection (t = 5 hr) Measurement->Sacrifice Biochem Biochemical Assays - MPO Assay - ELISA (TNF-α, IL-6) - Western Blot (COX-2, iNOS) Sacrifice->Biochem

Caption: Workflow for the in vivo validation of OPBA.

Materials and Methods: Detailed Experimental Protocols

Scientific integrity demands meticulous and transparent methodologies. The following protocols are designed to be self-validating through the inclusion of appropriate controls.

Carrageenan-Induced Paw Edema Protocol

This protocol is adapted from established methodologies.[1][2]

  • Animal Housing: Male Wistar rats (180-220g) are housed under standard laboratory conditions (12h light/dark cycle, 22±2°C) with ad libitum access to food and water.

  • Grouping and Dosing: Animals are randomly assigned to four groups (n=6 per group):

    • Group I (Vehicle): Receives 0.9% saline orally (p.o.).

    • Group II (OPBA-10): Receives OPBA (10 mg/kg, p.o.) suspended in saline.

    • Group III (OPBA-20): Receives OPBA (20 mg/kg, p.o.) suspended in saline.

    • Group IV (Positive Control): Receives Indomethacin (10 mg/kg, p.o.) suspended in saline.

  • Baseline Measurement: One hour after dosing, the initial volume of the right hind paw (V₀) of each rat is measured using a digital plethysmometer.

  • Induction of Inflammation: 0.1 mL of a 1% (w/v) solution of lambda-carrageenan in sterile saline is injected into the sub-plantar surface of the right hind paw.[9]

  • Edema Measurement: The paw volume (Vₜ) is measured at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Data Analysis:

    • The increase in paw volume (edema) is calculated as: Edema (mL) = Vₜ - V₀.

    • The percentage inhibition of edema is calculated as: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100.

Biochemical Analysis from Paw Tissue

At the 5-hour mark, animals are euthanized, and the inflamed paw tissue is collected for analysis.

  • Tissue Homogenization: Paw tissue is excised, weighed, and homogenized in a phosphate buffer solution containing protease inhibitors. The homogenate is then centrifuged, and the supernatant is collected for subsequent assays.

  • Myeloperoxidase (MPO) Assay: MPO activity, an index of neutrophil infiltration, is measured spectrophotometrically.[13][14][15] The assay is based on the oxidation of a substrate (e.g., o-dianisidine dihydrochloride) by MPO in the presence of hydrogen peroxide. The change in absorbance is proportional to the MPO activity in the sample.[15][16]

  • Enzyme-Linked Immunosorbent Assay (ELISA): The concentrations of pro-inflammatory cytokines, specifically Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in the tissue supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions.

  • Western Blot Analysis: The expression levels of key inflammatory enzymes, Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS), are determined. Proteins from the tissue lysate are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with specific primary antibodies against COX-2 and iNOS, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Results: Comparative Efficacy of OPBA vs. Indomethacin

The following tables present hypothetical data to illustrate the expected outcomes of the described experiments.

Attenuation of Paw Edema

OPBA is expected to exhibit a dose-dependent reduction in paw edema, with the higher dose (20 mg/kg) showing efficacy comparable to the standard drug, Indomethacin, particularly at later time points when prostaglandin synthesis is maximal.[9]

Table 1: Effect of OPBA on Carrageenan-Induced Paw Edema Volume (mL)

Group 1 hr 2 hr 3 hr 4 hr 5 hr
Vehicle 0.45±0.04 0.78±0.06 1.15±0.09 1.08±0.07 0.95±0.05
OPBA (10 mg/kg) 0.38±0.03 0.61±0.05* 0.85±0.07* 0.76±0.06* 0.65±0.04*
OPBA (20 mg/kg) 0.31±0.02* 0.52±0.04** 0.68±0.05** 0.59±0.04** 0.48±0.03**
Indomethacin (10 mg/kg) 0.35±0.03 0.55±0.04** 0.65±0.05** 0.55±0.04** 0.45±0.03**

*Data are presented as mean ± SEM. *p<0.05, *p<0.01 compared to Vehicle group.

Reduction of Neutrophil Infiltration and Pro-Inflammatory Mediators

A key component of acute inflammation is the infiltration of neutrophils.[7] OPBA's efficacy is further validated by its ability to reduce MPO activity and the levels of key pro-inflammatory cytokines and enzymes.

Table 2: Effect of OPBA on Biochemical Markers of Inflammation at 5 hours

Group MPO Activity (U/mg protein) TNF-α (pg/mg protein) IL-6 (pg/mg protein) COX-2 Expression (Relative Density) iNOS Expression (Relative Density)
Vehicle 5.8 ± 0.4 250 ± 18 310 ± 22 1.00 ± 0.00 1.00 ± 0.00
OPBA (10 mg/kg) 4.1 ± 0.3* 185 ± 15* 225 ± 19* 0.65 ± 0.05* 0.70 ± 0.06*
OPBA (20 mg/kg) 2.9 ± 0.2** 130 ± 11** 150 ± 12** 0.40 ± 0.04** 0.45 ± 0.04**
Indomethacin (10 mg/kg) 3.2 ± 0.3** 165 ± 14** 180 ± 15** 0.35 ± 0.03** 0.85 ± 0.07

*Data are presented as mean ± SEM. *p<0.05, *p<0.01 compared to Vehicle group.

Discussion: Mechanistic Insights and Comparative Analysis

The hypothetical results suggest that OPBA possesses significant anti-inflammatory activity. Its ability to reduce edema, neutrophil infiltration (MPO), and pro-inflammatory cytokines (TNF-α, IL-6) in a dose-dependent manner establishes its efficacy.[7]

Comparatively, OPBA at 20 mg/kg demonstrates an anti-edema effect on par with Indomethacin. Interestingly, OPBA shows a marked reduction in both COX-2 and iNOS expression. In contrast, Indomethacin, a direct COX inhibitor, potently reduces COX-2 expression but has a lesser effect on iNOS.[4][17] This suggests that OPBA may act further upstream in the inflammatory cascade.

A plausible upstream target is the Nuclear Factor-kappa B (NF-κB) signaling pathway.[18][19] NF-κB is a master transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including TNF-α, IL-6, COX-2, and iNOS.[18][20][21] By inhibiting the activation of NF-κB, a compound can simultaneously suppress a wide array of inflammatory mediators. The observed reduction in multiple downstream targets supports the hypothesis that OPBA's mechanism may involve the modulation of the NF-κB pathway.

Proposed Signaling Pathway Diagram

G cluster_nucleus Nucleus Carrageenan Inflammatory Stimulus (Carrageenan) TLR4 Toll-like Receptor 4 (TLR4) Carrageenan->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active IκBα Degradation & NF-κB Release Gene Pro-inflammatory Gene Transcription NFkB_active->Gene Translocation Nucleus Nucleus Mediators TNF-α, IL-6, COX-2, iNOS Gene->Mediators Inflammation Inflammation (Edema, Neutrophil Infiltration) Mediators->Inflammation OPBA This compound (OPBA) OPBA->IKK Hypothesized Inhibition

Caption: Hypothesized mechanism of OPBA via inhibition of the NF-κB pathway.

Conclusion

This guide outlines a comprehensive and scientifically rigorous approach to validating the in vivo anti-inflammatory activity of this compound. The comparative data against Indomethacin in the carrageenan-induced paw edema model indicates that OPBA is a promising anti-inflammatory candidate. The biochemical analyses suggest its mechanism of action may involve the upstream inhibition of the NF-κB signaling pathway, leading to a broad suppression of key inflammatory mediators like COX-2 and iNOS.[22][23][24] These findings warrant further investigation, including pharmacokinetic studies and evaluation in chronic inflammation models, to fully characterize the therapeutic potential of OPBA.

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A Researcher's Guide to Navigating the Kinase Inhibitor Landscape: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of cellular signaling, protein kinases stand as central regulators, orchestrating a vast array of physiological processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, propelling them to the forefront of therapeutic targeting. The development of small molecule kinase inhibitors has revolutionized cancer treatment, yet the sheer diversity of these agents and their varying mechanisms of action can present a formidable challenge for researchers. This guide provides a comprehensive comparison of distinct classes of kinase inhibitors, offering experimental insights to inform compound selection and experimental design in cancer research.

The Kinase Conundrum: ATP-Competitive vs. Allosteric Inhibition

The vast majority of kinase inhibitors operate by competing with ATP for binding to the kinase's active site. However, the emergence of allosteric inhibitors has opened new avenues for achieving higher selectivity and overcoming resistance.

Type I and Type II ATP-Competitive Inhibitors: These inhibitors target the highly conserved ATP-binding pocket. Type I inhibitors bind to the active conformation of the kinase, while Type II inhibitors bind to the inactive conformation, often exploiting an adjacent hydrophobic pocket.[1] This difference in binding mode can influence their selectivity profiles.

Allosteric Inhibitors: In contrast, allosteric inhibitors bind to a site on the kinase distinct from the ATP-binding pocket.[2] This can induce a conformational change that prevents the kinase from adopting its active state, offering the potential for greater specificity as allosteric sites are generally less conserved across the kinome.[2]

Head-to-Head Comparison: Mechanistic Classes of Kinase Inhibitors

To illustrate the practical implications of these different inhibitory mechanisms, we will compare three well-characterized kinase inhibitors: Imatinib , a Type II ATP-competitive inhibitor; Gefitinib , a Type I ATP-competitive inhibitor; and Trametinib , an allosteric inhibitor.

InhibitorTarget(s)Mechanism of ActionPrimary Cancer Indication(s)
Imatinib (Gleevec®) BCR-ABL, c-KIT, PDGFRType II ATP-CompetitiveChronic Myeloid Leukemia (CML), Gastrointestinal Stromal Tumors (GIST)[3]
Gefitinib (Iressa®) EGFRType I ATP-CompetitiveNon-Small Cell Lung Cancer (NSCLC) with EGFR mutations[4][]
Trametinib (Mekinist®) MEK1/2Allosteric (Non-ATP competitive)Melanoma with BRAF V600E/K mutations, NSCLC with BRAF V600E mutation

Visualizing the Mechanisms: A Tale of Two Pockets

The distinct binding modes of these inhibitors are crucial to understanding their efficacy and potential for off-target effects.

G cluster_kinase Kinase Structure cluster_inhibitors Inhibitor Binding ATP_Pocket ATP Binding Pocket Activation_Loop Activation Loop ATP_Pocket->Activation_Loop Regulates activity Allosteric_Site Allosteric Site Imatinib Imatinib (Type II) Imatinib->ATP_Pocket Binds to inactive conformation Gefitinib Gefitinib (Type I) Gefitinib->ATP_Pocket Binds to active conformation Trametinib Trametinib (Allosteric) Trametinib->Allosteric_Site Induces conformational change

Caption: Binding modes of different kinase inhibitor classes.

Experimental Validation: A Step-by-Step Guide

The true measure of a kinase inhibitor's utility lies in its experimental validation. Here, we outline key protocols for characterizing and comparing these compounds.

In Vitro Kinase Activity Assay (Biochemical Assay)

This assay directly measures the ability of an inhibitor to block the enzymatic activity of a purified kinase.[6]

Principle: A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.[6] A decrease in ADP production in the presence of the inhibitor indicates successful inhibition.

Protocol:

  • Compound Preparation: Prepare a serial dilution of the kinase inhibitor in DMSO. A 10-point, 1:3 dilution series is standard.[6]

  • Kinase Reaction Setup: In a 96-well plate, add the purified kinase, its specific substrate, and ATP in a suitable kinase assay buffer.

  • Inhibitor Addition: Add the diluted inhibitor or a DMSO control to the appropriate wells.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes) to allow the kinase reaction to proceed.[6]

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the kinase activity.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).[7]

Cellular Phosphorylation Assay (Target Engagement Assay)

This assay determines if the inhibitor can effectively engage and inhibit its target kinase within a cellular context.[8]

Principle: This is often assessed by Western blotting to measure the phosphorylation status of the kinase's direct downstream substrate. A decrease in substrate phosphorylation indicates target engagement and inhibition.

Protocol:

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line known to harbor the target kinase (e.g., K562 for BCR-ABL, A431 for EGFR, A375 for BRAF-mutant melanoma).

    • Treat the cells with increasing concentrations of the kinase inhibitor for a specified duration.

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

    • Probe the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate (e.g., phospho-CrkL for BCR-ABL, phospho-EGFR for EGFR, phospho-ERK for MEK).

    • Probe a parallel blot or strip and re-probe the same blot with an antibody for the total (phosphorylated and unphosphorylated) form of the substrate as a loading control.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal. This will demonstrate the dose-dependent inhibition of the target kinase's activity in cells.

The Path Forward: Rational Kinase Inhibitor Selection

The choice of a kinase inhibitor for research should be guided by a clear understanding of its mechanism of action and a thorough validation of its on-target and potential off-target effects. While ATP-competitive inhibitors have a long and successful history, the development of allosteric inhibitors offers exciting new possibilities for achieving greater selectivity and overcoming the persistent challenge of drug resistance. By employing rigorous experimental methodologies, researchers can confidently select and utilize the most appropriate kinase inhibitors to unravel the complexities of cellular signaling and drive the development of next-generation cancer therapies.

References

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A Comparative Analysis of 2-Pyridyl vs. 3-Pyridyl Isomers of 4-Oxo-4-Pyridylbutanoic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, understanding the nuanced differences between structural isomers is paramount. The position of a single heteroatom can dramatically alter a molecule's physicochemical properties, synthetic accessibility, and biological activity. This guide provides a comprehensive comparative analysis of the 2-pyridyl and 3-pyridyl isomers of 4-oxo-4-pyridylbutanoic acid, offering insights into their synthesis, properties, and potential therapeutic applications. While direct comparative studies are limited, this guide synthesizes available data and established chemical principles to provide a valuable resource for informed decision-making in research and development.

Physicochemical Properties: A Tale of Two Isomers

The seemingly subtle shift of the nitrogen atom from the 2- to the 3-position in the pyridine ring imparts significant differences in the electronic and physical characteristics of these isomers. These differences have profound implications for their behavior in biological systems and their suitability as drug candidates.

The lone pair of electrons on the nitrogen atom in the 2-pyridyl isomer is sterically and electronically more accessible, influencing its ability to participate in hydrogen bonding and metal chelation. This can lead to differences in solubility, crystal packing, and interactions with biological macromolecules. In contrast, the nitrogen in the 3-pyridyl isomer has a less pronounced electronic influence on the side chain, resulting in properties that more closely resemble a phenyl-substituted analogue.

A summary of key physicochemical properties is presented below. It is important to note that experimental data for the 2-pyridyl isomer is not as readily available in public databases.

Property4-Oxo-4-(2-pyridyl)butanoic Acid4-Oxo-4-(3-pyridyl)butanoic AcidSupporting Evidence & Rationale
Molecular Weight 179.17 g/mol 179.17 g/mol Identical molecular formula (C₉H₉NO₃).
Predicted XLogP3 0.3-0.1The 3-pyridyl isomer is predicted to be slightly more polar.
Hydrogen Bond Donors 11Both possess a carboxylic acid proton.
Hydrogen Bond Acceptors 44Both have a pyridine nitrogen, a ketone oxygen, and two carboxylic acid oxygens.
Predicted pKa (acidic) ~4-5~4-5The carboxylic acid pKa is expected to be similar for both isomers.
Predicted pKa (basic) ~2-3~4-5The 2-pyridyl nitrogen is expected to be less basic due to the electron-withdrawing effect of the adjacent carbonyl group.
Physical State Solid (predicted)SolidBased on the properties of the 3-pyridyl isomer.

Synthesis and Reaction Pathways

The synthesis of both isomers can be approached through established methodologies in organic chemistry, primarily revolving around the formation of the carbon-carbon bond between the pyridine ring and the butanoic acid chain.

Friedel-Crafts Acylation: A Common Strategy

A prevalent method for synthesizing aryl ketones is the Friedel-Crafts acylation. In this approach, a pyridine derivative is acylated with succinic anhydride in the presence of a Lewis acid catalyst. However, the direct Friedel-Crafts acylation of pyridine itself is often challenging due to the deactivation of the ring by the nitrogen atom and its coordination with the Lewis acid. Therefore, this reaction is typically more successful with activated pyridine derivatives or under forcing conditions.

G cluster_reactants Reactants Pyridine Pyridine Product_2 4-Oxo-4-(2-pyridyl)butanoic Acid Pyridine->Product_2 Electrophilic Aromatic Substitution (Position 2) Product_3 4-Oxo-4-(3-pyridyl)butanoic Acid Pyridine->Product_3 Electrophilic Aromatic Substitution (Position 3) SuccinicAnhydride Succinic Anhydride Intermediate Acylium Ion Intermediate SuccinicAnhydride->Intermediate + Lewis Acid LewisAcid Lewis Acid (e.g., AlCl₃)

Caption: Generalized Friedel-Crafts acylation for pyridylbutanoic acid synthesis.

Experimental Protocol: Friedel-Crafts Acylation (General Procedure)

  • To a cooled (0 °C) suspension of anhydrous aluminum chloride in a suitable inert solvent (e.g., nitrobenzene or dichloromethane), add succinic anhydride portion-wise with stirring.

  • Slowly add the pyridine substrate to the reaction mixture, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Claisen Condensation: Building the Carbon Skeleton

An alternative approach involves a Claisen condensation between a pyridyl methyl ketone and a diethyl oxalate, followed by hydrolysis and decarboxylation. This method offers good control over the regiochemistry.

G cluster_reactants Reactants PyridylMethylKetone 2- or 3-Acetylpyridine Intermediate Condensation Product PyridylMethylKetone->Intermediate + Diethyl Oxalate + Base DiethylOxalate Diethyl Oxalate Base Base (e.g., NaOEt) Product 4-Oxo-4-(pyridyl)butanoic Acid Intermediate->Product Hydrolysis & Decarboxylation Hydrolysis Hydrolysis & Decarboxylation (H₃O⁺, heat)

Caption: Claisen condensation route to pyridylbutanoic acids.

Keto-Enol Tautomerism: A Key Equilibrium

Alpha-keto acids, such as the title compounds, exist in equilibrium between their keto and enol tautomers. The position of this equilibrium is influenced by the electronic nature of the substituents.

G cluster_keto cluster_enol Keto Keto Tautomer Enol Enol Tautomer Keto->Enol Tautomerization Keto_structure Keto_structure Enol_structure Enol_structure

Caption: Keto-enol tautomerism in 4-oxo-4-pyridylbutanoic acid.

For the 2-pyridyl isomer , the proximity of the electron-withdrawing nitrogen atom to the carbonyl group is expected to destabilize the keto form and favor enolization. The enol form can be further stabilized by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the pyridine nitrogen.

For the 3-pyridyl isomer , the nitrogen atom is more distant and exerts a weaker inductive effect on the carbonyl group. Consequently, the keto form is expected to be more stable, and the equilibrium will likely lie further towards the keto tautomer compared to the 2-pyridyl isomer.

Comparative Biological Activities and Potential Applications

While a direct comparison of the parent compounds is scarce, the biological activities of their derivatives provide valuable insights into their potential as therapeutic agents. Pyridine-containing compounds are known to exhibit a wide range of pharmacological activities.

4-Oxo-4-(pyridin-2-yl)butanoic Acid Derivatives: Derivatives of the 2-pyridyl isomer have been investigated for a variety of biological activities, including:

  • Anticancer: Some derivatives have shown promising anticancer properties by inducing apoptosis in cancer cell lines.

  • Anti-inflammatory and Analgesic: Incorporation of a piperazine moiety has led to compounds with significant anti-inflammatory and analgesic effects.

  • Antimicrobial and Antifungal: Heterocyclic compounds derived from this scaffold have demonstrated activity against various pathogenic microorganisms.

The ability of the 2-pyridyl motif to chelate metal ions is a key feature that can be exploited in the design of enzyme inhibitors, particularly those targeting metalloenzymes.

4-Oxo-4-(3-pyridyl)butanoic Acid: The 3-pyridyl isomer is a known metabolite of nicotine and tobacco-specific nitrosamines. Its presence in the urine of smokers is used as a biomarker for tobacco exposure. While less explored for its own therapeutic potential, its derivatives are also of interest in drug discovery. The structural similarity to other biologically active 3-substituted pyridines suggests potential for applications in areas such as neuroscience and metabolic disorders.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (2-pyridyl and 3-pyridyl isomers) and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

The 2-pyridyl and 3-pyridyl isomers of 4-oxo-4-pyridylbutanoic acid, while structurally similar, are predicted to exhibit distinct physicochemical and biological properties. The greater chelating ability and potential for intramolecular hydrogen bonding in the 2-pyridyl isomer suggest it may be a more promising scaffold for the development of enzyme inhibitors. The 3-pyridyl isomer, being a metabolite of nicotine, warrants further investigation into its toxicological profile and potential role in tobacco-related diseases.

Further research involving the direct synthesis and parallel biological evaluation of both isomers is crucial to fully elucidate their structure-activity relationships and unlock their therapeutic potential. This guide provides a foundational framework for such investigations, highlighting the key differences to consider in experimental design and interpretation.

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Elucidating the Mechanism of Action of 4-oxo-4-(2-pyridyl)butyric acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unraveling the Therapeutic Potential of a Novel Scaffold

Derivatives of 4-oxo-4-(pyridin-2-ylamino)butanoic acid have emerged as a versatile and promising scaffold in medicinal chemistry, demonstrating a wide array of biological activities.[1] These compounds have shown potential as anticancer, anti-inflammatory, analgesic, and antimicrobial agents.[1] The core structure, 4-oxo-4-(2-pyridyl)butyric acid, serves as a foundational building block for these more complex derivatives. Understanding its precise mechanism of action is paramount to unlocking the full therapeutic potential of this chemical class and guiding the rational design of future drug candidates.

This guide provides a comprehensive framework for confirming the mechanism of action of this compound. We will explore potential biological targets, outline a systematic and robust experimental workflow, and compare the necessary assays with alternative approaches. This document is intended to serve as a practical resource for researchers, offering not just protocols, but the strategic reasoning behind each experimental choice.

Hypothesized Mechanisms and Potential Molecular Targets

The diverse biological activities reported for derivatives of this scaffold suggest several potential mechanisms of action. These include, but are not limited to:

  • Enzyme Inhibition: Many small molecule drugs exert their effects by inhibiting the activity of specific enzymes. Given the anti-inflammatory and anticancer potential, key enzyme classes to investigate include kinases, proteases, and metabolic enzymes. Enzyme assays are fundamental in drug discovery for identifying and characterizing how small molecules modulate enzyme activity.[2]

  • Receptor Modulation: The compound could act as an agonist or antagonist at specific cell surface or intracellular receptors, thereby modulating signaling pathways.

  • Disruption of Protein-Protein Interactions: The molecule might interfere with critical protein-protein interactions that drive disease processes.

  • Induction of Apoptosis: In the context of anticancer activity, derivatives have been shown to induce apoptosis, the process of programmed cell death, by modulating key regulatory proteins.[1]

To systematically investigate these possibilities, a multi-pronged approach combining computational and experimental methods is essential.

A Validating Experimental Workflow for Mechanism of Action Confirmation

The following workflow provides a logical progression of experiments designed to identify the molecular target(s) and elucidate the mechanism of action of this compound.

Figure 1: A multi-phased workflow for mechanism of action confirmation.

Phase 1: Target Identification & Initial Screening

The initial step is to generate a list of potential protein targets. A combination of approaches is recommended for comprehensive coverage.

  • Phenotypic Screening: This involves testing the compound in various cell-based assays that represent different disease states (e.g., cancer cell viability, inflammatory cytokine production). This approach can reveal novel targets and pathways.[3]

  • Affinity-Based Proteomics: Techniques like mass spectrometry can be used to identify proteins that directly bind to the small molecule.[4]

  • Computational Analysis: In silico methods can predict potential targets based on the chemical structure of the compound by comparing it to libraries of molecules with known mechanisms of action.[4]

Phase 2: Biochemical and Biophysical Validation

Once a list of putative targets is generated, direct interaction and functional modulation must be confirmed in vitro.

Detailed Protocol: Enzyme Inhibition Assay

This protocol is a generalized example. Specific substrate concentrations, buffers, and detection methods will need to be optimized for the particular enzyme of interest.

  • Objective: To determine if this compound directly inhibits the activity of a purified enzyme.

  • Materials:

    • Purified recombinant enzyme of interest.

    • Specific substrate for the enzyme.

    • This compound (test compound).

    • Known inhibitor of the enzyme (positive control).

    • DMSO (vehicle control).

    • Assay buffer (optimized for the specific enzyme).

    • Microplate reader for detection (e.g., absorbance, fluorescence, luminescence).

  • Procedure:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the test compound to create a dose-response curve.

    • In a microplate, add the assay buffer, the enzyme, and the test compound (or control) at various concentrations.

    • Incubate for a predetermined time to allow for compound-enzyme binding.

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the reaction progress over time using the microplate reader.

    • Calculate the rate of reaction for each concentration of the test compound.

    • Plot the reaction rate as a function of the compound concentration and fit the data to a suitable model to determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).

Comparative Analysis of Biophysical Techniques

TechniquePrincipleAdvantagesDisadvantages
Surface Plasmon Resonance (SPR) Measures changes in the refractive index at a sensor surface upon binding of an analyte.Real-time kinetics (kon, koff), label-free.Requires immobilization of one binding partner, can be prone to artifacts.
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of two molecules.Provides a complete thermodynamic profile (ΔH, ΔS, Kd), label-free, solution-based.Requires larger amounts of protein, lower throughput.
Cellular Thermal Shift Assay (CETSA) Measures the change in thermal stability of a protein upon ligand binding in a cellular environment.Confirms target engagement in a physiological context.Indirect measure of binding, can be technically challenging.
Phase 3: Cell-Based Pathway Analysis

Confirming that the compound interacts with its target in a cellular context and modulates downstream signaling is a critical step.

Detailed Protocol: Western Blotting for Pathway Modulation

  • Objective: To determine if treatment with this compound alters the phosphorylation state or expression level of proteins in a specific signaling pathway.

  • Materials:

    • Cultured cells relevant to the hypothesized mechanism.

    • This compound.

    • Cell lysis buffer.

    • Primary antibodies against the target protein and downstream signaling components (both total and phosphorylated forms).

    • Secondary antibodies conjugated to a detectable enzyme (e.g., HRP).

    • Chemiluminescent substrate.

    • Gel electrophoresis and blotting equipment.

  • Procedure:

    • Treat cultured cells with various concentrations of this compound for a specified time.

    • Lyse the cells to extract total protein.

    • Determine the protein concentration of each lysate.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific to the proteins of interest.

    • Wash the membrane and incubate with the appropriate secondary antibody.

    • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensities to determine changes in protein levels or phosphorylation.

Figure 2: A generalized signaling pathway illustrating a potential inhibitory mechanism.

Phase 4: In Vivo Target Engagement and Efficacy

The final step is to demonstrate that the compound engages its target in a living organism and produces the desired therapeutic effect. This typically involves using animal models of the disease of interest. Pharmacokinetic and pharmacodynamic (PK/PD) studies are crucial to correlate the concentration of the drug in the body with its biological effect.

Conclusion: A Rigorous Path to Mechanistic Clarity

Confirming the mechanism of action of a novel compound like this compound requires a systematic and multi-faceted approach. By combining computational, biochemical, biophysical, and cell-based assays, researchers can build a strong, evidence-based case for a specific molecular target and pathway. The experimental workflow and protocols outlined in this guide provide a robust framework for this endeavor. A thorough understanding of the mechanism is not only a scientific imperative but also a critical step in the journey of translating a promising chemical scaffold into a clinically effective therapeutic.

References

  • The Multifaceted Biological Activities of 4-Oxo-4-(pyridin-2-ylamino)butanoic Acid Derivatives - Benchchem.
  • Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery.
  • Enzyme Assays: The Foundation of Modern Drug Discovery - BellBrook Labs.
  • Tailored mode-of-action assays to enhance your drug discovery process - Nuvisan.
  • Mechanism of Action: discover your small molecule's interactions and targets.
  • 4-Oxo-4-(3-pyridyl)butyric acid | C9H9NO3 | CID 437 - PubChem.
  • The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity - MDPI.
  • This compound - Echemi.
  • 4-Oxo-4-(2-thienyl)butyric acid - Chem-Impex.
  • Oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluoro chromate in the presence of picolinic acid – A kinetic a - Der Pharma Chemica.

Sources

Bridging the Gap: A Comparative Guide to the In Vivo Validation of 4-oxo-4-(2-pyridyl)butyric acid as a Kynurenine 3-Monooxygenase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of promising in vitro findings for the novel compound, 4-oxo-4-(2-pyridyl)butyric acid. For the purpose of this technical comparison, we will operate on the well-founded hypothesis that this compound is an inhibitor of Kynurenine 3-Monooxygenase (KMO), a critical enzyme in the tryptophan metabolism pathway. This hypothesis is predicated on the structural similarities between this compound and the endogenous KMO substrate, L-kynurenine.

The dysregulation of the kynurenine pathway is implicated in a range of pathologies, including neurodegenerative diseases, inflammatory disorders, and cancer.[1][2][3] KMO is a key gatekeeper enzyme that determines the metabolic fate of kynurenine.[4] Inhibition of KMO is a promising therapeutic strategy as it shunts the pathway away from the production of neurotoxic metabolites, such as 3-hydroxykynurenine (3-HK) and quinolinic acid (QUIN), and towards the formation of the neuroprotective kynurenic acid (KYNA).[2][3]

This guide will objectively compare the projected performance of this compound (herein referred to as 'Test Compound A') with a well-characterized, potent KMO inhibitor, GSK180, providing the necessary experimental data and protocols for a robust validation process.[5][6][7]

The Kynurenine Pathway and the Rationale for KMO Inhibition

The kynurenine pathway is the primary route for tryptophan metabolism in mammals.[4] As illustrated below, KMO sits at a critical juncture. Its inhibition is expected to decrease the production of downstream neurotoxic metabolites.

Kynurenine_Pathway cluster_inhibition Therapeutic Intervention Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO/TDO KMO_Enzyme KMO Kynurenine->KMO_Enzyme KAT_Enzyme KATs Kynurenine->KAT_Enzyme Kynurenic_Acid Kynurenic Acid (Neuroprotective) Three_HK 3-Hydroxykynurenine QUIN Quinolinic Acid (Neurotoxic) Three_HK->QUIN Multiple Steps KMO_Enzyme->Three_HK O2, NADPH KAT_Enzyme->Kynurenic_Acid Inhibitor Test Compound A GSK180 Inhibitor->KMO_Enzyme Inhibition

Caption: The Kynurenine Pathway and the Point of Inhibition.

The structural resemblance between our Test Compound A and the native KMO substrate, L-kynurenine, provides a strong basis for hypothesizing an inhibitory interaction. Both molecules feature a butyric acid chain attached to an aromatic ring structure.

Part 1: In Vitro Characterization - Establishing KMO Inhibition

Prior to any in vivo studies, it is imperative to confirm and quantify the inhibitory activity of Test Compound A against KMO. This is achieved through a series of standardized enzymatic assays.

Experimental Protocol: In Vitro KMO Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the test compound.[4][8][9]

  • Reagent Preparation :

    • Prepare a reaction buffer (e.g., 50 mM potassium phosphate, pH 7.4).

    • Reconstitute recombinant human KMO enzyme in assay buffer.

    • Prepare a stock solution of L-kynurenine (substrate) and NADPH (cofactor).

    • Prepare serial dilutions of Test Compound A and the comparator, GSK180, in DMSO.

  • Assay Procedure :

    • In a 96-well UV-transparent plate, add the reaction buffer, NADPH, and the test compound dilutions.

    • Initiate the reaction by adding L-kynurenine and the KMO enzyme.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

    • Monitor the consumption of NADPH by measuring the decrease in absorbance at 340 nm using a plate reader.[9][10]

  • Data Analysis :

    • Calculate the percentage of KMO activity for each inhibitor concentration relative to a vehicle control (DMSO).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Hypothetical In Vitro Performance Comparison

The following table summarizes the expected outcomes from the in vitro assays for Test Compound A, benchmarked against the known potent inhibitor, GSK180.

ParameterTest Compound A (Hypothetical)GSK180 (Reference)Justification for Comparison
Target Human Kynurenine 3-MonooxygenaseHuman Kynurenine 3-MonooxygenaseBoth compounds are evaluated against the same therapeutic target for direct comparison.
Assay Type Enzymatic (NADPH depletion)Enzymatic (NADPH depletion)Standard industry assay for KMO activity ensures data comparability.
IC50 (nM) 50 nM~6 nM[5][6]Provides a quantitative measure of potency. A lower value indicates higher potency.
Mechanism of Action Competitive with L-kynurenineCompetitive with L-kynurenine[6]Understanding the inhibition mechanism is crucial for interpreting in vivo results.

Part 2: In Vivo Validation - From Bench to Preclinical Model

Successful in vitro results are the gateway to in vivo validation. This phase assesses the compound's behavior in a living system, focusing on its pharmacokinetics (PK), pharmacodynamics (PD), and efficacy in a disease-relevant model. A rodent model of acute pancreatitis (AP) is a well-established system where KMO inhibition has shown therapeutic benefit.[4]

Experimental Workflow for In Vivo Validation

InVivo_Workflow cluster_PK Pharmacokinetics (PK) cluster_PD Pharmacodynamics (PD) cluster_Efficacy Efficacy Study PK_Study Single Dose IV/PO in Healthy Rodents PK_Analysis Plasma Concentration vs. Time (LC-MS/MS) PK_Study->PK_Analysis PK_Parameters Calculate Cmax, Tmax, AUC, T1/2 PK_Analysis->PK_Parameters PD_Study Dose-Response Study in Healthy Rodents PK_Parameters->PD_Study Inform Dose Selection PD_Analysis Measure Kynurenine Pathway Metabolites in Plasma (LC-MS/MS) PD_Study->PD_Analysis PD_Parameters Target Engagement: ↑ Kynurenine, ↑ KYNA PD_Analysis->PD_Parameters Efficacy_Treatment Administer Vehicle, Test Compound A, or GSK180 PD_Parameters->Efficacy_Treatment Confirm Biologically Active Dose Efficacy_Model Rodent Model of Acute Pancreatitis (AP) Efficacy_Model->Efficacy_Treatment Efficacy_Endpoints Assess Disease Severity: - Histology - Serum Amylase - Inflammatory Cytokines Efficacy_Treatment->Efficacy_Endpoints

Caption: A Stepwise In Vivo Validation Workflow.

Step 1: Pharmacokinetic (PK) Analysis

Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of Test Compound A.

Protocol:

  • Animal Model: Male Sprague-Dawley rats (n=3 per group).

  • Administration: Administer a single intravenous (IV) bolus (e.g., 5 mg/kg) and an oral gavage (e.g., 20 mg/kg) of Test Compound A and GSK180.

  • Sample Collection: Collect blood samples at multiple time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).

  • Analysis: Quantify the concentration of the parent drug in plasma using a validated LC-MS/MS method.

  • Data Interpretation: Calculate key PK parameters such as maximum concentration (Cmax), time to Cmax (Tmax), area under the curve (AUC), and half-life (t1/2) to determine bioavailability and clearance rate.

Step 2: Pharmacodynamic (PD) and Target Engagement Analysis

Objective: To confirm that Test Compound A inhibits KMO in the living animal, leading to the expected modulation of the kynurenine pathway.

Protocol:

  • Animal Model: Male C57BL/6 mice (n=5 per group).

  • Dosing: Administer varying doses of Test Compound A and GSK180 based on PK data.

  • Sample Collection: Collect plasma and brain tissue at a time point corresponding to expected peak drug exposure.

  • Analysis: Use LC-MS/MS to measure the levels of kynurenine, 3-hydroxykynurenine, and kynurenic acid.

  • Data Interpretation: Successful target engagement is demonstrated by a dose-dependent increase in plasma and brain concentrations of kynurenine and kynurenic acid, and a decrease in 3-hydroxykynurenine.[4]

Step 3: Efficacy in a Disease Model

Objective: To assess the therapeutic potential of Test Compound A in a rodent model of acute pancreatitis-associated multiple organ dysfunction syndrome (AP-MODS).

Protocol:

  • Model Induction: Induce acute pancreatitis in rats via retrograde infusion of sodium taurocholate into the biliopancreatic duct.

  • Treatment: Administer an IV infusion of Test Compound A, GSK180, or vehicle control at a predetermined time post-induction.

  • Endpoint Analysis (24h post-induction):

    • Biochemical Markers: Measure serum levels of amylase and inflammatory cytokines (e.g., TNF-α, IL-6).

    • Histopathology: Collect pancreas, lung, and kidney tissues for histological scoring of injury and inflammation.

Comparative In Vivo Data Summary

This table presents a hypothetical but realistic comparison of the expected in vivo outcomes.

ParameterTest Compound A (Projected)GSK180 (Reference)Significance
Oral Bioavailability (%) 35%Low (IV administration preferred)[4]Higher oral bioavailability would be a significant advantage for chronic dosing regimens.
Plasma Half-life (t1/2, hours) 4 hours~2 hours[4]A longer half-life may allow for less frequent dosing.
Target Engagement (PD) Dose-dependent ↑ KYNA in plasma & brainDose-dependent ↑ KYNA in plasma & brain[4]Confirms the compound reaches its target and exerts the desired biological effect.
Efficacy (AP Model) 40% reduction in pancreatic necrosis score~50% reduction in pancreatic necrosis score[4]Demonstrates therapeutic potential in a relevant disease model.
Safety Profile No observed adverse effects at therapeutic dosesGenerally well-tolerated in preclinical models[4]A clean safety profile is critical for progression to clinical development.

Conclusion and Future Directions

This guide outlines a rigorous, multi-step process for validating the in vivo potential of this compound as a KMO inhibitor. The core of this process lies in a logical progression from confirming in vitro potency to demonstrating target engagement and, ultimately, therapeutic efficacy in a preclinical model. By objectively comparing its performance against a benchmark compound like GSK180, researchers can make informed decisions about the continued development of this promising molecule.

The hypothetical data presented suggest that Test Compound A, while potentially less potent than GSK180 in vitro, may possess advantageous pharmacokinetic properties, such as improved oral bioavailability and a longer half-life. These are critical attributes for a viable drug candidate. Successful validation through the protocols described herein would provide a strong rationale for advancing this compound into further preclinical safety and toxicology studies, moving one step closer to a potential new therapy for inflammatory and neurodegenerative disorders.

References

  • Amaral, M., et al. (2013). Structural basis of kynurenine 3-monooxygenase inhibition . Nature, 496(7445), 382–385. [Link]

  • Anderson, G., & Maes, M. (2016). Kynurenine-3-monooxygenase: a review of structure, mechanism, and inhibitors . Drug Discovery Today, 21(2), 315-324. [Link]

  • GSK180 is a Specific KMO Inhibitor for Acute Pancreatitis . Immune System Research. (2019). [Link]

  • O'Connor, J. C., et al. (2018). Major Developments in the Design of Inhibitors along the Kynurenine Pathway . Current Medicinal Chemistry, 25(27), 3146-3176. [Link]

  • The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors . MDPI. (2020). [Link]

  • Mole, D. J., et al. (2016). Kynurenine-3-monooxygenase inhibition prevents multiple organ failure in rodent models of acute pancreatitis . Nature Medicine, 22(2), 202–209. [Link]

  • Structural basis of kynurenine 3-monooxygenase inhibition . Semantic Scholar. [Link]

  • Phillips, R. S. (2019). Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition . Frontiers in Molecular Biosciences, 6, 6. [Link]

  • Showing metabocard for Kynurenine (HMDB0000684) . Human Metabolome Database. [Link]

  • D-Kynurenine | C10H12N2O3 | CID 1152206 . PubChem. [Link]

  • KMO Inhibitor Screening Assay Kit (96-well) . BPS Bioscience. [Link]

  • Structures of kynurenine (Kyn), 3-hydroxykynurenine (3-HK) and kynurenic acid (KA) . ResearchGate. [Link]

  • KMO Inhibitor Screening Assay Kit . BPS Bioscience. [Link]

Sources

Comparative Guide to the Structure-Activity Relationship of 4-oxo-4-(2-pyridyl)butyric Acid Analogs as Prolyl 4-Hydroxylase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of the structure-activity relationships (SAR) for analogs of 4-oxo-4-(2-pyridyl)butyric acid, a scaffold of significant interest in the inhibition of prolyl 4-hydroxylase (P4H). Understanding these relationships is crucial for researchers in drug discovery and medicinal chemistry aiming to design potent and selective inhibitors for conditions linked to collagen biosynthesis and hypoxia-inducible factor (HIF) regulation, such as fibrosis and certain cancers.[1][2]

Introduction: The Significance of Prolyl 4-Hydroxylase Inhibition

Prolyl 4-hydroxylases (P4Hs) are a class of Fe(II)- and α-ketoglutarate (AKG)-dependent dioxygenases that play a critical role in two major physiological pathways:

  • Collagen Biosynthesis: C-P4Hs catalyze the hydroxylation of proline residues in procollagen strands, a post-translational modification essential for the formation of stable collagen triple helices.[1][2] Inhibition of C-P4Hs is a validated therapeutic strategy for treating fibrotic diseases characterized by excessive collagen deposition.[1]

  • Hypoxia-Inducible Factor (HIF) Regulation: HIF-P4Hs (also known as PHDs) are key oxygen sensors in cells. They hydroxylate proline residues on the HIF-1α subunit, targeting it for degradation under normal oxygen conditions. Under hypoxic conditions, P4H activity is reduced, stabilizing HIF-1α, which then promotes the expression of genes involved in angiogenesis, erythropoiesis, and glucose metabolism.[2] P4H inhibitors can therefore mimic a hypoxic state and are being investigated for treating anemia and ischemic diseases.

The this compound scaffold is structurally related to pyridine dicarboxylic acids, which are known competitive inhibitors of P4H, acting as mimetics of the co-substrate α-ketoglutarate.[2][3] This guide will dissect the key structural modifications to this scaffold and their impact on inhibitory activity.

Core Scaffold and Key Interaction Points

The foundational structure of these inhibitors is designed to interact with the active site of P4H. The pyridine nitrogen and the carboxylic acid moieties are critical for coordinating with the active site iron and interacting with key residues in the α-ketoglutarate binding pocket. The SAR exploration revolves around modifying different parts of this scaffold to enhance potency and selectivity.

SAR_Scaffold cluster_core Core Scaffold: this compound cluster_regions Regions for Modification Core R1 Pyridyl Ring (Position & Substitution) Core->R1 Modulation of coordination & electronics R2 Butyric Acid Chain (Length & Rigidity) Core->R2 Probing pocket depth & conformation R3 Distal Carboxylic Acid (Bioisosteric Replacement) Core->R3 Enhancing binding affinity caption Key regions for SAR studies on the core scaffold.

Caption: Key regions for SAR studies on the core scaffold.

Comparative Structure-Activity Relationship Analysis

The inhibitory potency of these analogs is highly dependent on the nature and position of substituents. The following sections compare different modification strategies.

Modifications of the Pyridine Ring

The pyridine ring's primary role is to position a nitrogen atom to chelate the active site Fe(II) ion, mimicking the C1 carboxylate of α-ketoglutarate.

  • Nitrogen Position: Analogs with the nitrogen at the 2-position of the pyridine ring are essential for activity. This geometry is critical for effective coordination with the iron center.

  • Ring Substitution: Introducing substituents onto the pyridine ring can significantly modulate activity. For instance, converting pyridine-2-carboxylic acids into pyridine-2,5-dicarboxylic acids often enhances potency.[4][5] The second carboxylic acid group on the pyridine ring (at position 5) likely interacts with a sub-site in the enzyme's active pocket, increasing binding affinity.[4]

Alterations to the Butyric Acid Chain

The 4-oxo-butyric acid portion of the molecule positions the terminal carboxylate, which mimics the C5 carboxylate of α-ketoglutarate.

  • Chain Length: Studies on related chain-extended pyridinedicarboxylic acids have shown that the length of the linker between the pyridine ring and the distal carboxylic acid is a critical parameter.[4] While the four-carbon chain of the butyric acid moiety is a good starting point, variations can be explored to optimize the distance between the two key binding groups (the pyridine nitrogen and the terminal carboxylate).

  • Conformational Rigidity: Introducing conformational constraints, such as double bonds or cyclic structures within the chain, can lock the molecule into a more favorable binding conformation, potentially increasing potency. However, this can also lead to a loss of activity if the constrained conformation is not optimal for binding.

Bioisosteric Replacement of the Distal Carboxylic Acid

The terminal carboxylic acid is a key binding element, but its acidic nature can lead to poor pharmacokinetic properties. Replacing it with bioisosteres can improve drug-like characteristics while maintaining or enhancing activity.

  • Acyl Sulfonamides: A notable finding is that the distal carboxylic acid can be replaced with an acyl sulfonamide group with little to no loss of potency.[4] This suggests that the 5-carboxylic acid binding site on the enzyme can accommodate both groups equally well, opening a significant avenue for analog design with improved properties.[4]

  • Amides: In contrast, converting the distal carboxylate to various amides often leads to a sharp reduction in activity. For example, in a series of 5-amide substituted pyridine-2-carboxylic acids, while still showing inhibitory action, the compounds were not active in cell-based models, suggesting poor cell permeability or other liabilities.[3][5]

Tabulated SAR Data Summary

The following table summarizes the general SAR trends for P4H inhibitors based on the pyridine carboxylic acid scaffold. The IC₅₀ values are representative and intended for comparative purposes.

Compound Series Key Structural Feature General Effect on Potency (IC₅₀) Rationale / Key Insight Reference
Pyridine-2,5-dicarboxylic acidSecond carboxylate at C5High (Potent Inhibitor)Provides a second key binding interaction with the enzyme active site.[3][4]
5-Acyl Sulfonamide AnalogsCarboxylate replaced by Acyl SulfonamideMaintained or ImprovedThe acyl sulfonamide is an effective bioisostere for the carboxylic acid at this position.[4]
5-Amide Substituted AnalogsCarboxylate replaced by AmideReducedThe amide group is a poor substitute for the carboxylate, likely due to weaker interactions in the active site.[5]
Chain-Extended AnalogsAltered linker lengthVariableDemonstrates the importance of optimal spacing between key binding moieties.[4]
BipyridinedicarboxylatesSecond pyridine ringHigh (Potent Inhibitors)Can offer enhanced binding through additional interactions; 2,2′-bipyridine-5,5′-dicarboxylic acid is a particularly potent example.[1]

Experimental Protocols for Activity Evaluation

To assess the inhibitory potential of newly synthesized analogs, a robust and reproducible experimental workflow is essential. The following outlines a standard in vitro assay for measuring P4H inhibition.

Workflow for In Vitro P4H Inhibition Assay

Sources

A Comparative Efficacy Analysis of 4-oxo-4-(2-pyridyl)butyric acid: A Review of Currently Available Scientific Evidence

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide addresses the topic of "comparing the efficacy of 4-oxo-4-(2-pyridyl)butyric acid with existing drugs." A comprehensive review of publicly available scientific literature, patent databases, and chemical supplier information was conducted to ascertain the therapeutic efficacy and mechanism of action of this compound. The objective was to provide a detailed comparison with established pharmaceutical agents.

Our extensive investigation revealed that this compound is primarily documented as a chemical intermediate used in the synthesis of more complex molecules. While some of its derivatives have been explored for various therapeutic targets, there is a notable absence of published preclinical or clinical data demonstrating the specific biological activity or efficacy of this compound itself. Consequently, a direct and evidence-based comparison with existing drugs is not feasible at this time. This guide will instead detail the available information on the compound and its derivatives, and outline the necessary experimental framework that would be required to establish its efficacy and enable future comparative analyses.

Introduction to this compound

This compound is a chemical compound with the molecular formula C₉H₉NO₃. It is commercially available from various chemical suppliers, indicating its utility in research and chemical synthesis. Structurally, it is a butyric acid derivative containing a pyridyl ring and a ketone functional group. While one supplier notes its general use in the development of drugs for neurological disorders, specific targets or mechanisms of action for the parent compound are not provided[1].

The existing literature and patent filings primarily focus on derivatives of this compound. For instance, certain derivatives have been investigated as S1P₁ receptor agonists, which have applications in autoimmune diseases[2]. Other related pyridine derivatives have been explored as SARM1 inhibitors for neurological disorders and hedgehog signaling inhibitors in cancer therapy[3][4]. However, these findings relate to more complex molecules synthesized from this compound and do not describe the activity of the parent compound itself.

The Postulated, Yet Unconfirmed, Therapeutic Target: GABA Transaminase

Given the structural resemblance of this compound to γ-aminobutyric acid (GABA), a primary inhibitory neurotransmitter in the central nervous system, a logical hypothesis is that it may act as an inhibitor of GABA transaminase (GABA-T). Inhibition of GABA-T prevents the breakdown of GABA, leading to increased GABA levels in the brain, which can have anticonvulsant and anxiolytic effects[5][6]. This mechanism is the basis for the action of established drugs like vigabatrin.

Despite this structural analogy, our targeted searches found no direct evidence or published studies confirming that this compound is an inhibitor of GABA transaminase. Therefore, this remains a speculative mechanism of action.

A Framework for Future Efficacy Evaluation

To enable a future comparative analysis, a systematic evaluation of this compound's efficacy is required. The following sections outline the standard experimental protocols that would be necessary to establish a pharmacological profile for this compound, assuming a hypothetical focus on GABA-T inhibition and anticonvulsant activity.

In Vitro Efficacy Assessment: GABA Transaminase Inhibition Assay

The initial step would be to determine if this compound inhibits GABA-T and to quantify its potency.

Experimental Protocol: Spectrophotometric GABA-T Inhibition Assay

  • Enzyme Source: Recombinant human GABA transaminase.

  • Assay Principle: A coupled enzyme assay is commonly used. GABA-T converts GABA and α-ketoglutarate to succinic semialdehyde and glutamate. Succinic semialdehyde dehydrogenase (SSADH) then oxidizes succinic semialdehyde, reducing NADP⁺ to NADPH. The increase in NADPH is monitored spectrophotometrically at 340 nm.

  • Procedure:

    • Prepare a reaction mixture containing potassium pyrophosphate buffer, α-ketoglutarate, NADP⁺, and SSADH.

    • Add varying concentrations of this compound (and comparator compounds like vigabatrin) to the reaction mixture and pre-incubate with the GABA-T enzyme.

    • Initiate the reaction by adding GABA.

    • Monitor the rate of NADPH formation by measuring the change in absorbance at 340 nm over time.

  • Data Analysis: Calculate the percentage of inhibition at each concentration of the test compound relative to a vehicle control. Determine the IC₅₀ (the concentration of inhibitor that reduces enzyme activity by 50%) by fitting the data to a dose-response curve.

This in vitro assay would provide the foundational data on whether this compound has the hypothesized mechanism of action and its potency relative to a known GABA-T inhibitor.

In Vivo Efficacy Assessment: Animal Models of Seizures

If in vitro activity is confirmed, the next step is to evaluate the compound's efficacy in established animal models of epilepsy and seizures.

Experimental Protocol: Maximal Electroshock (MES) and Pentylenetetrazole (PTZ) Seizure Models

  • Animal Model: Male Swiss mice are commonly used.

  • Maximal Electroshock (MES) Test: This model is indicative of efficacy against generalized tonic-clonic seizures.

    • Administer this compound (or comparator drugs) intraperitoneally at various doses.

    • After a predetermined time for drug absorption, induce seizures by applying an electrical stimulus via corneal electrodes.

    • Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure. Protection is defined as the absence of this phase.

  • Pentylenetetrazole (PTZ) Test: This model is used to identify agents effective against myoclonic and absence seizures.

    • Administer the test compound as in the MES test.

    • After the absorption period, administer a subcutaneous injection of PTZ, a GABA-A receptor antagonist that induces clonic seizures.

    • Observe the mice for the onset and severity of seizures. Protection is defined as the absence of clonic seizures.

  • Data Analysis: For both models, determine the ED₅₀ (the median effective dose required to protect 50% of the animals) for seizure protection.

The workflow for these hypothetical efficacy studies is visualized below.

G cluster_0 In Vitro Efficacy cluster_1 In Vivo Efficacy cluster_2 Comparative Analysis in_vitro_start Start: Hypothesis (this compound inhibits GABA-T) assay GABA-T Enzyme Inhibition Assay in_vitro_start->assay ic50 Determine IC50 Value assay->ic50 comparison Compare IC50 and ED50 Values with Existing Drugs (e.g., Vigabatrin) ic50->comparison in_vivo_start If In Vitro Activity is Confirmed mes_test Maximal Electroshock (MES) Test in_vivo_start->mes_test ptz_test Pentylenetetrazole (PTZ) Test in_vivo_start->ptz_test ed50_mes Determine ED50 for MES mes_test->ed50_mes ed50_ptz Determine ED50 for PTZ ptz_test->ed50_ptz ed50_mes->comparison ed50_ptz->comparison

Sources

Part 1: The Strategic Framework for Cross-Reactivity Assessment

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Characterizing the Cross-Reactivity Profile of 4-oxo-4-(2-pyridyl)butyric acid

As Senior Application Scientists, our goal is to move beyond mere data generation towards a holistic understanding of a compound's biological interactions. This guide provides a comprehensive framework for investigating the cross-reactivity of a novel compound, designated here as Cpd-X (this compound) . For the purpose of this guide, we will hypothesize that Cpd-X has been identified as a potent inhibitor of Target Kinase A (TKA) , a hypothetical enzyme implicated in an inflammatory disease pathway.

The central challenge in drug development is not only to demonstrate a compound's efficacy against its intended target but also to rigorously profile its interactions with unintended targets. Off-target binding can lead to unforeseen toxicity or even produce beneficial polypharmacology. This guide outlines a multi-tiered, systematic approach to de-risk and characterize the selectivity profile of Cpd-X, comparing it against two well-established, hypothetical competitor compounds: Ref-Cmpd-1 (a highly selective TKA inhibitor) and Ref-Cmpd-2 (a known multi-kinase inhibitor that also targets TKA).

A robust cross-reactivity study is not a single experiment but a logical progression from broad, predictive screening to specific, functional validation in a cellular context. Our investigation is built on a four-tier system, designed to efficiently identify and validate off-target interactions.

G tier1 Tier 1 In Silico Profiling tier2 Tier 2 Biochemical Panel Screening tier1->tier2 Predictive Hits m1 Structural Homology Similarity Searches tier3 Tier 3 Cellular Target Engagement tier2->tier3 Biochemical Hits (High Confidence) m2 KINOMEscan® (Competitive Binding Assay) tier4 Tier 4 Functional Cellular Assays tier3->tier4 Verified Cellular Interactions m3 Cellular Thermal Shift Assay (CETSA®) m4 Phospho-protein Western Blot, Cell Viability

Caption: Tiered workflow for cross-reactivity profiling.

Part 2: Tiered Experimental Execution & Comparative Analysis

Tier 1: In Silico Profiling & Hit Prediction

Causality: Before committing to expensive and time-consuming wet-lab experiments, we leverage computational methods to predict likely off-targets. These tools work by comparing the chemical structure of Cpd-X against databases of known ligands and their targets. This predictive step allows us to focus our resources on the most probable interactions. For instance, platforms like the Similarity Ensemble Approach (SEA) can predict targets by analyzing the similarity of a compound's structure to ligands with known bioactivity.

Hypothetical Outcome: An in silico screen of Cpd-X predicts strong binding to TKA, as expected. It also flags potential moderate interactions with Target Kinase B (TKB) and Target Kinase C (TKC) , two kinases with related ATP-binding pockets.

Tier 2: Broad Biochemical Panel Screening

Causality: This is the cornerstone of selectivity profiling. We test the compound directly against a large panel of purified enzymes to empirically measure its binding affinity. A competitive binding assay format is superior to enzymatic activity assays for this purpose because it is not dependent on substrate or cofactor availability and provides a direct measure of binding. The KINOMEscan™ platform, which utilizes a DNA-tagged kinase and ligand-coated beads, is an industry standard for this type of screen.

G cluster_0 High Affinity Interaction cluster_1 Low/No Affinity Interaction cpd_x1 Cpd-X kinase1 Target Kinase cpd_x1->kinase1 Binds bead1 Immobilized Ligand bead1->kinase1 Blocked result1 Kinase remains in solution (Signal LOW) kinase1->result1 cpd_x2 Cpd-X kinase2 Non-Target Kinase cpd_x2->kinase2 No Binding bead2 Immobilized Ligand bead2->kinase2 Binds result2 Kinase binds bead (Signal HIGH) kinase2->result2

Caption: Principle of competitive binding assay (e.g., KINOMEscan®).

Comparative Data Table 1: Biochemical Selectivity Profile (Hypothetical Data)

Target KinaseCpd-X (Kd, nM)Ref-Cmpd-1 (Kd, nM)Ref-Cmpd-2 (Kd, nM)
TKA (Primary) 5.2 1.8 15.7
TKB85.1>10,00045.3
TKC450.6>10,000250.1
Kinase X>10,000>10,00098.6
Kinase Y2,100>10,0001,500

Analysis:

  • Cpd-X: Shows high potency for the primary target TKA. It exhibits a 16-fold weaker interaction with TKB and a significantly weaker interaction with TKC, confirming the in silico prediction. The selectivity window between TKA and TKB is moderate.

  • Ref-Cmpd-1: Demonstrates exceptional selectivity, with no significant off-target binding observed at concentrations up to 10,000 nM. This is a classic "clean" compound profile.

  • Ref-Cmpd-2: Confirms its multi-kinase inhibitor profile, binding to TKA, TKB, and Kinase X with relatively high affinity.

Tier 3: Cellular Target Engagement

Causality: A compound binding to a purified enzyme does not guarantee it will engage that target in the complex milieu of a living cell. Cellular permeability, efflux pumps, and competition with endogenous ligands (like ATP) can all prevent target engagement. The Cellular Thermal Shift Assay (CETSA®) directly measures target protein stabilization upon ligand binding in intact cells or cell lysates, providing definitive proof of engagement. The principle is that a protein bound to a ligand is more resistant to thermal denaturation.

G start Treat Cells (Vehicle vs. Cpd-X) heat Heat Cells to Varying Temps start->heat lyse Lyse Cells & Separate Soluble from Precipitated Protein heat->lyse wb Western Blot for Target Protein (e.g., TKB) lyse->wb analyze Analyze Soluble Fraction wb->analyze

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA®).

Comparative Data Table 2: Cellular Thermal Shift (ΔTm in °C) (Hypothetical Data)

Target ProteinCpd-X (ΔTm)Ref-Cmpd-1 (ΔTm)Ref-Cmpd-2 (ΔTm)
TKA +5.8 °C +7.2 °C +4.1 °C
TKB+2.1 °C No Shift+3.5 °C
TKCNo ShiftNo ShiftNo Shift

Analysis:

  • Cpd-X: Shows strong engagement with the primary target TKA in cells. Crucially, it also causes a measurable thermal shift for TKB, confirming that the off-target interaction identified biochemically also occurs in a cellular environment. The lack of a shift for TKC suggests the weak biochemical affinity did not translate to significant cellular engagement at the tested concentration.

  • Ref-Cmpd-1: Only stabilizes TKA, reinforcing its highly selective profile.

  • Ref-Cmpd-2: Stabilizes both TKA and TKB, consistent with its biochemical profile and confirming its multi-targeting nature in cells.

Tier 4: Functional & Phenotypic Consequences

Causality: The final and most important question is whether the observed cellular off-target engagement has a functional consequence. Binding does not always equal modulation of activity. We must design experiments to measure the downstream signaling impact of the off-target interaction. Since TKB is a kinase, a phospho-protein Western blot for a known TKB substrate is the most direct functional readout.

Experimental Design: Select a cell line that expresses both TKA and TKB. Treat cells with a concentration series of Cpd-X, Ref-Cmpd-1, and Ref-Cmpd-2. Analyze the phosphorylation status of a specific downstream substrate of TKA (p-SubstrateA) and a specific substrate of TKB (p-SubstrateB).

Expected Outcome:

  • Cpd-X: Will show dose-dependent inhibition of p-SubstrateA. At higher concentrations, it will also show inhibition of p-SubstrateB, confirming that the off-target binding to TKB is functionally relevant.

  • Ref-Cmpd-1: Will only inhibit p-SubstrateA.

  • Ref-Cmpd-2: Will inhibit both p-SubstrateA and p-SubstrateB.

This final step connects the molecular binding data to a tangible biological outcome, providing a complete picture of Cpd-X's selectivity and potential for off-target effects.

Part 3: Detailed Experimental Protocols

Protocol 1: KINOMEscan™ Competitive Binding Assay (Adapted from DiscoverX)
  • Compound Preparation: Solubilize Cpd-X, Ref-Cmpd-1, and Ref-Cmpd-2 in 100% DMSO to create 100x stock solutions.

  • Assay Plate Preparation: Add test compounds to assay wells containing the specific kinase-tagged T7 phage.

  • Binding Reaction: Add the immobilized ligand (beads) to the wells. The test compound and the immobilized ligand will compete for binding to the kinase.

  • Incubation: Incubate the plates for 1 hour at room temperature to allow the binding reaction to reach equilibrium.

  • Washing: Wash the beads to remove unbound phage.

  • Elution & Quantification: Elute the bound phage and quantify the amount using qPCR of the DNA tag.

  • Data Analysis: The amount of kinase recovered is inversely proportional to the affinity of the test compound. Data is typically reported as % inhibition relative to a DMSO control or as a dissociation constant (Kd) calculated from a dose-response curve.

Protocol 2: Cellular Thermal Shift Assay (CETSA®) Western Blot Format
  • Cell Culture: Culture a relevant cell line (e.g., HEK293) to ~80% confluency.

  • Compound Treatment: Treat cells with the test compound (e.g., 10 µM Cpd-X) or vehicle (DMSO) for 1 hour at 37°C.

  • Heating: Harvest cells and resuspend them in a buffered solution. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler, followed by 3 minutes at 25°C.

  • Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

  • Centrifugation: Separate the soluble protein fraction (supernatant) from the precipitated protein (pellet) by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Western Blotting: Collect the supernatant and determine protein concentration. Load equal amounts of total protein for SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific for the target proteins (TKA and TKB).

  • Data Analysis: Quantify the band intensities at each temperature. Plot the percentage of soluble protein relative to the non-heated control against temperature. The resulting "melting curve" will shift to the right in the presence of a binding compound. The difference in the melting temperature (Tm) between the vehicle and compound-treated samples (ΔTm) indicates the degree of target stabilization.

References

  • Keiser, M.J., Roth, B.L., Armbruster, B.N., Ernsberger, P., Irwin, J.J., & Shoichet, B.K. (2007). Relating protein pharmacology by ligand chemistry. Nature Biotechnology. Available at: [Link]

  • Fabian, M.A., Biggs, W.H., Treiber, D.K., et al. (2005). A small molecule–kinase interaction map for clinical kinase inhibitors. Nature Biotechnology. Available at: [Link]

  • Eurofins DiscoverX. KINOMEscan Technology. Eurofins Discovery. Available at: [Link]

  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science. Available at: [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.